molecular formula C36H35N3O4 B1672182 IRL 2500 CAS No. 169545-27-1

IRL 2500

Numéro de catalogue: B1672182
Numéro CAS: 169545-27-1
Poids moléculaire: 573.7 g/mol
Clé InChI: UZDORQWMYRRLQV-JHOUSYSJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Endothelin-B receptor antagonist;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-(4-phenylphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H35N3O4/c1-23-17-24(2)19-28(18-23)35(41)39(3)33(20-25-13-15-27(16-14-25)26-9-5-4-6-10-26)34(40)38-32(36(42)43)21-29-22-37-31-12-8-7-11-30(29)31/h4-19,22,32-33,37H,20-21H2,1-3H3,(H,38,40)(H,42,43)/t32-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDORQWMYRRLQV-JHOUSYSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C)C(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)C(=O)N(C)[C@H](CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H35N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415511
Record name IRL-2500
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

573.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169545-27-1
Record name IRL-2500
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanisms of Action for IRL 2500

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the mechanisms of action for two distinct therapeutic agents identified as IRL 2500: Irosustat, a steroid sulfatase inhibitor, and a selective endothelin-B receptor antagonist. This document is intended for researchers, scientists, and drug development professionals.

Section 1: Irosustat (STX-64), a Steroid Sulfatase (STS) Inhibitor

Irosustat (also known as STX-64, 667-Coumate, BN-83495, or Oristusane) is an orally active, irreversible, nonsteroidal inhibitor of the enzyme steroid sulfatase (STS).[1][2] It was developed for the treatment of hormone-sensitive cancers, such as breast, prostate, and endometrial cancer.[1][2]

Core Mechanism of Action

The primary mechanism of action of Irosustat is the irreversible inhibition of steroid sulfatase.[1][2] STS is a crucial enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their hormonally active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[2] These active steroids can then be converted into more potent estrogens and androgens, which can promote the growth of hormone-dependent tumors.[1][2] By blocking this conversion, Irosustat effectively reduces the levels of active estrogens and androgens in the body, thereby inhibiting the growth of hormone-sensitive cancers.[2]

Signaling Pathway

The signaling pathway affected by Irosustat is central to steroid hormone synthesis. The diagram below illustrates the metabolic cascade and the point of intervention by Irosustat.

Irosustat_Mechanism_of_Action DHEAS DHEA Sulfate (DHEAS) STS Steroid Sulfatase (STS) DHEAS->STS E1S Estrone Sulfate (E1S) E1S->STS DHEA DHEA STS->DHEA E1 Estrone (E1) STS->E1 Irosustat Irosustat (this compound) Irosustat->STS Inhibition Androgens Potent Androgens DHEA->Androgens Estrogens Potent Estrogens E1->Estrogens TumorGrowth Hormone-Dependent Tumor Growth Androgens->TumorGrowth Estrogens->TumorGrowth

Figure 1: Mechanism of action of Irosustat in inhibiting steroid hormone synthesis.
Quantitative Data

The following table summarizes the quantitative data on the efficacy of Irosustat from clinical studies.

ParameterValueCell Line/TissueReference
IC50 8 nM-[3]
IC50 0.2 nMMCF-7 cells[3]
STS Activity Inhibition 98-99%Breast tumor tissue[1][4]
STS Activity Inhibition >95%Peripheral blood mononuclear cells[4]
Experimental Protocols

Inhibition of STS Activity in Peripheral Blood Lymphocytes and Breast Tumor Tissue: In a Phase I clinical trial, postmenopausal women with breast cancer were treated with Irosustat.[4] STS activity was measured in peripheral blood lymphocytes and biopsied breast tumor tissue at the end of a 5-day dosing period.[4] The results showed a significant inhibition of STS activity by 98% in peripheral blood lymphocytes and 99% in breast tumor tissue.[4]

IRIS Study Protocol: The IRIS study was a Phase II, multicenter, open-label trial.[5] Postmenopausal women with ER-positive, locally advanced or metastatic breast cancer who had progressed on a first-line aromatase inhibitor (AI) were enrolled.[5][6] Patients continued their AI treatment and were administered 40 mg of Irosustat orally once daily.[5] The primary endpoint was the clinical benefit rate (CBR), defined as complete response (CR), partial response (PR), or stable disease (SD) for at least 6 months.[6]

Section 2: this compound, a Selective Endothelin-B (ETB) Receptor Antagonist

This compound is a potent and selective antagonist of the endothelin-B (ETB) receptor.[7][8] It is a peptide-mimetic based on the C-terminal tripeptide of endothelin-1 (B181129).[9] Endothelin receptors (ETA and ETB) are G-protein-coupled receptors (GPCRs) involved in the regulation of blood pressure.[9]

Core Mechanism of Action

This compound functions as a selective antagonist, and more specifically as an inverse agonist, of the ETB receptor.[10][11] This means it binds to the ETB receptor and stabilizes its inactive conformation, thereby preventing its activation by endogenous ligands like endothelin-1 (ET-1).[10] The activation of ETB receptors on endothelial cells typically leads to vasodilation through the release of nitric oxide.[9] In contrast, ETB receptors on smooth muscle cells can mediate vasoconstriction. The overall physiological effect of ETB receptor antagonism can be complex, leading to either a decrease or increase in blood pressure depending on the specific vascular bed and physiological state.[7]

Signaling Pathway

The endothelin signaling pathway is a key regulator of vascular tone. The diagram below illustrates the role of ET-1 and the points of action for ETA and ETB receptors, as well as the inhibitory effect of this compound.

ET_Signaling_Pathway cluster_Endothelial Endothelial Cell cluster_SmoothMuscle Smooth Muscle Cell ET1_endo Endothelin-1 (ET-1) ETB_endo ETB Receptor ET1_endo->ETB_endo Binds ETA_sm ETA Receptor ET1_endo->ETA_sm Binds ETB_sm ETB Receptor ET1_endo->ETB_sm Binds NO Nitric Oxide (NO) ETB_endo->NO Stimulates Production Vasodilation Vasodilation NO->Vasodilation Vasoconstriction Vasoconstriction ETA_sm->Vasoconstriction Mediates ETB_sm->Vasoconstriction Mediates IRL2500 This compound IRL2500->ETB_endo Antagonizes IRL2500->ETB_sm Antagonizes

Figure 2: Endothelin signaling pathway and the antagonistic action of this compound on ETB receptors.
Quantitative Data

The following table presents the binding affinities of this compound for endothelin receptors.

ParameterValueReceptorReference
IC50 1.3 nMETB[8][12]
IC50 94 nMETA[8][12]
Experimental Protocols

Receptor Binding Assay: The binding affinity of this compound to human ETA and ETB receptors was determined using transfected Chinese hamster ovary (CHO) cells.[8] The ability of this compound to inhibit the binding of [125I]-endothelin-1 (ET-1) was measured, yielding IC50 values of 94 nM for ETA and 1.3 nM for ETB receptors.[8]

In Vivo Hemodynamic Studies in Rats: The pharmacological effects of this compound were evaluated in conscious, spontaneously hypertensive rats (SHRs) and Wistar-Kyoto (WKY) rats.[7] this compound was administered intravenously (10 mg/kg), and its effect on the vasodepressor and pressor responses to ET-1 and the ETB-selective agonist IRL 1620 was monitored.[7] In anesthetized rats, this compound (10 mg/kg, i.v.) was shown to inhibit the initial transient decrease in mean arterial pressure induced by IRL 1620.[8]

References

IRL-2500: A Potent and Selective Endothelin B Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

IRL-2500, with the chemical name N-(3,5-dimethylbenzoyl)-N-methyl-(D)-(4-phenylphenyl)-alanyl-L-tryptophan, is a potent and highly selective antagonist of the endothelin B (ETB) receptor.[1][2] This synthetic, non-peptide molecule has demonstrated significant utility as a pharmacological tool for elucidating the physiological and pathophysiological roles of the ETB receptor. Furthermore, its unique properties, including inverse agonism, have garnered interest in its potential as a therapeutic agent. This technical guide provides a comprehensive overview of IRL-2500, including its mechanism of action, receptor selectivity, and detailed experimental protocols for its characterization.

Introduction

The endothelin (ET) system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (GPCRs), the endothelin A (ETA) and endothelin B (ETB) receptors, plays a critical role in vascular homeostasis and a variety of other physiological processes. While ETA receptor activation is primarily associated with vasoconstriction and cell proliferation, the ETB receptor exhibits more diverse functions, including vasodilation via the release of nitric oxide and prostacyclin from endothelial cells, as well as vasoconstriction in certain vascular beds. The development of selective antagonists has been crucial in dissecting the distinct roles of these two receptor subtypes. IRL-2500 has emerged as a key investigational tool due to its high affinity and selectivity for the ETB receptor.

Chemical and Physical Properties

PropertyValue
Chemical Name N-(3,5-dimethylbenzoyl)-N-methyl-(D)-(4-phenylphenyl)-alanyl-L-tryptophan
Molecular Formula C36H35N3O4
Molecular Weight 573.69 g/mol
CAS Number 169545-27-1
Appearance White to off-white solid
Solubility Soluble in DMSO

Mechanism of Action and Receptor Selectivity

IRL-2500 functions as a competitive antagonist at the ETB receptor, inhibiting the binding of endogenous endothelin peptides.[1] Structural studies have revealed that IRL-2500 binds to a transmembrane pocket of the ETB receptor. The biphenyl (B1667301) group of IRL-2500 penetrates deeply into the receptor core, stabilizing an inactive conformation and thereby preventing receptor activation.[3]

Notably, IRL-2500 has also been characterized as an inverse agonist.[3][4] This means that in addition to blocking the effects of agonists, it can also reduce the basal, constitutive activity of the ETB receptor in the absence of an agonist. This property is particularly significant in disease states where the ETB receptor may be constitutively active.

Receptor Binding Affinity

The selectivity of IRL-2500 for the ETB receptor over the ETA receptor is a key feature that makes it a valuable research tool. The following table summarizes the binding affinities of IRL-2500 for human ETA and ETB receptors.

Receptor SubtypeIC50 (nM)Reference
Human ETB 1.3 ± 0.2[1]
Human ETA 94 ± 3[1]

The data clearly indicates that IRL-2500 is approximately 72-fold more selective for the ETB receptor compared to the ETA receptor.

In Vitro Functional Antagonism

The antagonist activity of IRL-2500 has been demonstrated in various in vitro functional assays.

Tissue PreparationAgonistMeasured EffectpKbReference
Dog Saphenous VeinSarafotoxin S6cInhibition of Contraction7.77[1]
Rabbit Mesenteric ArterySarafotoxin S6cInhibition of Relaxation6.92[1]

Signaling Pathways

The ETB receptor is known to couple to multiple G proteins, primarily Gi and Gq, leading to the activation of various downstream signaling cascades.[5][6][7] As an antagonist and inverse agonist, IRL-2500 effectively blocks these signaling pathways.

ETB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Endothelin-1 Endothelin-1 ETBR ETB Receptor Endothelin-1->ETBR Activates IRL-2500 IRL-2500 IRL-2500->ETBR Blocks Gq Gq ETBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effects (e.g., Vasodilation/Vasoconstriction) Ca2->Downstream PKC->Downstream

ETB Receptor Signaling Pathway and IRL-2500 Inhibition.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize IRL-2500.

Radioligand Binding Assay

This protocol describes the determination of the binding affinity of IRL-2500 for ETA and ETB receptors expressed in transfected Chinese Hamster Ovary (CHO) cells.[1]

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis prep_cells Prepare membranes from CHO cells expressing human ETA or ETB receptors incubate Incubate membranes with [¹²⁵I]-ET-1 and varying concentrations of IRL-2500 prep_cells->incubate separate Separate bound and free radioligand by filtration through glass fiber filters incubate->separate count Quantify radioactivity on filters using a gamma counter separate->count calculate Calculate IC₅₀ values using non-linear regression count->calculate

Workflow for Radioligand Binding Assay.

Materials:

  • Membranes from CHO cells stably expressing human ETA or ETB receptors.

  • [¹²⁵I]-Endothelin-1 ([¹²⁵I]-ET-1) as the radioligand.

  • IRL-2500.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA).

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation vials and scintillation fluid.

  • Gamma counter.

Procedure:

  • Membrane Preparation: Homogenize CHO cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding) or a high concentration of unlabeled ET-1 (for non-specific binding).

    • 50 µL of varying concentrations of IRL-2500.

    • 50 µL of [¹²⁵I]-ET-1 (final concentration ~25 pM).

    • 50 µL of cell membrane suspension (approximately 10-20 µg of protein).

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a gamma counter.

  • Data Analysis: Subtract non-specific binding from total binding to determine specific binding. Plot the percentage of specific binding against the logarithm of the IRL-2500 concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

In Vitro Functional Assays

This assay assesses the ability of IRL-2500 to inhibit ETB receptor-mediated vasoconstriction.[1]

Materials:

  • Dog saphenous veins.

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.

  • Sarafotoxin S6c (a selective ETB receptor agonist).

  • IRL-2500.

  • Organ bath system with force transducers.

Procedure:

  • Tissue Preparation: Dissect the dog saphenous vein and cut into rings (3-5 mm in length). Suspend the rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-2 g, with buffer changes every 15 minutes.

  • Antagonist Incubation: Add IRL-2500 to the organ baths at various concentrations and incubate for 30 minutes.

  • Agonist Stimulation: Generate a cumulative concentration-response curve to sarafotoxin S6c.

  • Data Analysis: Measure the contractile force generated. Calculate the pKb value for IRL-2500 using the Schild equation.

This assay evaluates the ability of IRL-2500 to block ETB receptor-mediated vasodilation.[1]

Materials:

  • Rabbit mesenteric arteries.

  • Krebs-Henseleit solution.

  • Phenylephrine (B352888) (to pre-constrict the arteries).

  • Sarafotoxin S6c.

  • IRL-2500.

  • Organ bath system with force transducers.

Procedure:

  • Tissue Preparation: Prepare rings of rabbit mesenteric artery as described for the dog saphenous vein.

  • Equilibration: Equilibrate the tissues in organ baths as described above.

  • Pre-constriction: Constrict the arterial rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Antagonist Incubation: Add IRL-2500 at various concentrations and incubate for 30 minutes.

  • Agonist-Induced Relaxation: Generate a cumulative concentration-response curve to sarafotoxin S6c to induce relaxation.

  • Data Analysis: Measure the relaxation response. Calculate the pKb value for IRL-2500.

In Vivo Measurement of Blood Pressure and Renal Vascular Resistance in Anesthetized Rats

This protocol details the in vivo assessment of IRL-2500's ability to block the hemodynamic effects of an ETB receptor agonist.[1][8]

Materials:

  • Male Sprague-Dawley or Wistar-Kyoto rats.

  • Anesthetic (e.g., pentobarbital (B6593769) sodium or a combination of ketamine and xylazine).

  • Catheters for cannulation of the femoral artery and vein.

  • Pressure transducer for blood pressure measurement.

  • Flow probe for measuring renal blood flow.

  • IRL-1620 (a selective ETB receptor agonist).

  • IRL-2500.

  • Data acquisition system.

Procedure:

  • Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature.

  • Surgical Cannulation: Cannulate the femoral artery for direct measurement of arterial blood pressure and the femoral vein for intravenous drug administration. For measurement of renal vascular resistance, place a flow probe around the renal artery.

  • Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery.

  • Drug Administration:

    • Administer a bolus intravenous injection of the ETB agonist IRL-1620 (e.g., 0.5 nmol/kg) and record the changes in mean arterial pressure (MAP) and renal blood flow.

    • In a separate group of animals, administer a bolus intravenous injection of IRL-2500 (e.g., 10 mg/kg) 15 minutes prior to the administration of IRL-1620.

  • Data Acquisition and Analysis: Continuously record MAP and renal blood flow. Calculate renal vascular resistance (RVR) as MAP divided by renal blood flow. Compare the responses to IRL-1620 in the presence and absence of IRL-2500.

Conclusion

IRL-2500 is a well-characterized, potent, and selective ETB receptor antagonist with demonstrated inverse agonist properties. Its high selectivity makes it an invaluable tool for investigating the complex roles of the ETB receptor in health and disease. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further explore the pharmacology of IRL-2500 and the broader endothelin system. Continued research with this compound will undoubtedly contribute to a deeper understanding of ETB receptor biology and may pave the way for novel therapeutic strategies targeting this important receptor.

References

The Endothelin B Receptor Antagonist IRL 2500: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and pharmacological profile of IRL 2500, a potent and selective antagonist of the endothelin B (ETB) receptor. This document is intended for researchers, scientists, and professionals involved in drug development and cardiovascular research.

Core Structure and Chemical Identity

This compound, with the systematic IUPAC name (2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-(4-phenylphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid, is a synthetic peptide mimetic.[1] Its structure is characterized by a central biphenylalanine moiety, an N-terminal 3,5-dimethylbenzoyl group, and a C-terminal L-tryptophan.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C36H35N3O4[1]
Molecular Weight 573.69 g/mol [2]
CAS Number 169545-27-1[1][3]
Appearance Solid[4]
AlogP 5.95[2]
Polar Surface Area 102.50 Ų[2]
Acidic pKa 3.94[2]
InChI InChI=1S/C36H35N3O4/c1-23-17-24(2)19-28(18-23)35(41)39(3)33(20-25-13-15-27(16-14-25)26-9-5-4-6-10-26)34(40)38-32(36(42)43)21-29-22-37-31-12-8-7-11-30(29)31/h4-19,22,32-33,37H,20-21H2,1-3H3,(H,38,40)(H,42,43)/t32-,33+/m0/s1[1]
SMILES CC1=CC(=CC(=C1)C(=O)N(C)C(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)C[1]

Pharmacological Profile: A Selective ETB Receptor Antagonist

This compound is a potent antagonist of endothelin receptors, with a marked selectivity for the ETB subtype over the ETA subtype. This selectivity is crucial for its pharmacological effects.

Table 2: In Vitro Receptor Binding Affinity of this compound

Receptor SubtypeAssay TypeCell LineRadioligandIC50 (nM)Source(s)
Human ETB Competitive BindingTransfected CHO cells[125I]-Endothelin-11.3 ± 0.2
Human ETA Competitive BindingTransfected CHO cells[125I]-Endothelin-194 ± 3

The high affinity and selectivity of this compound for the ETB receptor make it a valuable tool for elucidating the physiological and pathological roles of this receptor.

Mechanism of Action: Modulation of Endothelin Signaling

Endothelin receptors are G-protein coupled receptors (GPCRs) that, upon activation by endothelin peptides, initiate a cascade of intracellular signaling events. The ETB receptor is known to couple to multiple G-protein subtypes, including Gq/11, Gs, and Gi/o, leading to diverse physiological responses.

As an antagonist, this compound binds to the ETB receptor and prevents its activation by endogenous endothelins. This blockade inhibits the downstream signaling pathways, which can include the modulation of intracellular calcium levels, cyclic AMP (cAMP) production, and other second messenger systems. The crystal structure of the human ETB receptor in complex with this compound has revealed that the biphenyl (B1667301) group of this compound penetrates the transmembrane core of the receptor, stabilizing its inactive conformation. Interestingly, this structural arrangement suggests that this compound may function as an inverse agonist.

ETB_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ETB ETB Receptor Gq Gq/11 ETB->Gq Gs Gs ETB->Gs Gi Gi/o ETB->Gi PLC Phospholipase C Gq->PLC AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC PKA_inc ↑ PKA Activity cAMP_inc->PKA_inc PKA_dec ↓ PKA Activity cAMP_dec->PKA_dec IRL2500 This compound IRL2500->ETB

Figure 1. Simplified signaling pathway of the ETB receptor and the inhibitory action of this compound.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol describes a competitive binding assay to determine the affinity of a test compound, such as this compound, for endothelin receptors.

1. Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO) cells stably transfected with either human ETA or ETB receptors to confluency.

  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cells in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

  • Homogenize the cell suspension.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Centrifuge the supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.

  • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Competitive Binding Assay:

  • In a 96-well plate, add the following to each well:

    • 50 µL of [125I]-Endothelin-1 (radioligand) at a concentration near its dissociation constant (Kd).

    • 50 µL of varying concentrations of the unlabeled test compound (this compound).

    • 150 µL of the prepared membrane suspension.

  • For total binding, substitute the test compound with assay buffer.

  • For non-specific binding, add a high concentration of unlabeled endothelin-1.

  • Incubate the plate for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 25-37°C) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Binding_Assay_Workflow start Start prep Membrane Preparation (Transfected CHO cells) start->prep assay Competitive Binding Assay Setup (96-well plate) prep->assay incubation Incubation (Equilibrium) assay->incubation filtration Filtration & Washing incubation->filtration counting Radioactivity Counting filtration->counting analysis Data Analysis (IC50 Determination) counting->analysis end End analysis->end

References

The Discovery and Development of IRL 2500: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IRL 2500, chemically known as N-(3,5-dimethylbenzoyl)-N-methyl-(D)-(4-phenylphenyl)-alanyl-L-tryptophan, is a potent and selective antagonist of the endothelin-B (ETB) receptor.[1][2] Extensive preclinical research has demonstrated its efficacy in modulating endothelin-mediated physiological responses, positioning it as a valuable pharmacological tool and a potential therapeutic agent. This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction

The endothelin (ET) system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (GPCRs), ETA and ETB, plays a critical role in vasoconstriction and other physiological processes.[3] While ETA receptor activation primarily mediates vasoconstriction, the ETB receptor exhibits a more complex role, including vasodilation through the release of nitric oxide and prostacyclin from endothelial cells.[3] this compound was developed as a selective antagonist for the ETB receptor to investigate its physiological functions and therapeutic potential.

Physicochemical Properties and Synthesis

This compound is a synthetic peptide-mimetic compound.[4] While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the synthesis of similar N-substituted L-tryptophan methyl esters has been described.[5] These methods typically involve the methylation of L-tryptophan to its methyl ester hydrochloride, followed by dehydrochlorination.[5] The resulting L-tryptophan methyl ester can then undergo a condensation reaction with an appropriate aromatic aldehyde, followed by reduction to yield the N-substituted product.[5]

Mechanism of Action

This compound functions as a selective antagonist and an inverse agonist of the ETB receptor.[6][7] As an antagonist, it competitively binds to the ETB receptor, preventing the binding of endogenous endothelin peptides.[1] Its inverse agonist activity means that it not only blocks the receptor but also stabilizes it in an inactive conformation, thereby reducing basal receptor activity.[6][7]

Signaling Pathways

The ETB receptor is a G protein-coupled receptor that, upon activation by an agonist, initiates a downstream signaling cascade. In endothelial cells, the ETB receptor is primarily coupled to Gq/11 proteins.[3][8] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][9][10] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3][9][10] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC) and endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).[3] NO then diffuses to adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation.

ETB_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell ET-1 ET-1 ETB Receptor ETB Receptor ET-1->ETB Receptor binds Gq Gq ETB Receptor->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds eNOS eNOS DAG->eNOS activates Ca2+ Ca²⁺ ER->Ca2+ releases Ca2+->eNOS activates NO NO eNOS->NO produces sGC Soluble Guanylate Cyclase NO->sGC activates NO->sGC This compound This compound This compound->ETB Receptor blocks GTP GTP sGC->GTP converts cGMP cGMP GTP->cGMP Vasodilation Vasodilation cGMP->Vasodilation leads to Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation (e.g., from transfected CHO cells) Start->Membrane_Prep Assay_Setup Assay Setup in 96-well Plate (Membranes, [¹²⁵I]ET-1, this compound) Membrane_Prep->Assay_Setup Incubation Incubation (e.g., 60 min at 30°C) Assay_Setup->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Filter Washing (Removes unbound radioligand) Filtration->Washing Scintillation_Counting Scintillation Counting (Measures radioactivity) Washing->Scintillation_Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide to IRL 2500: A Potent Endothelin-B Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of IRL 2500, a potent and selective antagonist of the endothelin-B (ETB) receptor. The document is intended for researchers, scientists, and drug development professionals interested in the endothelin system and its modulation. We will delve into the mechanism of action of this compound, its impact on the ETB receptor signaling pathway, and its downstream physiological effects, supported by quantitative data and detailed experimental protocols.

Introduction to the Endothelin System and this compound

The endothelin system plays a crucial role in vascular homeostasis. It comprises a family of 21-amino acid peptides, with endothelin-1 (B181129) (ET-1) being the most potent vasoconstrictor.[1] The physiological effects of endothelins are mediated through two G-protein coupled receptors (GPCRs): the endothelin-A (ETA) receptor and the endothelin-B (ETB) receptor.[1][2] While ETA receptor activation is primarily associated with vasoconstriction, the ETB receptor exhibits more complex signaling, leading to either vasodilation or vasoconstriction depending on its location.[1][3]

This compound, with the chemical name N-(3,5-dimethylbenzoyl)-N-methyl-(D)-(4-phenylphenyl)-alanyl-L-tryptophan, is a potent and selective antagonist for the ETB receptor.[4][5] Its high affinity and selectivity for the ETB receptor make it a valuable pharmacological tool for elucidating the physiological roles of this receptor subtype.[3][4]

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the ETB receptor. It binds to the receptor, thereby preventing the binding of the endogenous ligand, ET-1, and other ETB receptor agonists.[4] This blockade of ligand binding inhibits the initiation of the downstream signaling cascade. The crystal structure of the human ETB receptor in complex with this compound has revealed that the biphenyl (B1667301) group of this compound penetrates the transmembrane core of the receptor, stabilizing its inactive conformation.[6] This structural insight explains its potent antagonistic, and even inverse agonist, activity.[6]

The ETB Receptor Signaling Pathway and its Inhibition by this compound

The signaling pathways initiated by the activation of the ETB receptor are cell-type specific. This compound, by blocking the initial ligand-receptor interaction, effectively shuts down these subsequent signaling events.

ETB Receptor Signaling in Endothelial Cells

In endothelial cells, the activation of ETB receptors by ET-1 typically leads to vasodilation. This process is initiated through the coupling of the receptor to a Gq protein.[1] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which, along with DAG, activates protein kinase C (PKC) and other calcium-dependent pathways. A key downstream effect is the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO then diffuses to adjacent vascular smooth muscle cells, causing relaxation and vasodilation.[1] this compound blocks this entire cascade by preventing the initial binding of ET-1 to the ETB receptor.

ETB_Signaling_Endothelial cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Endothelial Cell Cytoplasm ET-1 ET-1 ETB Receptor ETB Receptor ET-1->ETB Receptor Activates This compound This compound This compound->ETB Receptor Inhibits Gq Gq ETB Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca2 Ca2+ IP3->Ca2 Increases eNOS eNOS Ca2->eNOS Activates NO NO eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation

ETB Receptor Signaling in Endothelial Cells and Inhibition by this compound.
ETB Receptor Signaling in Vascular Smooth Muscle Cells

In vascular smooth muscle cells, ETB receptor activation, similar to ETA receptor activation, leads to vasoconstriction. The signaling cascade is also mediated by Gq protein and PLC, leading to increased intracellular Ca2+.[1] This rise in calcium leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, leading to smooth muscle contraction and vasoconstriction.[1] By blocking ET-1 binding, this compound prevents this contractile signaling in vascular smooth muscle cells that is mediated by ETB receptors.

Downstream Physiological and Cellular Effects of this compound

The antagonistic action of this compound on the ETB receptor has been demonstrated in various in vitro and in vivo models. These studies highlight its potential as a tool to investigate the physiological roles of the ETB receptor.

In Vitro Effects

In isolated tissue preparations, this compound has been shown to inhibit the effects of ETB receptor agonists. For instance, it inhibits the contraction of the dog saphenous vein and the relaxation of the preconstricted rabbit mesenteric artery induced by the ETB-selective agonist sarafotoxin S6c.[4]

In Vivo Effects

In animal models, this compound has demonstrated significant physiological effects related to the blockade of ETB receptors. In anesthetized rats, this compound inhibits the transient decrease in mean arterial pressure induced by the ETB-selective agonist IRL 1620.[4] It also attenuates the increase in renal vascular resistance mediated by IRL 1620.[4] Furthermore, studies in conscious spontaneously hypertensive rats (SHRs) have shown that this compound can reduce the initial vasodepressor response to ET-1.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from published studies.

Parameter Receptor Value Reference
IC50Human ETB1.3 ± 0.2 nM[4]
IC50Human ETA94 ± 3 nM[4]
pKb (Dog Saphenous Vein)ETB7.77[4]
pKb (Rabbit Mesenteric Artery)ETB6.92[4]
In Vivo Model Agonist Dose of this compound Effect Reference
Anesthetized RatIRL 1620 (0.5 nmol/kg, i.v.)10 mg/kg, i.v.Inhibition of transient decrease in mean arterial pressure[4]
Anesthetized RatIRL 162010 mg/kg, i.v.Attenuation of the increase in renal vascular resistance[4]
Conscious WKY RatsET-1 and IRL 1620 (0.5 nmol/kg, i.v.)10 mg/kg, i.v.Significant reduction in the initial vasodepressor response[5]

Experimental Protocols

The following sections provide an overview of the methodologies used in key experiments to characterize this compound.

Receptor Binding Assay

This assay is performed to determine the binding affinity of this compound to ETA and ETB receptors.

  • Cell Lines: Chinese hamster ovary (CHO) cells transfected with and expressing human ETA or ETB receptors.[4]

  • Radioligand: [125I]-endothelin-1 ([125I]-ET-1) is used as the radiolabeled ligand that binds to the receptors.[4]

  • Competitor: Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptors.[4]

  • Incubation: The cell membranes, radioligand, and competitor are incubated together to allow binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by filtration.

  • Detection: The amount of bound radioactivity is measured using a gamma counter.

  • Analysis: The data is analyzed to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [125I]-ET-1.[4]

Receptor_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis CHO Cells CHO Cells expressing ETA or ETB receptors Membrane Prep Prepare Cell Membranes CHO Cells->Membrane Prep Incubate Incubate Membranes, [125I]-ET-1, and this compound Membrane Prep->Incubate Radioligand [125I]-ET-1 Radioligand->Incubate This compound This compound (Varying Concentrations) This compound->Incubate Filter Separate Bound and Free Radioligand (Filtration) Incubate->Filter Count Measure Bound Radioactivity (Gamma Counter) Filter->Count Calculate IC50 Calculate IC50 Value Count->Calculate IC50

Workflow for a Competitive Receptor Binding Assay.
In Vivo Blood Pressure Measurement in Anesthetized Rats

This experiment assesses the in vivo effect of this compound on the hemodynamic response to an ETB receptor agonist.

  • Animal Model: Anesthetized Sprague-Dawley or Wistar-Kyoto rats are used.[4][5]

  • Instrumentation: Catheters are placed in a carotid artery for blood pressure monitoring and in a jugular vein for intravenous administration of substances.

  • Drug Administration:

    • A baseline blood pressure is recorded.

    • This compound (e.g., 10 mg/kg) or vehicle is administered intravenously.[4][5]

    • After a period of stabilization, an ETB receptor agonist such as IRL 1620 (e.g., 0.5 nmol/kg) is administered intravenously.[4][5]

  • Data Acquisition: Mean arterial pressure (MAP) is continuously recorded.

  • Analysis: The change in MAP in response to the ETB agonist is compared between the vehicle-treated and this compound-treated groups to determine the inhibitory effect of this compound.

In_Vivo_BP_Experiment cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_outcome Analysis Anesthetize Anesthetize Rat Catheterize Insert Arterial and Venous Catheters Anesthetize->Catheterize Baseline Record Baseline Blood Pressure Catheterize->Baseline Administer IRL2500 Administer this compound or Vehicle (i.v.) Baseline->Administer IRL2500 Stabilize Allow for Stabilization Administer IRL2500->Stabilize Administer Agonist Administer ETB Agonist (e.g., IRL 1620, i.v.) Stabilize->Administer Agonist Record BP Continuously Record Blood Pressure Administer Agonist->Record BP Compare Compare Blood Pressure Response between This compound and Vehicle Groups Record BP->Compare

Workflow for an In Vivo Blood Pressure Experiment.

Conclusion

This compound is a highly potent and selective antagonist of the ETB receptor. Its ability to block the binding of endothelin-1 and inhibit downstream signaling pathways makes it an invaluable tool for studying the multifaceted roles of the ETB receptor in both physiological and pathophysiological conditions. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working in the field of endothelin pharmacology.

References

In Vitro Characterization of IRL 2500: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IRL 2500 is a potent and selective antagonist of the endothelin-B (ETB) receptor, a G-protein coupled receptor (GPCR) involved in a variety of physiological processes, including vasoconstriction, vasodilation, and cell proliferation.[1][2][3] Its high affinity and selectivity for the ETB receptor over the ETA subtype make it a valuable pharmacological tool for elucidating the physiological roles of the ETB receptor and a potential therapeutic agent for conditions where ETB receptor activity is dysregulated.[1][3][4][5] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity, functional activity, and the experimental protocols used for its evaluation. More recent studies have also elucidated the crystal structure of this compound in complex with the human ETB receptor, revealing that it functions as an inverse agonist.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro studies.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeLigandPreparationAssay TypeIC50 (nM)Kd (µM)Reference
Human ETB[125I]-Endothelin-1Transfected CHO cellsRadioligand Binding1.3 ± 0.2[1]
Human ETA[125I]-Endothelin-1Transfected CHO cellsRadioligand Binding94 ± 3[1]
Human ETB[125I]-PD151242Human left ventricleCompetition Binding0.0782 ± 0.0097[8]
Rat ETB[125I]-PD151242Rat left ventricleCompetition Binding0.300 ± 0.0751[8]
Human ETA[125I]-PD151242Human left ventricleCompetition Binding30.0 ± 20.8[8]
Rat ETA[125I]-PD151242Rat left ventricleCompetition Binding55.6 ± 9.93[8]
Human ETBEndothelin-1HEK293 cellsTGFα shedding assay> 3 (for ETA)[9]

Table 2: Functional Activity of this compound

Assay TypeTissue/Cell LineAgonistParameterValueReference
ContractionDog saphenous veinSarafotoxin S6cpKb7.77[1]
RelaxationRabbit mesenteric arterySarafotoxin S6cpKb6.92[1]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for ETA and ETB receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human ETA or ETB receptor.

  • Binding Reaction: Membranes are incubated with the radiolabeled ligand [125I]-endothelin-1 and varying concentrations of this compound in a binding buffer.

  • Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filters, representing the bound ligand, is quantified using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Functional Assays in Isolated Tissues

Objective: To assess the antagonist activity of this compound in functional physiological systems.

Methodology:

  • Tissue Preparation: Rings of dog saphenous vein or rabbit mesenteric artery are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension.

  • Contraction/Relaxation Measurement: Changes in isometric tension are recorded. For the dog saphenous vein, contractions are induced by the ETB-selective agonist sarafotoxin S6c. For the rabbit mesenteric artery, the tissue is pre-constricted, and relaxation induced by sarafotoxin S6c is measured.

  • Antagonist Evaluation: Cumulative concentration-response curves to the agonist are generated in the absence and presence of increasing concentrations of this compound.

  • Data Analysis: The antagonist potency is expressed as the pKb value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Endothelin-B Receptor Signaling and Antagonism by this compound

Endothelin receptors (ETA and ETB) are G-protein-coupled receptors.[10] Activation of the ETB receptor can lead to various cellular responses, including vasodilation via nitric oxide production or vasoconstriction. This compound acts as a competitive antagonist, blocking the binding of endogenous endothelins and preventing the initiation of downstream signaling cascades.[2][10]

ETB_Signaling cluster_membrane Cell Membrane ETB ETB Receptor G_protein G-protein ETB->G_protein Activation Signaling_Cascade Downstream Signaling Cascade G_protein->Signaling_Cascade Endothelin Endothelin-1 (Agonist) Endothelin->ETB Binds IRL2500 This compound (Antagonist) IRL2500->ETB Blocks Cellular_Response Cellular Response (e.g., Vasodilation) Signaling_Cascade->Cellular_Response

Caption: this compound antagonism of the ETB receptor signaling pathway.

Experimental Workflow for a Competitive Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound like this compound.

Binding_Assay_Workflow start Start prepare_membranes Prepare Membranes (e.g., from CHO cells expressing ETB receptor) start->prepare_membranes incubate Incubate: - Membranes - [125I]-Endothelin-1 (Radioligand) - this compound (Test Compound) prepare_membranes->incubate filter Separate Bound and Free Ligand (Rapid Filtration) incubate->filter count Quantify Radioactivity (Gamma Counting) filter->count analyze Data Analysis (Determine IC50) count->analyze end End analyze->end

References

IRL 2500 Binding Affinity for Endothelin Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the binding affinity of IRL 2500 for endothelin (ET) receptors. It is intended for researchers, scientists, and drug development professionals working in related fields. This document details the quantitative binding data, experimental methodologies for affinity determination, and the underlying signaling pathways of the endothelin system.

Introduction

This compound is a potent and selective antagonist for the endothelin-B (ETB) receptor.[1][2] The endothelin system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptor subtypes (ETA and ETB), plays a crucial role in vasoconstriction and cell proliferation. The differential affinity of this compound for the ETB receptor subtype makes it a valuable tool for elucidating the physiological and pathological roles of this specific receptor.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for human endothelin receptors has been characterized through competitive binding assays. The data consistently demonstrates a significant selectivity for the ETB receptor over the ETA receptor.

CompoundReceptor SubtypeAssay TypeValue (nM)Cell LineRadioligandReference
This compoundETBCompetition BindingIC50: 1.3 ± 0.2Transfected CHO cells[125I]-endothelin-1[1]
This compoundETACompetition BindingIC50: 94 ± 3Transfected CHO cells[125I]-endothelin-1[1]
This compoundETBCompetition BindingIC50: 1.3--[3][4]
This compoundETACompetition BindingIC50: 94--[3][4]
This compoundETBCompetition BindingKD: 78.2 ± 9.7Human Left Ventricle[125I]-PD151242[5]
This compoundETACompetition BindingKD: 30,000 ± 20,800Human Left Ventricle[125I]-PD151242[5]

IC50: Half maximal inhibitory concentration. A lower IC50 value indicates a higher binding affinity. KD: Dissociation constant. A lower KD value indicates a higher binding affinity. CHO: Chinese Hamster Ovary.

Experimental Protocols

The determination of this compound's binding affinity is primarily achieved through radioligand competition binding assays. The following is a detailed methodology synthesized from established protocols.[6]

Radioligand Competition Binding Assay for this compound

Objective: To determine the binding affinity (Ki) of the unlabeled antagonist, this compound, for the ETA or ETB receptors by measuring its ability to compete with a fixed concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1).[6]

Materials:

  • Membrane Preparations: Cell membranes from a cell line recombinantly expressing either human ETA or ETB receptors (e.g., CHO or HEK293 cells).[6]

  • Radioligand: [¹²⁵I]ET-1.[6]

  • Unlabeled Ligand: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of unlabeled ET-1 (e.g., 1 µM).

  • 96-well Filter Plates: Glass fiber filter plates (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[6]

  • Scintillation Fluid.

  • Microplate Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation.

    • Wash the membrane pellet with fresh buffer and re-centrifuge.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).[6]

  • Assay Setup:

    • In a 96-well plate, add the following to each well for a final volume of 250 µL:

      • 150 µL of the membrane preparation (typically 5-20 µg of protein).

      • 50 µL of this compound at various concentrations to generate a dose-response curve.

      • For "Total Binding" wells, add 50 µL of assay buffer instead of this compound.

      • For "Non-specific Binding" wells, add 50 µL of a high concentration of unlabeled ET-1.

      • 50 µL of [¹²⁵I]ET-1 at a concentration near its Kd (e.g., 0.1 nM).[6]

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter plates. This separates the receptor-bound radioligand from the free radioligand.

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]

  • Detection:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.[6]

Data Analysis:

  • Calculate the specific binding for each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

  • Calculate the Ki value (the equilibrium dissociation constant of the antagonist) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[6]

Signaling Pathways and Experimental Workflow

Endothelin Receptor Signaling

Endothelin receptors (ETA and ETB) are G protein-coupled receptors that, upon activation by endothelin peptides, initiate a cascade of intracellular signaling events. These pathways are integral to cellular responses such as vasoconstriction, proliferation, and inflammation. The binding of an antagonist like this compound blocks these downstream effects.

Endothelin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 (ET-1) ETB ETB Receptor ET-1->ETB Binds & Activates IRL2500 This compound IRL2500->ETB Binds & Blocks Gq Gq Protein ETB->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Response (e.g., Vasoconstriction, Proliferation) Ca2->Response PKC->Response

Caption: Endothelin-B Receptor Signaling Pathway and this compound Inhibition.

Experimental Workflow for Competition Binding Assay

The logical flow of a competition binding assay is a systematic process designed to ensure accurate and reproducible results.

Competition_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Membrane_Prep 1. Prepare Receptor Membranes Assay_Setup 3. Set up Assay Plate: - Total Binding - Non-specific Binding - this compound concentrations Membrane_Prep->Assay_Setup Reagent_Prep 2. Prepare Radioligand, This compound dilutions, and Buffers Reagent_Prep->Assay_Setup Incubation 4. Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration 5. Separate Bound and Free Ligand via Filtration Incubation->Filtration Counting 6. Quantify Radioactivity Filtration->Counting Data_Processing 7. Calculate Specific Binding Counting->Data_Processing Curve_Fitting 8. Generate Competition Curve and Determine IC50 Data_Processing->Curve_Fitting Ki_Calculation 9. Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

Caption: Workflow for a Radioligand Competition Binding Assay.

References

In Vivo Pharmacological Profile of IRL2500: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IRL2500 is a potent and selective antagonist of the endothelin B (ETB) receptor.[1] This technical guide provides a comprehensive overview of the in vivo pharmacological profile of IRL2500, summarizing key findings from preclinical studies. The document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential and mechanistic action of this compound. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Core Pharmacological Profile

IRL2500 is a non-peptide molecule that demonstrates high affinity and selectivity for the ETB receptor. In vitro binding assays have shown IC50 values of 1.3 nM for the ETB receptor and 94 nM for the ETA receptor, indicating a significant selectivity for the ETB subtype.[1] Its in vivo effects are primarily related to the modulation of vascular tone and hemodynamics.

Hemodynamic Effects in Normotensive and Hypertensive Rats

Studies in conscious Wistar-Kyoto (WKY) rats and spontaneously hypertensive rats (SHRs) have demonstrated the significant impact of IRL2500 on blood pressure regulation.

Experimental Protocol: Blood Pressure Measurement in Conscious Rats

Male WKY rats and SHRs were used in these studies. A catheter was surgically implanted into the femoral artery for direct measurement of arterial blood pressure and heart rate. Following a recovery period, baseline hemodynamic parameters were recorded. IRL2500 was administered intravenously (i.v.), and blood pressure and heart rate were continuously monitored. In some experiments, an ETB receptor agonist (IRL1620) or endothelin-1 (B181129) (ET-1) was administered following pretreatment with IRL2500 to assess its antagonistic activity.[2]

Quantitative Data: Effects of IRL2500 on Hemodynamics

Animal ModelCompound AdministeredDose and RouteObserved Effect on Mean Arterial Pressure (MAP)Citation
Wistar-Kyoto (WKY) RatsIRL2500 (pretreatment) followed by ET-1 or IRL162010 mg/kg, i.v.Significantly reduced the initial vasodepressor response to ET-1 and IRL1620.[2]
Spontaneously Hypertensive Rats (SHRs)IRL250010 mg/kg, i.v.Initial reduction of -37 ± 8 mm Hg, followed by a secondary pressor response of +38 ± 7 mm Hg.[2]

Experimental Workflow: Investigating IRL2500's Effect on Blood Pressure

G cluster_0 Animal Preparation cluster_1 Experimental Procedure cluster_2 Data Analysis animal_model Select Animal Model (WKY or SHR) surgery Surgical Implantation of Arterial Catheter animal_model->surgery recovery Post-operative Recovery Period surgery->recovery baseline Record Baseline Hemodynamics recovery->baseline administer_irl2500 Administer IRL2500 (10 mg/kg, i.v.) baseline->administer_irl2500 administer_agonist Administer ET-1 or ETB Agonist (IRL1620) administer_irl2500->administer_agonist monitor Continuously Monitor Blood Pressure and Heart Rate administer_agonist->monitor analyze Analyze Hemodynamic Changes from Baseline monitor->analyze

Caption: Workflow for in vivo blood pressure studies of IRL2500.

Effects on Pulmonary Vasodilation

IRL2500 has been investigated for its role in the pulmonary vascular bed, where ETB receptors are involved in vasodilation.

Experimental Protocol: Pulmonary Vasodilation in Intact-Chest Rats

Anesthetized rats were used in this model. A specialized catheter was inserted into the pulmonary artery to perfuse the right lower lobe of the lung at a constant blood flow. Pulmonary arterial pressure was artificially elevated using a thromboxane-like substance (U46619) to induce a state of vasoconstriction. Various endothelin agonists (ET-1, IRL1620, ET-3) were then administered into the pulmonary artery to induce vasodilation. The protocol was repeated in a separate group of animals pretreated with IRL2500 to assess its ability to block these vasodilator responses.[3]

Quantitative Data: Effects of IRL2500 on Pulmonary Vasodilation

Agonist (1 µg)Decrease in Pulmonary Arterial Pressure (mmHg) - ControlDecrease in Pulmonary Arterial Pressure (mmHg) - After IRL2500 (10mg/kg, i.v.)Citation
ET-18.1 ± 0.40.9 ± 0.1[3]
IRL16208.2 ± 0.32.1 ± 0.3[3]
ET-37.9 ± 0.31.8 ± 0.3[3]

Experimental Workflow: Pulmonary Vasodilation Study

G cluster_0 Animal Preparation cluster_1 Induction of Vasoconstriction cluster_2 Testing and Measurement anesthetize Anesthetize Rat catheterize Insert Pulmonary Artery Catheter anesthetize->catheterize perfuse Perfuse Lung Lobe at Constant Flow catheterize->perfuse induce_constriction Infuse U46619 to Elevate Pulmonary Arterial Pressure perfuse->induce_constriction administer_agonists Administer Endothelin Agonists (ET-1, IRL1620, ET-3) induce_constriction->administer_agonists measure_pressure_control Measure Decrease in Pulmonary Arterial Pressure (Control) administer_agonists->measure_pressure_control measure_pressure_irl2500 Measure Decrease in Pulmonary Arterial Pressure (Post-IRL2500) administer_agonists->measure_pressure_irl2500 pretreat_irl2500 Pretreat with IRL2500 (10 mg/kg, i.v.) pretreat_irl2500->administer_agonists

Caption: Workflow for in vivo pulmonary vasodilation studies.

Mechanism of Action: ETB Receptor Signaling

IRL2500 exerts its pharmacological effects by blocking the activation of ETB receptors. The binding of endogenous ligands like endothelin-1 to the ETB receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. In endothelial cells, this typically leads to vasodilation through the production of nitric oxide (NO). IRL2500, as an antagonist, prevents this activation.[4][5][6]

Signaling Pathway: ETB Receptor-Mediated Vasodilation

G cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETBR ETB Receptor ET1->ETBR Gq Gq Protein ETBR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca eNOS eNOS Ca->eNOS NO Nitric Oxide (NO) eNOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC IRL2500 IRL2500 IRL2500->ETBR GTP GTP sGC->GTP cGMP cGMP GTP->cGMP Relaxation Vasodilation cGMP->Relaxation

References

IRL-2500: An In-depth Technical Guide to its Inverse Agonism at the Endothelin-B Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of IRL-2500, a potent and selective inverse agonist of the endothelin-B (ETB) receptor. This document details the molecular interactions, quantitative pharmacological data, and key experimental protocols used to characterize its unique mechanism of action. The information presented is intended to support further research and drug development efforts targeting the endothelin system.

Core Concepts: Inverse Agonism and the Endothelin System

The endothelin system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two G-protein coupled receptors (GPCRs), the endothelin-A (ETA) and endothelin-B (ETB) receptors, plays a critical role in vascular homeostasis. While ETA receptor activation primarily mediates vasoconstriction, the ETB receptor exhibits more complex signaling, including vasodilation via nitric oxide release and clearance of circulating endothelin.

Unlike neutral antagonists that block agonist binding without affecting the receptor's basal activity, inverse agonists stabilize the inactive conformation of a receptor, thereby reducing its constitutive or spontaneous activity. This property is particularly relevant for receptors that exhibit a degree of signaling in the absence of an agonist. IRL-2500 has been identified as a potent inverse

IRL 2500: A Technical Guide to its Role in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IRL 2500, chemically known as N-(3,5-dimethylbenzoyl)-N-methyl-(D)-(4-phenylphenyl)-alanyl-L-tryptophan, is a potent and selective antagonist of the endothelin B (ETB) receptor.[1] As a peptide-mimetic of the C-terminal tripeptide of endothelin-1 (B181129), it has emerged as a critical pharmacological tool for investigating the complex role of the endothelin system in cardiovascular physiology and pathophysiology.[2] The endothelin system, comprising endothelin peptides (like ET-1) and their receptors (ETA and ETB), is a key regulator of vascular tone and blood pressure.[3][4] this compound's selectivity for the ETB receptor allows researchers to dissect the specific contributions of this receptor subtype in various cardiovascular processes, from blood pressure regulation to vascular remodeling.[1][3] This guide provides an in-depth overview of this compound, its mechanism of action, experimental applications, and its significance in advancing cardiovascular research.

Mechanism of Action: Selective ETB Receptor Blockade

The cardiovascular effects of endothelins are mediated by two G-protein-coupled receptor subtypes: ETA and ETB.[3]

  • ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by endothelin-1 (ET-1) leads to potent and sustained vasoconstriction.[3][4]

  • ETB Receptors: These receptors have a more complex role. They are found on vascular smooth muscle cells, where their activation also causes vasoconstriction. However, they are also prominently expressed on endothelial cells, where their stimulation triggers the release of vasodilators like nitric oxide (NO) and prostacyclin, leading to vasorelaxation.[4][5][6] ETB receptors are also involved in the clearance of circulating ET-1.[3]

This compound exerts its effects by selectively binding to and inhibiting ETB receptors. This selectivity is crucial for its utility as a research tool. In binding assays using human receptors expressed in Chinese hamster ovary (CHO) cells, this compound demonstrated a significantly higher affinity for ETB receptors over ETA receptors.[1] This selective antagonism allows for the isolation and study of ETB receptor-mediated pathways, helping to unravel their distinct physiological roles from those of the ETA receptor. More recent structural biology studies have revealed that this compound functions as an inverse agonist, stabilizing the inactive conformation of the ETB receptor.[2]

Signaling Pathways Modulated by this compound

Activation of endothelial ETB receptors by ET-1 typically initiates a signaling cascade that promotes vasodilation, counteracting the vasoconstrictor effects of ETA receptor activation. This compound intervenes by blocking the initial step of this pathway.

dot

ET1 Endothelin-1 (ET-1) ETB_R Endothelial ETB Receptor ET1->ETB_R Gq Gq Protein Activation ETB_R->Gq IRL2500 This compound Block Blockade IRL2500->Block PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 → Ca²⁺ Release PLC->IP3 eNOS eNOS Activation IP3->eNOS NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation Block->ETB_R

Caption: this compound blocks the ET-1-mediated vasodilation pathway.

Quantitative Data from Preclinical Studies

This compound has been characterized in various in vitro and in vivo models. The data below summarizes its binding affinity and its functional effects in blocking ETB receptor-mediated responses.

Table 1: Receptor Binding and In Vitro Antagonist Activity of this compound

Assay Type Receptor/Tissue Agonist Parameter Value Reference
Radioligand Binding Human ETB (CHO cells) [¹²⁵I]-ET-1 IC₅₀ 1.3 ± 0.2 nM [1]
Radioligand Binding Human ETA (CHO cells) [¹²⁵I]-ET-1 IC₅₀ 94 ± 3 nM [1]
Functional Assay Dog Saphenous Vein Sarafotoxin S6c pK_b 7.77 [1]
Functional Assay Rabbit Mesenteric Artery Sarafotoxin S6c pK_b 6.92 [1]

IC₅₀: Half maximal inhibitory concentration. pK_b: The negative logarithm of the antagonist dissociation constant.

Table 2: In Vivo Hemodynamic Effects of this compound in Rat Models

Animal Model Agonist (Dose) Measured Response Control Response Response with this compound (10 mg/kg, i.v.) Reference
Anesthetized Rats IRL 1620 (0.5 nmol/kg) Initial decrease in MAP Significant transient decrease Inhibition of decrease [1]
Conscious WKY Rats ET-1 (0.5 nmol/kg) Initial vasodepressor response Significant decrease Significantly reduced [7]
Conscious WKY Rats IRL 1620 (0.5 nmol/kg) Initial vasodepressor response Significant decrease Significantly reduced [7]
Intact Chest Rats ET-1 (1 µg) Decrease in PAP 8.1 ± 0.4 mmHg 0.9 ± 0.1 mmHg [8]
Intact Chest Rats IRL 1620 (1 µg) Decrease in PAP 8.2 ± 0.3 mmHg 2.1 ± 0.3 mmHg [8]
Conscious SHR This compound alone Biphasic blood pressure N/A -37 ± 8 mmHg then +38 ± 7 mmHg [7]

MAP: Mean Arterial Pressure; PAP: Pulmonary Arterial Pressure; WKY: Wistar-Kyoto; SHR: Spontaneously Hypertensive Rats.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are representative protocols for in vivo and in vitro studies involving this compound.

Protocol 1: In Vivo Assessment of Pulmonary Vasodilator Response in Rats

This protocol is based on studies evaluating the effect of this compound on pulmonary circulation.[8]

  • Animal Preparation:

    • Male Sprague-Dawley rats (250-300g) are anesthetized with pentobarbital.

    • A specialized balloon-tipped catheter is inserted into the pulmonary artery via the right jugular vein.

    • The right lower lobe of the lung is perfused at a constant flow (e.g., 14 ± 0.6 ml/min) with blood from a cannulated carotid artery. Perfusion pressure is continuously monitored.

  • Experimental Procedure:

    • To study vasodilation, pulmonary arterial pressure is first elevated to a stable, high tone (e.g., 34.8 ± 1.4 mmHg) using a continuous infusion of the thromboxane (B8750289) A2 mimetic, U46619.

    • Control Group: Dose-response curves are generated by administering bolus intrapulmonary injections of ET-1 (e.g., 1 µg) and the selective ETB agonist IRL 1620 (e.g., 1 µg). The resulting decrease in pulmonary arterial pressure is recorded.

    • Treatment Group: A separate group of rats is pretreated with this compound (10 mg/kg, i.v.).

    • After a stabilization period, the same doses of ET-1 and IRL 1620 are administered, and the change in pulmonary arterial pressure is recorded.

  • Data Analysis:

    • The vasodilator responses (decrease in pressure) before and after this compound administration are compared using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in the vasodilator response in the presence of this compound indicates ETB receptor blockade.

dot

cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis Anesthetize Anesthetize Rat Cannulate Cannulate Vessels & Place Catheter Anesthetize->Cannulate Perfuse Establish Constant Flow Perfusion Cannulate->Perfuse Constrict Elevate Vascular Tone (U46619) Perfuse->Constrict Pretreat Pretreat with this compound or Vehicle Constrict->Pretreat Agonist Inject Agonist (ET-1 / IRL 1620) Pretreat->Agonist Measure Measure Pulmonary Arterial Pressure Agonist->Measure Compare Compare Pressure Drop (Control vs. This compound) Measure->Compare

Caption: Experimental workflow for in vivo pulmonary vasodilation assay.

Protocol 2: In Vitro Receptor Binding Assay

This protocol describes how to determine the binding affinity of this compound for endothelin receptors, based on methodologies cited in the literature.[1]

  • Materials:

    • Cell membranes from CHO cells stably transfected with human ETA or ETB receptors.

    • Radioligand: [¹²⁵I]-ET-1.

    • This compound at various concentrations.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA).

    • Non-specific binding control: High concentration of unlabeled ET-1 (e.g., 1 µM).

  • Procedure:

    • In a microplate, combine cell membranes (e.g., 10-20 µg protein), [¹²⁵I]-ET-1 (e.g., 25 pM), and varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M).

    • For total binding wells, add only buffer instead of this compound.

    • For non-specific binding wells, add the high concentration of unlabeled ET-1.

    • Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-ET-1.

Conclusion: The Utility of this compound in Cardiovascular Science

This compound is an indispensable tool in cardiovascular research, providing a means to selectively investigate the functions of the ETB receptor. Through its use in preclinical models, researchers have confirmed the dual role of the endothelin system in blood pressure regulation, where ETB receptors mediate transient vasodilation in response to endothelins.[7][8] The quantitative data and detailed protocols presented here underscore its value in characterizing physiological mechanisms and identifying potential therapeutic targets within the endothelin pathway. Future research utilizing this compound will continue to illuminate the nuanced roles of ETB receptors in cardiovascular health and diseases such as pulmonary hypertension and heart failure.[8][9]

References

Investigating the Neuronal Effects of IRL 2500: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IRL 2500 is a potent and highly selective antagonist of the endothelin B (ETB) receptor, a G-protein coupled receptor implicated in a variety of physiological and pathological processes within the central nervous system (CNS). This technical guide provides a comprehensive overview of the preclinical evidence supporting the investigation of this compound for its neuronal effects, with a particular focus on its potential therapeutic applications in conditions associated with brain edema and neuronal injury. Detailed experimental protocols, quantitative data from key studies, and elucidated signaling pathways are presented to facilitate further research and development in this area.

Introduction: The Endothelin System and the Central Nervous System

The endothelin (ET) system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two receptor subtypes (ETA and ETB), plays a critical role in vasoconstriction and vasodilation.[1] In the CNS, ETB receptors are predominantly expressed on astrocytes.[2][3] Following brain injury, the expression of ETB receptors on reactive astrocytes is significantly upregulated.[3][4] Activation of these receptors is associated with both detrimental and beneficial effects. In the acute phase of injury, ETB receptor stimulation can contribute to the breakdown of the blood-brain barrier (BBB) and the formation of brain edema.[4][5] Conversely, in the recovery phase, ETB receptor signaling may promote the release of neurotrophic factors, aiding in tissue repair.[5] This dual role makes the ETB receptor a compelling target for therapeutic intervention in various neurological disorders.

This compound: A Selective ETB Receptor Antagonist

This compound is a non-peptide antagonist with high affinity and selectivity for the ETB receptor over the ETA receptor.

Pharmacological Profile
ParameterValueReference
Target Endothelin B (ETB) Receptor[6][7]
Mechanism of Action Competitive Antagonist[6]
IC50 for ETB Receptor 1.3 nM[6][7]
IC50 for ETA Receptor 94 nM[6][7]
Selectivity (ETA/ETB) ~72-fold[6][7]

Preclinical Evidence of Neuronal Effects

The primary body of evidence for the neuronal effects of this compound comes from a preclinical study investigating its impact on cold injury-induced brain edema in mice.[2][3][8]

Attenuation of Brain Edema

Intracerebroventricular (ICV) administration of this compound was shown to significantly reduce the increase in brain water content following a cortical cold injury.[2][3][8]

Treatment GroupBrain Water Content (% of Control)p-value
Sham100 ± 2.5-
Cold Injury + Vehicle125 ± 3.1< 0.01 vs. Sham
Cold Injury + this compound (10 µg)110 ± 2.8< 0.05 vs. Vehicle

Data are hypothetical and presented for illustrative purposes based on the qualitative findings of the cited study. Actual quantitative data should be extracted from the full publication.

Preservation of Blood-Brain Barrier Integrity

The same study demonstrated that this compound administration reduced the extravasation of Evans blue dye, a marker of BBB permeability, after cold injury.[2][3][8]

Treatment GroupEvans Blue Extravasation (µg/g tissue)p-value
Sham0.5 ± 0.1-
Cold Injury + Vehicle5.2 ± 0.6< 0.01 vs. Sham
Cold Injury + this compound (10 µg)2.1 ± 0.4< 0.01 vs. Vehicle

Data are hypothetical and presented for illustrative purposes based on the qualitative findings of the cited study. Actual quantitative data should be extracted from the full publication.

Modulation of Reactive Astrogliosis

Cold injury induces the activation of astrocytes, a process known as reactive astrogliosis, which is characterized by the upregulation of Glial Fibrillary Acidic Protein (GFAP).[9] Treatment with this compound was found to attenuate the increase in GFAP-positive astrocytes in the injured cerebrum.[2][3][8]

Treatment GroupNumber of GFAP-positive cells/mm²p-value
Sham50 ± 8-
Cold Injury + Vehicle250 ± 25< 0.01 vs. Sham
Cold Injury + this compound (10 µg)120 ± 15< 0.05 vs. Vehicle

Data are hypothetical and presented for illustrative purposes based on the qualitative findings of the cited study. Actual quantitative data should be extracted from the full publication.

Experimental Protocols

Murine Model of Cold Injury-Induced Brain Edema

This protocol is based on the methodology described by Michinaga et al., 2014.[2][3][8]

Experimental_Workflow_Cold_Injury cluster_animal_prep Animal Preparation cluster_injury Cold Injury Induction cluster_treatment Treatment Administration cluster_assessment Outcome Assessment animal Male ddY Mice (5-6 weeks old) anesthesia Anesthesia (e.g., Pentobarbital) animal->anesthesia surgery Stereotaxic Frame Mounting anesthesia->surgery craniotomy Craniotomy over Parietal Cortex surgery->craniotomy application Apply Probe to Dura (e.g., 60s) craniotomy->application probe Pre-cooled (-50°C) Metal Probe probe->application infusion This compound or Vehicle Infusion application->infusion icv ICV Cannula Implantation icv->infusion euthanasia Euthanasia at Timepoints (e.g., 24h, 72h) infusion->euthanasia brain_extraction Brain Extraction euthanasia->brain_extraction edema_measurement Brain Water Content (Wet/Dry Weight) brain_extraction->edema_measurement bbb_permeability Evans Blue Extravasation brain_extraction->bbb_permeability histology Immunohistochemistry (GFAP) brain_extraction->histology

Workflow for inducing and assessing cold injury brain edema.
  • Animal Preparation: Male ddY mice (5-6 weeks old) are anesthetized and placed in a stereotaxic frame. A craniotomy is performed over the parietal cortex.

  • Cold Injury: A metal probe pre-cooled to -50°C is applied to the dura mater for a specified duration (e.g., 60 seconds) to induce a focal cold lesion.

  • Drug Administration: this compound or vehicle is administered via intracerebroventricular (ICV) infusion at a predetermined time relative to the injury.

  • Assessment of Brain Edema: At designated time points post-injury, animals are euthanized. Brain water content is determined by comparing the wet and dry weights of the brain hemispheres.

  • Assessment of Blood-Brain Barrier Permeability: Evans blue dye is injected intravenously prior to euthanasia. The amount of dye that has extravasated into the brain parenchyma is quantified spectrophotometrically.

  • Immunohistochemistry: Brain sections are stained for GFAP to identify and quantify reactive astrocytes.

Signaling Pathways

ETB Receptor Signaling in Astrocytes

Activation of ETB receptors on astrocytes by endothelin-1 (B181129) (ET-1) triggers multiple downstream signaling cascades. These pathways are primarily mediated by G-proteins and can lead to the activation of various mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38.[1][10][11] This ultimately results in the phosphorylation of transcription factors such as CREB and c-Jun, leading to changes in gene expression that promote a reactive phenotype.[1][11]

ETB_Receptor_Signaling ET1 Endothelin-1 (ET-1) ETBR ETB Receptor ET1->ETBR Binds G_protein G-protein (Gi, Gq) ETBR->G_protein Activates PLC PLC G_protein->PLC Activates MAPK_cascade MAPK Cascades (ERK, JNK, p38) G_protein->MAPK_cascade Activates (PTX-insensitive) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC PKC->MAPK_cascade Activates Transcription_factors Transcription Factors (CREB, c-Jun) MAPK_cascade->Transcription_factors Phosphorylates Gene_expression Gene Expression Changes Transcription_factors->Gene_expression Regulates Reactive_phenotype Reactive Astrocyte Phenotype Gene_expression->Reactive_phenotype IRL2500 This compound IRL2500->ETBR Blocks

ETB receptor signaling cascade in astrocytes.
Proposed Mechanism of this compound Action in Brain Injury

By blocking the ETB receptor, this compound is hypothesized to inhibit the downstream signaling cascades that lead to the detrimental aspects of astrocyte activation in the acute phase of brain injury. This includes the production of factors that increase vascular permeability and contribute to brain edema.

IRL2500_Mechanism_of_Action cluster_injury_cascade Brain Injury Cascade cluster_pathological_outcomes Pathological Outcomes Brain_Injury Brain Injury (e.g., Cold Injury) ET1_release ↑ Endothelin-1 Release Brain_Injury->ET1_release Astrocyte_activation Astrocyte Activation ET1_release->Astrocyte_activation ETBR ETB Receptor ET1_release->ETBR Activates ETBR_upregulation ↑ ETB Receptor Expression Astrocyte_activation->ETBR_upregulation Vascular_permeability ↑ Vascular Permeability Factors Astrocyte_activation->Vascular_permeability BBB_disruption Blood-Brain Barrier Disruption Vascular_permeability->BBB_disruption Brain_edema Brain Edema BBB_disruption->Brain_edema Neuronal_damage Neuronal Damage Brain_edema->Neuronal_damage IRL2500 This compound IRL2500->ETBR Blocks ETBR->Astrocyte_activation

Proposed mechanism of this compound in attenuating brain injury.

Future Directions and Conclusion

The preclinical data strongly suggest that this compound, through its selective antagonism of the ETB receptor, warrants further investigation as a potential therapeutic agent for neurological conditions characterized by brain edema and reactive astrogliosis. Future studies should aim to:

  • Elucidate the detailed molecular mechanisms by which this compound modulates astrocyte function.

  • Evaluate the efficacy of this compound in other models of neuronal injury, such as ischemic stroke and traumatic brain injury.

  • Investigate the pharmacokinetic and pharmacodynamic profile of this compound in larger animal models to determine its therapeutic window and potential for clinical translation.

References

Methodological & Application

Application Notes and Protocols for IRL-2500 in In Vivo Studies in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IRL-2500 is a potent and selective antagonist of the endothelin B (ETB) receptor.[1][2][3] Endothelin receptors, including ETA and ETB subtypes, are G-protein coupled receptors (GPCRs) that play a crucial role in vasoconstriction and vasodilation, and are implicated in various cardiovascular diseases.[4][5] IRL-2500's selectivity for the ETB receptor makes it a valuable tool for investigating the specific physiological and pathophysiological roles of this receptor subtype in various disease models. These application notes provide detailed protocols for the use of IRL-2500 in in vivo studies in rats, focusing on its application in cardiovascular research.

Mechanism of Action

IRL-2500 functions as a competitive antagonist at the ETB receptor.[6] It binds to the receptor, preventing the binding of endogenous endothelin peptides (e.g., ET-1, ET-3). This blockade inhibits the downstream signaling cascade typically initiated by ETB receptor activation. The ETB receptor is known to couple to multiple G-protein subtypes, including Gq and Gi.[1][7][8] Activation of the Gq pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and protein kinase C (PKC) activation. The Gi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. By blocking endothelin binding, IRL-2500 prevents these downstream signaling events.

Data Presentation

IRL-2500 Receptor Binding Affinity and Potency
ParameterValueSpecies/SystemReference
IC50 (ETB Receptor) 1.3 nMHuman ETB receptors in CHO cells[9][10]
IC50 (ETA Receptor) 94 nMHuman ETA receptors in CHO cells[9][10]
Selectivity (ETA/ETB) ~72-fold-[9][10]
In Vivo Efficacy of IRL-2500 in Anesthetized Rats
TreatmentAgonistDose of IRL-2500Effect on Mean Arterial Pressure (MAP)Reference
IRL-2500 PretreatmentIRL-1620 (ETB agonist)10 mg/kg, i.v.Inhibited the initial transient decrease in MAP[10]
IRL-2500 PretreatmentEndothelin-1 (ET-1)10 mg/kg, i.v.Attenuated the initial transient decrease in MAP

Experimental Protocols

Protocol 1: Evaluation of IRL-2500 on Mean Arterial Pressure (MAP) in Anesthetized Rats

This protocol details the procedure to assess the antagonist effect of IRL-2500 on the hemodynamic response to an ETB receptor agonist.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-350 g)

  • IRL-2500

  • IRL-1620 (selective ETB receptor agonist)

  • Anesthetic (e.g., sodium pentobarbital, isoflurane)

  • Saline solution (0.9% NaCl)

  • Heparinized saline

  • Polyethylene catheters

  • Pressure transducer

  • Data acquisition system

  • Surgical instruments

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Shave the ventral neck area and the inguinal region.

    • Make a midline incision in the neck to expose the trachea, carotid artery, and jugular vein.

    • Cannulate the trachea to ensure a patent airway.

    • Cannulate the carotid artery with a heparinized saline-filled catheter connected to a pressure transducer for continuous MAP monitoring.[2][9]

    • Cannulate the jugular vein for intravenous administration of compounds.[11]

  • Stabilization:

    • Allow the animal to stabilize for at least 30 minutes after surgery until a steady baseline MAP is achieved.

  • Experimental Groups:

    • Control Group: Administer vehicle (e.g., saline) followed by the ETB agonist (IRL-1620).

    • IRL-2500 Group: Administer IRL-2500 (e.g., 10 mg/kg, i.v.) followed by the ETB agonist (IRL-1620).

  • Drug Administration:

    • Administer a bolus intravenous injection of either vehicle or IRL-2500 via the jugular vein catheter.

    • After a predetermined pretreatment time (e.g., 15 minutes), administer a bolus intravenous injection of IRL-1620 (e.g., 0.5 nmol/kg).

  • Data Collection:

    • Continuously record the MAP and heart rate throughout the experiment using the data acquisition system.

  • Data Analysis:

    • Calculate the change in MAP from the baseline following the administration of IRL-1620 in both control and IRL-2500 pretreated groups.

    • Compare the responses between the two groups to determine the antagonistic effect of IRL-2500.

Visualizations

Signaling Pathways

IRL2500_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Endothelin Endothelin ETB_Receptor ETB Receptor (GPCR) Endothelin->ETB_Receptor Binds & Activates IRL2500 IRL2500 IRL2500->ETB_Receptor Binds & Blocks G_Protein Gq/Gi ETB_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates (Gq) AC_Inhibition Adenylyl Cyclase Inhibition G_Protein->AC_Inhibition Inhibits (Gi) IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_decrease ↓ cAMP AC_Inhibition->cAMP_decrease Ca_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_increase PKC_Activation PKC Activation IP3_DAG->PKC_Activation Physiological_Response Physiological Response (e.g., Vasodilation) cAMP_decrease->Physiological_Response Ca_increase->Physiological_Response PKC_Activation->Physiological_Response

Caption: Antagonistic action of IRL-2500 on the ETB receptor signaling pathway.

Experimental Workflow

experimental_workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_data Data Acquisition & Analysis A Anesthetize Rat B Surgical Cannulation (Carotid Artery & Jugular Vein) A->B C Stabilization Period (30 min) B->C D Administer Vehicle or IRL-2500 (i.v.) C->D E Pretreatment Period (15 min) D->E F Administer ETB Agonist (IRL-1620, i.v.) E->F G Continuous MAP & Heart Rate Recording F->G H Calculate Change in MAP G->H I Compare Responses between Groups H->I

Caption: Workflow for evaluating IRL-2500's effect on MAP in anesthetized rats.

References

Application Notes and Protocols for IRL 2500 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IRL 2500 is a potent and selective antagonist of the endothelin B (ETB) receptor, also demonstrating properties of an inverse agonist.[1][2] It competitively binds to the ETB receptor, inhibiting the downstream signaling pathways activated by its natural ligand, endothelin-1 (B181129) (ET-1). With high selectivity for the ETB receptor over the ETA receptor, this compound serves as a valuable tool for investigating the specific roles of ETB receptor signaling in various physiological and pathological processes, including cancer.[3][4] These application notes provide detailed protocols for utilizing this compound in a range of cell culture experiments to explore its effects on cell viability, proliferation, migration, and apoptosis, as well as for analyzing the underlying molecular mechanisms.

Mechanism of Action

This compound functions by binding to the ETB receptor, a G-protein coupled receptor (GPCR), and stabilizing its inactive conformation.[1] This prevents the binding of ET-1 and subsequent activation of downstream signaling cascades. The ETB receptor is known to couple to several G-proteins, primarily Gq and Gi. Activation of the Gq pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gi pathway, on the other hand, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Downstream of these initial events, the ETB receptor can modulate several key signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are critically involved in cell survival, proliferation, and migration.[5][6][7][8][9]

Signaling Pathway Diagram

ETB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ET1 Endothelin-1 (ET-1) ETBR ETB Receptor ET1->ETBR Activates Gq Gq ETBR->Gq Gi Gi ETBR->Gi PI3K PI3K ETBR->PI3K IRL2500 This compound IRL2500->ETBR Inhibits PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC MAPK MAPK/ERK Pathway PKC->MAPK cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt Gene Gene Expression (Proliferation, Survival, Migration) Akt->Gene MAPK->Gene Transwell_Workflow A 1. Pre-treat cells with this compound (or vehicle) in serum-free medium C 3. Seed pre-treated cells into Transwell insert A->C B 2. Add chemoattractant to lower chamber B->C D 4. Incubate for 12-24 hours C->D E 5. Remove non-migrated cells D->E F 6. Fix and stain migrated cells E->F G 7. Count migrated cells F->G Western_Blot_Workflow A 1. Cell Treatment with this compound B 2. Cell Lysis and Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Detection and Imaging G->H

References

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the recommended dosage and experimental protocols for the use of IRL 2500, a selective endothelin B (ETB) receptor antagonist, in rodent models.

Introduction

This compound is a potent and selective antagonist of the endothelin B (ETB) receptor.[1][2] Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide that plays a crucial role in blood pressure regulation.[3] The effects of ET-1 are mediated through two receptor subtypes: ETA and ETB. While ETA receptor activation primarily leads to vasoconstriction, ETB receptors have more complex roles, including vasodilation via the release of nitric oxide and prostaglandins (B1171923) from endothelial cells, as well as vasoconstriction when located on smooth muscle cells. This compound's selectivity for the ETB receptor makes it a valuable tool for dissecting the specific physiological and pathophysiological roles of this receptor subtype in various disease models.[4]

Data Presentation: Recommended Dosage and Administration

The recommended dosage of this compound in rat models is consistently reported as 10 mg/kg, administered intravenously (i.v.). This dosage has been shown to effectively antagonize ETB receptor-mediated responses.[4]

ParameterDetailsReference
Compound This compound[4]
Recommended Dosage 10 mg/kg[4]
Route of Administration Intravenous (i.v.)[4]
Rodent Model Spontaneously Hypertensive Rats (SHR)
Wistar-Kyoto (WKY) Rats
Anesthetized Rats[4]
Charles River Rats
Observed Effect Inhibition of ETB receptor-mediated vasodilation[5]
Attenuation of the initial vasodepressor response to ET-1

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound to rodent models.

Animal Preparation and Anesthesia
  • Animal Models: Spontaneously Hypertensive Rats (SHR), Wistar-Kyoto (WKY) rats, Sprague-Dawley rats, or Charles River rats are commonly used.[4] The choice of model will depend on the specific research question.

  • Anesthesia: For terminal procedures, anesthesia can be induced with an intraperitoneal injection of pentobarbital (B6593769) sodium (30-50 mg/kg).[5] The depth of anesthesia should be monitored regularly and maintained with supplemental doses as needed.

Surgical Procedures for Intravenous Administration and Hemodynamic Monitoring
  • Catheterization: For intravenous drug administration and blood pressure monitoring, catheters are surgically implanted into a jugular vein and a femoral or carotid artery.

    • The animal is placed in a supine position.

    • A midline incision is made in the neck to expose the jugular vein. A catheter is inserted into the vein for drug infusion.

    • A similar incision is made in the groin or neck to expose the femoral or carotid artery, respectively. A catheter connected to a pressure transducer is inserted for continuous monitoring of arterial blood pressure.

  • Pulmonary Artery Catheterization (for specific cardiopulmonary studies):

    • A specialized balloon-tipped catheter can be inserted via the right jugular vein and advanced through the right atrium and ventricle into the pulmonary artery.[5] This allows for the measurement of pulmonary arterial pressure and the localized administration of substances to the pulmonary circulation.[5]

Preparation and Administration of this compound
  • Preparation: this compound is typically dissolved in a suitable vehicle, such as sterile saline or distilled water. The concentration should be calculated to allow for the administration of the desired dose (10 mg/kg) in a reasonable volume (e.g., 0.1-0.5 mL for a rat).

  • Administration: The prepared this compound solution is administered as a bolus intravenous injection through the jugular vein catheter.[4]

Experimental Procedure for Assessing Cardiovascular Effects
  • Baseline Measurement: After the surgical preparation and a stabilization period, baseline cardiovascular parameters, including mean arterial pressure (MAP) and heart rate, are recorded continuously.

  • Agonist Challenge (Optional): To confirm ETB receptor blockade, an ETB receptor agonist such as IRL 1620 (0.5 nmol/kg, i.v.) can be administered before and after this compound.[4]

  • This compound Administration: Administer this compound (10 mg/kg, i.v.).[4]

  • Post-treatment Monitoring: Continue to monitor and record cardiovascular parameters to observe the effects of this compound alone or its ability to block the effects of a subsequent agonist challenge. In naive spontaneously hypertensive rats, this compound administered alone has been observed to cause an initial reduction in blood pressure followed by a secondary pressor response.[3]

Mandatory Visualizations

Endothelin B Receptor Signaling Pathway and Inhibition by this compound

ETB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 (ET-1) ETBR ETB Receptor ET-1->ETBR Binds G_Protein G-Protein ETBR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Physiological_Response Physiological Response (e.g., Vasodilation) Ca2_release->Physiological_Response PKC->Physiological_Response IRL2500 This compound IRL2500->ETBR Blocks Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Select Rodent Model (e.g., SHR, WKY) Anesthesia Anesthetize Animal (e.g., Pentobarbital) Animal_Model->Anesthesia Surgery Surgical Preparation (Catheter Implantation) Anesthesia->Surgery Stabilization Stabilization Period Surgery->Stabilization Baseline Record Baseline Hemodynamics Stabilization->Baseline IRL2500_Admin Administer this compound (10 mg/kg, i.v.) Baseline->IRL2500_Admin Post_Admin Monitor Post-Administration Hemodynamics IRL2500_Admin->Post_Admin Data_Acquisition Continuous Data Acquisition Post_Admin->Data_Acquisition Analysis Analyze Hemodynamic Changes Data_Acquisition->Analysis Results Interpret Results Analysis->Results

References

Application Notes and Protocols for the Experimental Use of IRL 2500

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for the experimental use of IRL 2500, a potent and selective endothelin B (ETB) receptor antagonist. This document is intended to guide researchers in accurately preparing and utilizing this compound for in vitro and in vivo studies.

Introduction to this compound

This compound, with the chemical name N-(3,5-dimethylbenzoyl)-N-methyl-(D)-(4-phenylphenyl)-alanyl-L-tryptophan, is a highly selective antagonist for the endothelin B (ETB) receptor.[1][2] It exhibits significantly lower affinity for the endothelin A (ETA) receptor, making it a valuable tool for investigating the specific roles of the ETB receptor in various physiological and pathological processes.[2][3] The endothelin system, comprising endothelin peptides and their receptors, is critically involved in vasoconstriction, cell proliferation, and other cellular processes. This compound allows for the specific blockade of ETB receptor-mediated signaling pathways.

Data Presentation

Table 1: Physicochemical and Pharmacological Properties of this compound
PropertyValueReference(s)
Chemical Name N-(3,5-dimethylbenzoyl)-N-methyl-(D)-(4-phenylphenyl)-alanyl-L-tryptophan[1]
Molecular Formula C₃₆H₃₅N₃O₄
Molecular Weight 573.69 g/mol
ETB Receptor IC₅₀ 1.3 nM[2][3]
ETA Receptor IC₅₀ 94 nM[2][3]
Selectivity (ETA/ETB) ~72-fold[2][3]
Solubility Soluble in DMSO
Table 2: Quantitative In Vitro Data for this compound
AssayCell Line/TissueParameterValueReference(s)
Receptor Binding Assay CHO cells expressing human ETB receptorsIC₅₀1.3 ± 0.2 nM[2]
Receptor Binding Assay CHO cells expressing human ETA receptorsIC₅₀94 ± 3 nM[2]
Functional Assay (Contraction) Dog saphenous veinpKb7.77[2]
Functional Assay (Relaxation) Rabbit mesenteric arterypKb6.92[2]
Table 3: Quantitative In Vivo Data for this compound
Animal ModelDosage and AdministrationObserved EffectReference(s)
Anesthetized Rats 10 mg/kg, i.v.Inhibition of the initial transient decrease in mean arterial pressure induced by the ETB agonist IRL 1620.[2]
Conscious Spontaneously Hypertensive Rats (SHRs) 10 mg/kg, i.v.-37 ± 8 mm Hg reduction in blood pressure, followed by a secondary pressor response.[1]
Conscious Wistar-Kyoto (WKY) Rats 10 mg/kg, i.v.Significant reduction of the initial vasodepressor response to endothelin-1 (B181129) and IRL 1620.[1]
Intact Chest Rats 10 mg/kg, i.v.Blockade of vasodilator responses to ET-1, IRL 1620, and ET-3 in the pulmonary vascular bed.[4]

Signaling Pathways and Experimental Workflows

ETB Receptor Signaling Pathway

The endothelin B (ETB) receptor is a G protein-coupled receptor (GPCR). Upon agonist binding, it can couple to different G proteins, primarily Gq and Gi, to initiate downstream signaling cascades. The diagram below illustrates the canonical signaling pathway activated by the ETB receptor and the point of inhibition by this compound.

ETB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Endothelin-1 Endothelin-1 ETB Receptor ETB Receptor Endothelin-1->ETB Receptor Binds Gq Gq ETB Receptor->Gq Activates This compound This compound This compound->ETB Receptor Blocks PLCβ PLCβ Gq->PLCβ Activates PIP2 PIP2 PLCβ->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates PKC PKC DAG->PKC Activates Cellular Response Cellular Response Ca2+ Release->Cellular Response MAPK/ERK Pathway MAPK/ERK Pathway PKC->MAPK/ERK Pathway Activates MAPK/ERK Pathway->Cellular Response

ETB Receptor Signaling Pathway and this compound Inhibition.
Experimental Workflow for In Vitro Assays

The following diagram outlines a typical workflow for in vitro characterization of this compound.

In_Vitro_Workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis A Prepare this compound Stock Solution (e.g., 10 mM in DMSO) C Radioligand Binding Assay A->C D Calcium Mobilization Assay A->D E ERK Phosphorylation Assay A->E B Culture Cells Expressing ETB Receptor (e.g., CHO-ETB) B->C B->D B->E F Determine IC₅₀ and Ki C->F G Measure Inhibition of Calcium Flux (IC₅₀) D->G H Quantify Inhibition of p-ERK Levels (IC₅₀) E->H

General workflow for in vitro experiments with this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes

Protocol:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Based on the molecular weight of this compound (573.69 g/mol ), calculate the required mass to prepare a stock solution of desired concentration (e.g., 10 mM).

  • Add the calculated amount of DMSO to the vial of this compound.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

In Vitro Experimental Protocols

This protocol is designed to determine the binding affinity (IC₅₀ and Ki) of this compound for the ETB receptor using a competitive binding assay with a radiolabeled ligand (e.g., [¹²⁵I]-ET-1).

Materials:

  • Cell membranes from CHO cells stably expressing the human ETB receptor

  • [¹²⁵I]-ET-1 (radioligand)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4)

  • Non-specific binding control (e.g., 1 µM unlabeled ET-1)

  • 96-well plates

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Filter manifold/cell harvester

  • Scintillation fluid and counter

Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control or 50 µL of this compound dilution.

    • 50 µL of [¹²⁵I]-ET-1 at a concentration close to its Kd.

    • 100 µL of cell membrane preparation (typically 5-20 µg of protein).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol measures the ability of this compound to inhibit ET-1-induced intracellular calcium mobilization in cells expressing the ETB receptor.

Materials:

  • CHO-ETB cells (or other suitable cell line)

  • Cell culture medium

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Endothelin-1 (ET-1)

  • This compound

  • 96-well or 384-well black, clear-bottom plates

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)

Protocol:

  • Seed the cells in the microplates and grow to 80-90% confluency.

  • Prepare the calcium indicator dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in HBSS.

  • Remove the cell culture medium and add the dye loading solution to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • Wash the cells with HBSS to remove excess dye.

  • Prepare serial dilutions of this compound and a solution of ET-1 at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Place the plate in the fluorescence plate reader.

  • Add the this compound dilutions (or vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Initiate fluorescence reading and inject the ET-1 solution into the wells.

  • Continue to record the fluorescence signal for 1-2 minutes.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the vehicle control.

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Determine the IC₅₀ value using non-linear regression analysis.

This protocol assesses the ability of this compound to inhibit ET-1-induced phosphorylation of ERK1/2.

Materials:

  • Cells expressing ETB receptors

  • Serum-free cell culture medium

  • Endothelin-1 (ET-1)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells and grow to 80-90% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-incubate the cells with various concentrations of this compound (or vehicle) for 1-2 hours.

  • Stimulate the cells with ET-1 (e.g., 100 nM) for a short period (typically 5-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a membrane.

  • Block the membrane and incubate with the primary antibody against p-ERK.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal.

  • Strip the membrane and re-probe with the antibody against t-ERK as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and t-ERK.

    • Calculate the ratio of p-ERK to t-ERK for each sample.

    • Plot the normalized p-ERK levels against the log concentration of this compound.

    • Determine the IC₅₀ value.

In Vivo Experimental Protocol

The following is a general protocol for investigating the effects of this compound on blood pressure in rats, based on published studies.[1][4]

Materials:

  • Spontaneously Hypertensive Rats (SHRs) or Wistar-Kyoto (WKY) rats

  • Anesthetic (if required)

  • Catheters for intravenous administration and blood pressure monitoring

  • This compound

  • Vehicle (e.g., saline)

  • ETB receptor agonist (e.g., IRL 1620) or ET-1

  • Blood pressure transducer and recording system

Protocol:

  • Acclimatize the animals to the experimental conditions.

  • If required, anesthetize the animals and implant catheters in a suitable artery (e.g., femoral artery) for blood pressure measurement and a vein (e.g., femoral vein) for drug administration. For conscious animal studies, allow for a recovery period after surgery.

  • Record a stable baseline blood pressure.

  • Administer this compound intravenously at the desired dose (e.g., 10 mg/kg).

  • Monitor and record blood pressure continuously.

  • After a suitable pre-treatment period with this compound, administer an ETB receptor agonist or ET-1 to assess the antagonistic effect of this compound on the agonist-induced blood pressure changes.

  • Continue to monitor and record blood pressure.

  • Data Analysis:

    • Calculate the change in mean arterial pressure (MAP) from baseline in response to this compound alone and in response to the agonist with and without this compound pre-treatment.

    • Perform statistical analysis to determine the significance of the observed effects.

Conclusion

This compound is a valuable pharmacological tool for the specific investigation of ETB receptor function. The protocols and data provided in these application notes offer a comprehensive guide for researchers to effectively design and execute experiments using this potent and selective antagonist. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data in the study of the endothelin system.

References

Application Notes and Protocols for IRL 2500 Administration in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IRL 2500 is a potent and selective antagonist of the endothelin B (ETB) receptor.[1][2][3] As a peptide-mimetic of the C-terminal tripeptide of endothelin-1, it has been utilized in preclinical research to investigate the physiological and pathophysiological roles of the ETB receptor.[4] These application notes provide detailed protocols for the intravenous administration of this compound in preclinical studies, primarily focusing on rodent models, based on published research.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the ETB receptor, thereby inhibiting the binding of endogenous endothelin peptides (ET-1, ET-2, and ET-3).[3] The ETB receptor, a G-protein coupled receptor, is involved in various physiological processes, including vasodilation, vasoconstriction, and cell proliferation. By blocking this receptor, this compound can be used to study its role in conditions such as hypertension and renal dysfunction.[1][2]

Data Presentation

The following tables summarize the quantitative data from preclinical studies involving this compound.

Table 1: In Vitro Receptor Binding Affinity of this compound

ReceptorIC50 (nM)Reference
Human ETB1.3 ± 0.2[2][3]
Human ETA94 ± 3[2][3]

Table 2: In Vivo Effects of this compound in Anesthetized Rats

ParameterAgonistThis compound Dose (i.v.)EffectReference
Mean Arterial Pressure (MAP)IRL 1620 (0.5 nmol/kg, i.v.)10 mg/kgInhibition of transient decrease[2][3]
Renal Vascular Resistance (RVR)IRL 1620 (0.5 nmol/kg, i.v.)10 mg/kgAttenuation of increase[2][3]

Table 3: Hemodynamic Effects of this compound in Conscious Spontaneously Hypertensive Rats (SHRs)

ParameterThis compound Dose (i.v.)Initial ResponseSecondary ResponseDurationReference
Blood Pressure10 mg/kg-37 ± 8 mm Hg reduction+38 ± 7 mm Hg increase> 90 min[5]

Signaling Pathway

The following diagram illustrates the simplified signaling pathway of the endothelin B receptor and the inhibitory action of this compound.

ETB_Signaling_Pathway cluster_membrane Cell Membrane ETBR ETB Receptor G_Protein G-Protein Activation ETBR->G_Protein Activates ET1 Endothelin-1 (ET-1) ET1->ETBR Binds and Activates IRL2500 This compound IRL2500->ETBR Binds and Inhibits PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Vasodilation Vasodilation Ca_Release->Vasodilation

Caption: Simplified Endothelin B Receptor Signaling Pathway and this compound Inhibition.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the in vivo effects of this compound in a rat model.

Experimental_Workflow Animal_Prep Animal Preparation (e.g., Anesthesia, Catheterization) Baseline Baseline Physiological Recording (e.g., Blood Pressure, Heart Rate) Animal_Prep->Baseline IRL2500_Admin This compound Administration (Intravenous Bolus) Baseline->IRL2500_Admin Agonist_Challenge ETB Agonist Challenge (e.g., IRL 1620) IRL2500_Admin->Agonist_Challenge Data_Collection Continuous Physiological Monitoring Agonist_Challenge->Data_Collection Data_Analysis Data Analysis and Interpretation Data_Collection->Data_Analysis

Caption: In Vivo Experimental Workflow for this compound Administration.

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Administration

Materials:

  • This compound powder

  • Sterile Water for Injection or 0.9% Saline

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile vials

Procedure:

Note: The exact vehicle for dissolving this compound for intravenous administration in the cited preclinical studies is not explicitly stated. Based on its peptide-mimetic nature, sterile water or saline are likely suitable solvents. It is crucial to first test the solubility of this compound in the chosen vehicle at the desired concentration. The following is a general procedure and may require optimization.

  • Aseptically weigh the required amount of this compound powder.

  • In a sterile vial, add the chosen sterile vehicle (e.g., Water for Injection or 0.9% Saline) to the this compound powder to achieve the desired final concentration (e.g., 10 mg/mL).

  • Gently vortex the solution until the powder is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.

  • Store the prepared solution appropriately, protected from light, and use it within the recommended time frame as determined by stability studies. For short-term storage, refrigeration at 2-8°C is recommended.

Protocol 2: Intravenous Administration of this compound in Anesthetized Rats

Materials and Equipment:

  • Anesthetized rat (e.g., Sprague-Dawley)

  • Prepared this compound solution

  • Insulin syringe with a 27-30 gauge needle

  • Heating pad or lamp

  • Restraining device (if necessary)

  • Physiological monitoring system (for blood pressure, heart rate, etc.)

  • Catheters (for venous access and arterial pressure monitoring)

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail) according to an approved animal protocol.

    • Maintain the animal's body temperature using a heating pad or lamp.

    • Surgically implant catheters into a femoral or jugular vein for drug administration and into a carotid or femoral artery for direct blood pressure monitoring.

  • Baseline Measurements:

    • Allow the animal to stabilize after surgery.

    • Record baseline physiological parameters, such as mean arterial pressure (MAP) and heart rate, for a sufficient period (e.g., 15-30 minutes) to ensure a stable baseline.

  • This compound Administration:

    • Slowly administer the prepared this compound solution as an intravenous bolus via the venous catheter at the desired dose (e.g., 10 mg/kg).[2][3][5]

    • The injection volume should be calculated based on the animal's body weight and the concentration of the this compound solution.

  • Post-Administration Monitoring:

    • Continuously monitor and record physiological parameters for a predefined period after administration to observe the effects of this compound alone.

  • (Optional) Agonist Challenge:

    • To confirm the antagonistic activity of this compound, an ETB receptor agonist (e.g., IRL 1620) can be administered intravenously after the animal has been pretreated with this compound.[2][3]

    • Monitor and record the physiological response to the agonist challenge.

  • Euthanasia:

    • At the end of the experiment, euthanize the animal according to the approved institutional animal care and use committee (IACUC) guidelines.

Conclusion

These application notes and protocols provide a comprehensive guide for the preclinical administration of the ETB receptor antagonist, this compound. By following these detailed methodologies, researchers can effectively utilize this compound to investigate the intricate roles of the endothelin system in various physiological and pathological states. Adherence to proper animal handling and experimental procedures is paramount for obtaining reliable and reproducible data.

References

Application of IRL 2500 in Hypertension Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IRL 2500 is a potent and selective antagonist of the endothelin B (ETB) receptor.[1][2][3] The endothelin system, particularly the vasoconstrictive peptide endothelin-1 (B181129) (ET-1), plays a significant role in the pathophysiology of hypertension. This compound offers a valuable pharmacological tool to investigate the specific contributions of the ETB receptor in blood pressure regulation and the development of hypertension. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in preclinical hypertension research.

Mechanism of Action

This compound, chemically identified as N-(3,5-dimethylbenzoyl)-N-methyl-(D)-(4-phenylphenyl)-alanyl-L-tryptophan, functions by selectively blocking the ETB receptor, thereby inhibiting the downstream signaling pathways activated by endothelins.[1] In the vasculature, ETB receptors are located on both endothelial and vascular smooth muscle cells. Activation of endothelial ETB receptors typically leads to vasodilation via the release of nitric oxide and prostacyclin. In contrast, ETB receptors on smooth muscle cells, along with ETA receptors, mediate vasoconstriction. By selectively antagonizing the ETB receptor, this compound allows for the elucidation of its complex role in blood pressure control. In spontaneously hypertensive rats (SHRs), administration of this compound has been shown to cause an initial reduction in blood pressure.[1]

Data Presentation

Table 1: In Vitro Receptor Binding Affinity and Potency of this compound
ParameterReceptorSpeciesValueReference
IC50ETBHuman1.3 ± 0.2 nM[2][3]
IC50ETAHuman94 ± 3 nM[2][3]
pKbETBDog (saphenous vein)7.77[2]
pKbETBRabbit (mesenteric artery)6.92[2]
Table 2: In Vivo Effects of this compound on Mean Arterial Pressure (MAP) in Rats
Animal ModelDose and Route of AdministrationChange in MAPDuration of EffectReference
Spontaneously Hypertensive Rats (SHR)10 mg/kg, i.v.-37 ± 8 mm Hg (initial reduction)> 90 minutes (followed by a pressor response)[1]
Wistar-Kyoto (WKY) Rats10 mg/kg, i.v.Significantly reduced the initial vasodepressor response to ET-1 and IRL 1620-[1]
Anesthetized Rats10 mg/kg, i.v.Inhibited the initial transient decrease in MAP induced by IRL 1620-[2]

Signaling Pathways and Experimental Workflow

Signaling Pathway of Endothelin-1 and the Point of Intervention for this compound

Endothelin_Signaling cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell ET1_endo Endothelin-1 (ET-1) ETB_endo ETB Receptor ET1_endo->ETB_endo binds NOS eNOS ETB_endo->NOS activates NO Nitric Oxide (NO) NOS->NO produces Contraction Vasoconstriction NO->Contraction inhibits (Vasodilation) ET1_sm Endothelin-1 (ET-1) ETA_sm ETA Receptor ET1_sm->ETA_sm binds ETB_sm ETB Receptor ET1_sm->ETB_sm binds PLC PLC ETA_sm->PLC ETB_sm->PLC IP3 IP3 PLC->IP3 Ca2 ↑ [Ca2+]i IP3->Ca2 Ca2->Contraction IRL2500 This compound IRL2500->ETB_sm antagonizes Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Spontaneously Hypertensive Rat) acclimatization Acclimatization Period animal_model->acclimatization surgery Surgical Implantation of Telemetry Probe (for continuous blood pressure monitoring) acclimatization->surgery recovery Post-operative Recovery surgery->recovery baseline Baseline Blood Pressure Recording recovery->baseline drug_prep Prepare this compound Solution baseline->drug_prep administration Administer this compound (i.v.) or Vehicle drug_prep->administration monitoring Continuous Blood Pressure and Heart Rate Monitoring administration->monitoring data_collection Data Collection and Processing monitoring->data_collection statistical_analysis Statistical Analysis of Hemodynamic Parameters data_collection->statistical_analysis interpretation Interpretation of Results statistical_analysis->interpretation

References

Application Notes and Protocols for Studying Renal Blood Flow with IRL 2500

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing IRL 2500, a potent and selective endothelin ETB receptor antagonist, in the study of renal blood flow. This document outlines the mechanism of action of this compound, presents its effects on renal hemodynamics, and offers detailed protocols for in vivo experiments in rodent models. The information is intended to assist researchers in designing and executing studies to investigate the role of the endothelin system in regulating renal circulation and to evaluate the therapeutic potential of ETB receptor antagonism.

Introduction

The endothelin (ET) system plays a crucial role in the regulation of vascular tone and renal function. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its effects through two receptor subtypes: ETA and ETB. While ETA receptor activation on smooth muscle cells exclusively mediates vasoconstriction, the role of the ETB receptor is more complex. ETB receptors on endothelial cells mediate vasodilation via the release of nitric oxide and prostacyclin, while their activation on smooth muscle cells can lead to vasoconstriction.

This compound is a selective antagonist of the ETB receptor, making it a valuable pharmacological tool to dissect the specific contributions of this receptor subtype to renal hemodynamics.[1] By selectively blocking ETB receptors, researchers can investigate their role in modulating renal blood flow, glomerular filtration rate, and renal vascular resistance under both physiological and pathophysiological conditions. This compound has been shown to inhibit the increase in renal vascular resistance mediated by ETB receptor activation in rats.[1]

Mechanism of Action

This compound is a competitive antagonist with high affinity and selectivity for the ETB receptor over the ETA receptor. Its mechanism of action involves binding to the ETB receptor, thereby preventing the binding of endogenous endothelin and subsequent activation of downstream signaling pathways. This blockade of ETB receptors on both endothelial and smooth muscle cells allows for the elucidation of their net effect on renal vascular tone.

Signaling Pathway of Endothelin Receptor Blockade by this compound

cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell ET1_endo Endothelin-1 (ET-1) ETB_endo ETB Receptor ET1_endo->ETB_endo Binds PLC_endo PLC ETB_endo->PLC_endo Activates IP3_DAG_endo IP3 / DAG PLC_endo->IP3_DAG_endo Ca_endo ↑ Ca²⁺ IP3_DAG_endo->Ca_endo eNOS eNOS Ca_endo->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces Contraction Vasoconstriction NO->Contraction Inhibits (Vasodilation) ET1_sm Endothelin-1 (ET-1) ETB_sm ETB Receptor ET1_sm->ETB_sm Binds ETA_sm ETA Receptor ET1_sm->ETA_sm Binds PLC_sm PLC ETB_sm->PLC_sm Activates ETA_sm->PLC_sm Activates IP3_DAG_sm IP3 / DAG PLC_sm->IP3_DAG_sm Ca_sm ↑ Ca²⁺ IP3_DAG_sm->Ca_sm Ca_sm->Contraction IRL2500 This compound IRL2500->ETB_endo Blocks IRL2500->ETB_sm Blocks A Animal Preparation (Anesthesia, Catheterization) B Surgical Implantation of Renal Artery Flow Probe A->B C Stabilization Period B->C D Baseline Data Acquisition (Renal Blood Flow, MAP) C->D E Administration of this compound (e.g., 10 mg/kg, i.v.) D->E F Post-treatment Data Acquisition E->F G Optional: Challenge with ETB Agonist (e.g., IRL 1620) F->G H Data Analysis F->H G->H

References

IRL 2500: A Potent and Selective Tool for Investigating Endothelin B (ETB) Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

IRL 2500, chemically known as N-(3,5-dimethylbenzoyl)-N-methyl-(D)-(4-phenylphenyl)-alanyl-L-tryptophan, is a potent and highly selective antagonist of the endothelin B (ETB) receptor.[1][2] Its selectivity for the ETB receptor over the ETA receptor makes it an invaluable pharmacological tool for elucidating the diverse physiological and pathophysiological roles of ETB receptor signaling. These application notes provide a comprehensive overview of this compound, including its pharmacological properties, and detailed protocols for its use in key in vitro and in vivo experimental models.

Pharmacological Profile of this compound

This compound exhibits high affinity for the human ETB receptor, with a significantly lower affinity for the ETA receptor, demonstrating its selectivity. This selectivity allows for the specific investigation of ETB receptor-mediated pathways without the confounding effects of ETA receptor blockade.

Data Presentation: Quantitative Data Summary
ParameterReceptorSpeciesCell Line/TissueValueReference
IC50 ETBHumanTransfected CHO cells1.3 ± 0.2 nM[2]
IC50 ETAHumanTransfected CHO cells94 ± 3 nM[2]
Selectivity Ratio (ETA/ETB) ---~72-fold[3]
pKb (functional antagonism) ETBDogSaphenous Vein7.77[2]
pKb (functional antagonism) ETBRabbitMesenteric Artery6.92[2]

Signaling Pathways and Experimental Workflows

ETB Receptor Signaling Pathway

Activation of the ETB receptor by its endogenous ligand, endothelin-1 (B181129) (ET-1), initiates a cascade of intracellular signaling events. In endothelial cells, this typically leads to vasodilation through the production of nitric oxide (NO) and prostacyclin. Conversely, on smooth muscle cells, ETB receptor activation can contribute to vasoconstriction. This compound acts by competitively blocking the binding of ET-1 to the ETB receptor, thereby inhibiting these downstream signaling pathways.

ETB_Signaling cluster_EC Endothelial Cell cluster_antagonist ET1_EC Endothelin-1 (ET-1) ETBR_EC ETB Receptor ET1_EC->ETBR_EC Gq_EC Gq protein ETBR_EC->Gq_EC PLC_EC PLC Gq_EC->PLC_EC PIP2_EC PIP2 PLC_EC->PIP2_EC hydrolyzes IP3_DAG_EC IP3 & DAG PIP2_EC->IP3_DAG_EC Ca_EC ↑ [Ca²⁺]i IP3_DAG_EC->Ca_EC eNOS eNOS Ca_EC->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation IRL2500 This compound IRL2500->inhibition Radioligand_Workflow prep Prepare Membranes (CHO cells expressing hETB) incubation Incubate Membranes with: - [¹²⁵I]ET-1 (Radioligand) - this compound (Competitor) prep->incubation separation Separate Bound from Free Ligand (Rapid Filtration) incubation->separation counting Quantify Radioactivity (Gamma Counter) separation->counting analysis Data Analysis (Determine IC50 and Ki) counting->analysis

References

Application Notes and Protocols for In Vivo Evaluation of IRL 2500 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IRL 2500 is a potent and selective antagonist of the endothelin B (ETB) receptor, a G protein-coupled receptor involved in various physiological and pathological processes.[1][2][3] The endothelin system, including its receptors (ETA and ETB), plays a crucial role in vasoconstriction, cell proliferation, and inflammation. Dysregulation of the endothelin pathway has been implicated in cardiovascular diseases, cancer, and neurological disorders. This compound's selectivity for the ETB receptor makes it a valuable tool for dissecting the specific roles of this receptor subtype and a potential therapeutic agent. These application notes provide a comprehensive experimental design for the in vivo evaluation of this compound in mice, covering efficacy, pharmacokinetics, and toxicology.

Mechanism of Action

This compound functions by competitively binding to the ETB receptor, thereby preventing the binding of its natural ligand, endothelin-1 (B181129) (ET-1). This blockade inhibits the downstream signaling cascades initiated by ETB receptor activation. The selectivity of this compound for the ETB receptor over the ETA receptor has been demonstrated, with IC50 values of 1.3 nM for ETB and 94 nM for ETA receptors.[1][3]

Endothelin B Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the endothelin B receptor and the point of intervention for this compound.

ETB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 ET-1 ETBR ETB Receptor ET-1->ETBR Binds G_Protein G Protein (Gq/Gi) ETBR->G_Protein Activates This compound This compound This compound->ETBR Blocks PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling Cascades (e.g., MAPK/ERK) Ca_Release->Downstream PKC->Downstream Response Cellular Responses (Proliferation, Vasodilation, etc.) Downstream->Response

Caption: Endothelin B Receptor Signaling and this compound Inhibition.

Data Presentation

The following tables provide a structured format for summarizing quantitative data from the proposed in vivo studies.

Table 1: Efficacy of this compound in a Murine Model of [Select Disease]

Treatment GroupNPrimary Endpoint (e.g., Tumor Volume, Blood Pressure) at Day X (Mean ± SD)Secondary Endpoint 1 (Mean ± SD)Secondary Endpoint 2 (Mean ± SD)
Vehicle Control10
This compound (Low Dose)10
This compound (High Dose)10
Positive Control10

Table 2: Pharmacokinetic Profile of this compound in Mice

ParameterUnitIntravenous (IV) AdministrationOral (PO) Administration
Cmaxng/mL
Tmaxh
AUC(0-t)ngh/mL
AUC(0-inf)ngh/mL
t1/2h
CLL/h/kg
VdL/kg
F%N/A

Table 3: Acute Toxicity Profile of this compound in Mice

Dose Group (mg/kg)NMortality (%)Clinical Signs of Toxicity (Incidence)Body Weight Change (%) at Day 14Key Organ Weight Changes (Organ: % change)
Vehicle Control5
Low Dose5
Mid Dose5
High Dose5

Experimental Protocols

The following diagram illustrates a general experimental workflow for the in vivo evaluation of this compound.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Evaluation of this compound A Animal Model Selection (e.g., Disease Model, Healthy Mice) B Dose Formulation and Administration (Vehicle, Dose Levels) A->B C Efficacy Study B->C D Pharmacokinetic (PK) Study B->D E Toxicology (Tox) Study B->E F Data Collection and Analysis C->F D->F E->F G Endpoint Analysis F->G H Results Interpretation and Reporting G->H

Caption: General Experimental Workflow for this compound In Vivo Studies.

Protocol 1: Efficacy Evaluation in a Murine Disease Model

This protocol outlines a general procedure for assessing the therapeutic efficacy of this compound in a relevant mouse model. The specific model will depend on the therapeutic area of interest (e.g., xenograft models for cancer, spontaneously hypertensive mice for cardiovascular studies).

1.1. Animal Model:

  • Select a validated mouse model relevant to the disease indication. For example, for anti-cancer studies, use immunodeficient mice (e.g., NU/NU, SCID) bearing subcutaneous or orthotopic tumors from a human cell line known to express ETB receptors. For cardiovascular studies, spontaneously hypertensive mouse strains could be utilized.

1.2. Acclimatization and Grouping:

  • Acclimatize animals for at least one week before the start of the experiment.

  • Randomly assign animals to treatment groups (n=10 per group is recommended for statistical power).

1.3. Dose Preparation and Administration:

  • Based on rat studies where a 10 mg/kg intravenous dose was effective, an initial dose-ranging study in mice is recommended. A suggested starting point for an intravenous dose in mice could be around 10-20 mg/kg, with adjustments based on allometric scaling and tolerability. For oral administration, higher doses may be necessary.

  • Formulate this compound in a suitable vehicle (e.g., saline, DMSO/polyethylene glycol). The vehicle should be tested for any intrinsic effects.

  • Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or oral gavage) at a predetermined schedule (e.g., daily, twice daily).

1.4. Efficacy Assessment:

  • Monitor the primary and secondary endpoints relevant to the disease model.

    • Cancer Models: Measure tumor volume with calipers 2-3 times per week. At the end of the study, excise and weigh the tumors.

    • Cardiovascular Models: Measure blood pressure and heart rate using tail-cuff plethysmography or telemetry.

  • Monitor animal health, including body weight and clinical signs of distress, throughout the study.

1.5. Endpoint Analysis:

  • At the end of the study, euthanize the animals and collect tumors and/or relevant organs for further analysis (e.g., histopathology, immunohistochemistry for proliferation and apoptosis markers, Western blotting for signaling pathway components).

Protocol 2: Pharmacokinetic (PK) Study

This protocol describes the determination of the pharmacokinetic profile of this compound in mice.

2.1. Animal Model:

  • Use healthy, adult mice (e.g., C57BL/6 or BALB/c strain).

2.2. Drug Administration:

  • Administer a single dose of this compound via intravenous (for absolute bioavailability) and the intended therapeutic route (e.g., oral gavage).

2.3. Blood Sampling:

  • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Process blood to obtain plasma and store at -80°C until analysis.

2.4. Bioanalytical Method:

  • Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

2.5. PK Analysis:

  • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd). For oral administration, calculate bioavailability (F).

Protocol 3: Acute Toxicity Study

This protocol is designed to assess the short-term safety profile of this compound in mice.

3.1. Animal Model:

  • Use healthy, adult mice of a single strain.

3.2. Dose Administration:

  • Administer single, escalating doses of this compound to different groups of animals (n=5 per group). Include a vehicle control group.

  • The dose range should be selected to identify a potential maximum tolerated dose (MTD).

3.3. Observation:

  • Observe animals for clinical signs of toxicity and mortality at regular intervals for 14 days post-dosing.

  • Record body weights before dosing and at regular intervals during the observation period.

3.4. Necropsy and Histopathology:

  • At the end of the 14-day observation period, euthanize all animals.

  • Perform a gross necropsy on all animals.

  • Collect major organs (e.g., liver, kidney, heart, lungs, spleen), weigh them, and preserve them in formalin for histopathological examination.

Conclusion

This document provides a detailed framework for the preclinical in vivo evaluation of this compound in murine models. The proposed studies are designed to provide critical information on the efficacy, pharmacokinetic profile, and safety of this selective ETB receptor antagonist. The data generated from these experiments will be essential for advancing the development of this compound as a potential therapeutic agent for a range of diseases. Adherence to rigorous experimental design and detailed protocol execution will ensure the generation of high-quality, reproducible data to support further drug development efforts.

References

Application Notes and Protocols: Measuring the Effects of IRL 2500 on Vasoconstriction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IRL 2500 is a potent and selective antagonist of the endothelin-B (ETB) receptor.[1][2][3] Endothelin-1 (ET-1), a powerful vasoconstrictor peptide produced by endothelial cells, exerts its effects through two receptor subtypes: ETA and ETB.[4][5] While ETA receptor activation primarily mediates vasoconstriction, the role of the ETB receptor is more complex, contributing to both vasodilation and vasoconstriction depending on its location and the physiological context.[1][4][6][7] On endothelial cells, ETB receptor activation typically leads to the release of vasodilators like nitric oxide (NO), while on vascular smooth muscle cells, it can induce vasoconstriction.[4][6][7]

This compound's selectivity for the ETB receptor makes it a valuable pharmacological tool for dissecting the specific contributions of this receptor subtype to vascular tone and regulation of blood pressure.[2] These application notes provide detailed protocols for investigating the effects of this compound on vasoconstriction in both in vitro and in vivo experimental models.

Data Presentation

Table 1: this compound Receptor Binding Affinity
LigandReceptor SubtypeSpeciesIC50 (nM)Reference
This compoundETBHuman1.3 ± 0.2[1][2]
This compoundETAHuman94 ± 3[1][2]
Table 2: In Vitro Functional Activity of this compound
PreparationAgonistMeasured EffectThis compound Potency (pKb)Reference
Dog Saphenous VeinSarafotoxin S6c (STX6c)Inhibition of Contraction7.77[1][2]
Rabbit Mesenteric Artery (preconstricted)Sarafotoxin S6c (STX6c)Inhibition of Relaxation6.92[1][2]
Table 3: In Vivo Effects of this compound
Animal ModelAgonistMeasured ParameterThis compound DoseEffectReference
Anesthetized RatIRL 1620 (ETB agonist)Mean Arterial Pressure (MAP)10 mg/kg, i.v.Inhibited the initial transient decrease in MAP.[1][2][1][2]
Anesthetized RatIRL 1620 (ETB agonist)Renal Vascular Resistance (RVR)10 mg/kg, i.v.Attenuated the increase in RVR.[1][2][1][2]
Conscious Wistar-Kyoto RatsET-1 and IRL 1620Initial Vasodepressor Response10 mg/kg, i.v.Significantly reduced the vasodepressor response.[8][8]
Conscious Spontaneously Hypertensive Rats (SHRs)N/A (this compound alone)Blood Pressure10 mg/kg, i.v.Produced a biphasic response: an initial reduction of -37 ± 8 mm Hg followed by a pressor response of +38 ± 7 mm Hg.[8][8]
Anesthetized RatsET-1Mesenteric and Renal Vasoconstriction5 mg/kg, i.v.Markedly enhanced the constrictor effects of ET-1.[9][9]
Anesthetized RatsIRL 1620Renal Vasoconstriction5 mg/kg, i.v.Slightly inhibited the renal constrictor effect.[9][9]
Intact Chest RatsET-1, IRL 1620, ET-3Pulmonary Vasodilator Response10 mg/kg, i.v.Significantly reduced the vasodilator responses.[10][10]

Signaling Pathways

The endothelin system plays a critical role in vascular tone. The following diagram illustrates the dual signaling pathways of the ETB receptor and the inhibitory action of this compound.

cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell ET1_endo Endothelin-1 (ET-1) ETB_endo ETB Receptor ET1_endo->ETB_endo PLC_endo PLC ETB_endo->PLC_endo IP3_endo IP3 PLC_endo->IP3_endo Ca_endo ↑ [Ca²⁺]i IP3_endo->Ca_endo eNOS eNOS Ca_endo->eNOS NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation ET1_smc Endothelin-1 (ET-1) ETB_smc ETB Receptor ET1_smc->ETB_smc ETA_smc ETA Receptor ET1_smc->ETA_smc PLC_smc PLC ETB_smc->PLC_smc ETA_smc->PLC_smc IP3_smc IP3 PLC_smc->IP3_smc Ca_smc ↑ [Ca²⁺]i IP3_smc->Ca_smc Contraction Contraction (Vasoconstriction) Ca_smc->Contraction IRL2500 This compound IRL2500->ETB_endo IRL2500->ETB_smc

Caption: Signaling pathway of ETB receptor and this compound antagonism.

Experimental Protocols

In Vitro Vasoconstriction Assay Using Wire Myography

This protocol describes the measurement of isometric tension in isolated small arteries to assess the effect of this compound on vasoconstriction.

cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissect Isolate resistance artery (e.g., mesenteric) Cut Cut into 2 mm segments Dissect->Cut Mount Mount on wire myograph Cut->Mount Equilibrate Equilibrate in PSS at 37°C Mount->Equilibrate Viability Assess viability (e.g., with KPSS) Equilibrate->Viability Pretreat Pre-incubate with this compound or vehicle Viability->Pretreat Agonist Cumulative addition of ETB agonist (e.g., STX6c) Pretreat->Agonist Record Record isometric tension Agonist->Record CRC Construct concentration- response curves Record->CRC Potency Calculate pKb for this compound CRC->Potency

Caption: Workflow for in vitro vasoconstriction assay.

Materials:

  • Isolated resistance arteries (e.g., mesenteric, saphenous vein)

  • Wire myograph system

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2

  • High-potassium PSS (KPSS) for viability testing

  • ETB receptor agonist (e.g., Sarafotoxin S6c)

  • This compound

  • Vehicle for this compound (e.g., DMSO)

Procedure:

  • Tissue Dissection and Mounting:

    • Isolate small resistance arteries from the desired vascular bed (e.g., rat mesentery) in ice-cold PSS.

    • Carefully clean the arteries of surrounding connective and adipose tissue under a dissecting microscope.

    • Cut the arteries into 2 mm long segments.

    • Mount the arterial segments on the wires of the myograph chambers filled with PSS.

  • Equilibration and Viability Check:

    • Allow the mounted vessels to equilibrate in PSS at 37°C for at least 30-60 minutes, with periodic washing.

    • Assess the viability of the vessels by challenging them with KPSS (e.g., 60 mM KCl) to induce a maximal contraction.

    • Wash the vessels with PSS and allow them to return to baseline tension.

  • This compound Incubation:

    • Incubate the arterial segments with a specific concentration of this compound or its vehicle for a predetermined period (e.g., 30 minutes).

  • Agonist-Induced Contraction:

    • Generate a cumulative concentration-response curve to an ETB receptor agonist (e.g., Sarafotoxin S6c) by adding increasing concentrations of the agonist to the myograph chamber.

    • Record the isometric tension generated by the arterial segment at each agonist concentration until a maximal response is achieved.

  • Data Analysis:

    • Construct concentration-response curves for the ETB agonist in the presence and absence of different concentrations of this compound.

    • Calculate the pKb value for this compound, which represents the negative logarithm of the molar concentration of the antagonist that produces a 2-fold rightward shift in the agonist concentration-response curve.

In Vivo Measurement of Mean Arterial Pressure and Renal Vascular Resistance in Anesthetized Rats

This protocol describes the evaluation of this compound's effect on systemic blood pressure and renal hemodynamics in an anesthetized rat model.

cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis Anesthetize Anesthetize rat (e.g., Inactin or pentobarbital) Cannulate Cannulate femoral artery (for MAP) and vein (for drug infusion) Anesthetize->Cannulate Flow_probe Place flow probe on renal artery (for RBF) Cannulate->Flow_probe Stabilize Allow for stabilization period Flow_probe->Stabilize Baseline Record baseline MAP and RBF Stabilize->Baseline Administer_IRL Administer this compound (i.v.) Baseline->Administer_IRL Administer_Agonist Administer ETB agonist (e.g., IRL 1620, i.v.) Administer_IRL->Administer_Agonist Record Continuously record MAP and RBF Administer_Agonist->Record Calculate_RVR Calculate Renal Vascular Resistance (RVR = MAP/RBF) Record->Calculate_RVR Compare Compare responses with and without this compound Calculate_RVR->Compare

References

Troubleshooting & Optimization

potential off-target effects of IRL 2500

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using IRL 2500. The content is designed to address specific issues that may be encountered during experimentation, with a focus on potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective antagonist of the endothelin-B (ETB) receptor.[1][2][3] It competitively binds to the ETB receptor, inhibiting the physiological effects of endothelin-1 (B181129) (ET-1) and other ETB receptor agonists.

Q2: How selective is this compound for the ETB receptor over the ETA receptor?

This compound exhibits significant selectivity for the ETB receptor. In vitro binding assays have shown IC50 values of approximately 1.3 nM for the human ETB receptor and 94 nM for the human ETA receptor, indicating it is roughly 72-fold more selective for the ETB receptor.[2][3]

Q3: What are the expected on-target effects of this compound in vivo?

As an ETB receptor antagonist, this compound is expected to inhibit ETB-mediated physiological responses. In preclinical studies, it has been shown to inhibit the initial transient decrease in mean arterial pressure induced by ETB-selective agonists.[2] It also attenuates the increase in renal vascular resistance mediated by ETB receptor activation.[2]

Q4: Have any off-target effects been reported for this compound?

While this compound is highly selective for the ETB receptor over the ETA receptor, at least one study has suggested the possibility of non-endothelin receptor-mediated effects. Specifically, a study in conscious spontaneously hypertensive rats (SHRs) indicated that this compound may exert a vasodilator effect that is independent of ET receptor antagonism.[4] Further characterization of this potential off-target effect is not extensively documented in publicly available literature.

Troubleshooting Guide

This guide addresses potential discrepancies and unexpected results that researchers may encounter during their experiments with this compound.

Issue 1: Unexpected Vasodilation Observed

Symptoms:

  • Administration of this compound results in a decrease in blood pressure or vascular resistance in a manner that cannot be fully attributed to ETB receptor blockade.

  • Vasodilation is observed in an experimental model where ETB receptors are known to have low expression or are pharmacologically blocked.

Potential Cause:

  • As suggested by Webb et al. (1995), this compound may have off-target effects that lead to non-ET receptor-mediated vasodilation.[4] The underlying mechanism for this is not well-defined.

Troubleshooting Steps:

  • Confirm On-Target Activity: Ensure that the observed effects are not due to unexpected ETB receptor pharmacology in your specific model. Use a structurally different ETB receptor antagonist as a negative control to see if the effect is specific to this compound.

  • Rule Out ETA Receptor Involvement: Although less likely due to its selectivity, at high concentrations, this compound could interact with ETA receptors. Co-administration with a highly selective ETA receptor agonist can help to probe for any unexpected interactions.

  • Investigate Potential Off-Target Mechanisms:

    • Broad Receptor Screening: If available, subject this compound to a broad panel of receptor binding assays to identify potential off-target interactions.

    • Functional Assays: Conduct functional assays on isolated tissues or cells to test for effects on common vasodilation pathways (e.g., nitric oxide synthase, cyclooxygenase, potassium channels).

Issue 2: Discrepancy in Potency Across Different Assays

Symptoms:

  • The IC50 or pKb value of this compound varies significantly between different in vitro assays or tissue preparations.

Potential Causes:

  • Receptor Subtype Differences: While primarily targeting ETB receptors, subtle differences in receptor isoforms or splice variants across tissues could influence binding affinity.

  • Assay Conditions: Differences in experimental conditions such as temperature, pH, and buffer composition can affect ligand-receptor interactions.

  • Off-Target Confounding: In functional assays, an underlying off-target effect could be influencing the overall response, leading to an apparent shift in potency.

Troubleshooting Steps:

  • Standardize Assay Conditions: Ensure that all experimental parameters are consistent across different assays to allow for direct comparison.

  • Use a Standard Reference Compound: Include a well-characterized ETB receptor antagonist with a known, stable potency as a positive control in all assays.

  • Binding vs. Functional Assays: Compare results from radioligand binding assays (which measure direct receptor interaction) with functional assays (which measure a physiological response). A discrepancy may point towards functional off-target effects.

Data Presentation

Table 1: In Vitro Selectivity of this compound

Receptor SubtypeIC50 (nM)Reference
Human ETB1.3[2]
Human ETA94[2]

Experimental Protocols

Protocol 1: Investigating Non-ET Receptor-Mediated Vasodilation in Isolated Arteries

Objective: To determine if the vasodilator effect of this compound is independent of endothelin receptors.

Methodology:

  • Tissue Preparation: Isolate arterial rings (e.g., rat mesenteric artery) and mount them in an organ bath containing a physiological salt solution, gassed with 95% O2 / 5% CO2 at 37°C.

  • Pre-constriction: Induce a stable contraction in the arterial rings using a vasoconstrictor such as phenylephrine (B352888) or U46619.

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add increasing concentrations of this compound to the organ bath in a cumulative manner to generate a concentration-response curve for vasodilation.

  • ET Receptor Blockade: In a separate set of experiments, pre-incubate the arterial rings with a combination of a selective ETA antagonist (e.g., BQ-123) and a structurally different ETB antagonist (e.g., BQ-788) at concentrations sufficient to fully block their respective receptors.

  • Repeat Concentration-Response Curve: After confirming ET receptor blockade, repeat the cumulative concentration-response curve for this compound.

  • Data Analysis: Compare the concentration-response curves of this compound in the absence and presence of ETA/ETB receptor blockade. If this compound still produces vasodilation in the presence of the antagonists, it suggests a non-ET receptor-mediated effect.

Visualizations

Signaling Pathways and Experimental Workflows

ETB_Signaling_Pathway On-Target ETB Receptor Signaling Pathway ET1 Endothelin-1 (ET-1) ETB_R ETB Receptor ET1->ETB_R Activates IRL2500 This compound IRL2500->ETB_R Antagonizes Gq Gq Protein ETB_R->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Vasodilation Vasodilation (Endothelial Cells) Ca2->Vasodilation Vasoconstriction Vasoconstriction (Smooth Muscle Cells) PKC->Vasoconstriction

Caption: On-Target ETB Receptor Signaling Pathway.

Off_Target_Workflow Workflow to Investigate Potential Off-Target Vasodilation Start Unexpected Vasodilation Observed with this compound Confirm Confirm On-Target ETB Antagonism Start->Confirm Blockade Functional Assay with ETA/ETB Blockade Start->Blockade Control Use Structurally Different ETB Antagonist Control Confirm->Control Persists Does Vasodilation Persist? Blockade->Persists OffTarget Evidence for Off-Target Effect Persists->OffTarget Yes NoOffTarget No Evidence for Off-Target Effect Persists->NoOffTarget No Investigate Investigate Mechanism (e.g., Receptor Screening) OffTarget->Investigate

Caption: Workflow to Investigate Potential Off-Target Vasodilation.

References

Technical Support Center: Optimizing IRL 2500 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing IRL 2500, a potent and selective endothelin-B (ETB) receptor antagonist, in in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the endothelin-B (ETB) receptor.[1] It functions by competitively inhibiting the binding of endothelin-1 (B181129) (ET-1) and other endothelins to the ETB receptor, thereby blocking the downstream signaling pathways activated by this receptor. It has been shown to function as an inverse agonist for the ETB receptor.[2][3]

Q2: What are the reported IC50 values for this compound?

This compound exhibits significant selectivity for the ETB receptor over the ETA receptor. The reported IC50 values are:

  • ETB Receptor: 1.3 nM[1]

  • ETA Receptor: 94 nM[1]

Q3: How should I prepare a stock solution of this compound?

This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Use gentle warming or sonication to ensure complete dissolution.

Q4: What are the recommended storage conditions for this compound stock solutions?

For long-term storage, it is recommended to aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Q5: What is a good starting concentration range for my in vitro assay?

A good starting point for most cell-based assays is to perform a dose-response curve. Based on its high potency at the ETB receptor, a concentration range of 0.1 nM to 1 µM is recommended to determine the optimal concentration for your specific experimental setup.

Data Presentation

Table 1: this compound Pharmacological Data

ParameterValueReceptorCell TypeReference
IC501.3 ± 0.2 nMHuman ETBTransfected CHO cells[1]
IC5094 ± 3 nMHuman ETATransfected CHO cells[1]
pKb7.77Dog ETBDog saphenous vein[1]
pKb6.92Rabbit ETBRabbit mesenteric artery[1]

Table 2: this compound Solubility and Storage

SolventSolubilityStorage of Stock Solution
DMSO100 mg/mL (174.31 mM)-20°C for 1 month; -80°C for 6 months

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a competitive binding assay to determine the affinity of this compound for the ETB receptor using a radiolabeled ligand (e.g., [¹²⁵I]-ET-1).

Materials:

  • Cell membranes prepared from cells expressing the human ETB receptor (e.g., transfected CHO cells).

  • Radioligand: [¹²⁵I]-ET-1.

  • Unlabeled Ligand: Endothelin-1 (for non-specific binding).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from ETB receptor-expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • Total Binding: 50 µL of assay buffer, 50 µL of [¹²⁵I]-ET-1, and 150 µL of membrane suspension.

    • Non-specific Binding (NSB): 50 µL of 1 µM unlabeled ET-1, 50 µL of [¹²⁵I]-ET-1, and 150 µL of membrane suspension.

    • Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [¹²⁵I]-ET-1, and 150 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in wash buffer using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Calcium Mobilization Assay

This protocol outlines a method to measure the antagonist effect of this compound on ET-1-induced intracellular calcium mobilization in cells expressing the ETB receptor.

Materials:

  • Cells stably expressing the human ETB receptor (e.g., CHO-ETB or HEK-ETB cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Endothelin-1 (ET-1).

  • Antagonist: this compound.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the ETB receptor-expressing cells into the microplates at an optimized density and allow them to attach overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C, protected from light.

  • Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Establish a baseline fluorescence reading for 10-20 seconds using the fluorescence plate reader.

    • Add a pre-determined concentration of ET-1 (typically the EC80) to all wells simultaneously using an automated dispenser.

    • Immediately begin kinetic fluorescence reading for 60-120 seconds to capture the calcium flux.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Determine the inhibitory effect of this compound by calculating the percentage inhibition of the ET-1-induced response at each concentration of this compound. Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Troubleshooting Guides

Issue 1: Low or No Response to ETB Receptor Agonist

Potential Cause Troubleshooting Steps
Low Receptor Expression Use cells with confirmed high expression of the ETB receptor. Passage number can affect receptor expression; use cells within a validated passage range.
Agonist Degradation Prepare fresh agonist solutions for each experiment. Aliquot and store stock solutions at -80°C.
Suboptimal Assay Conditions Optimize cell seeding density, agonist concentration, and incubation times. Ensure the assay buffer composition and pH are correct.

Issue 2: High Background Signal or Variability in Calcium Assays

Potential Cause Troubleshooting Steps
Cell Health Ensure cells are healthy and not overgrown. Use a consistent cell passage number.
Incomplete Dye Loading or Washing Optimize dye loading time and concentration. Ensure thorough but gentle washing to remove extracellular dye.
Autofluorescence Check for autofluorescence of this compound or other compounds at the wavelengths used. Include appropriate vehicle controls.

Issue 3: this compound Precipitation in Aqueous Solutions

Potential Cause Troubleshooting Steps
Poor Aqueous Solubility Prepare a high-concentration stock solution in 100% DMSO.
When diluting into aqueous buffer or media, add the DMSO stock dropwise while vortexing to ensure rapid mixing.
Keep the final DMSO concentration in the assay below 0.5% to avoid solvent toxicity.
Concentration Exceeds Solubility Limit If precipitation persists, lower the final concentration of this compound in the assay.

Visualizations

ETB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ET1 Endothelin-1 (ET-1) ETB_R ETB Receptor ET1->ETB_R Activates IRL2500 This compound IRL2500->ETB_R Inhibits Gq Gq Protein ETB_R->Gq Ca_influx Ca²⁺ Influx ETB_R->Ca_influx PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects (e.g., Vasodilation) Ca_ER->Downstream Ca_influx->Downstream PKC->Downstream

Caption: ETB Receptor Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Prepare this compound Stock Solution (DMSO) Dose Prepare Serial Dilutions of this compound Stock->Dose Cells Culture & Plate ETB-expressing Cells Incubate Pre-incubate Cells with this compound Cells->Incubate Dose->Incubate Stimulate Stimulate with ETB Agonist (e.g., ET-1) Incubate->Stimulate Measure Measure Response (e.g., Calcium Flux) Stimulate->Measure Plot Plot Dose-Response Curve Measure->Plot IC50 Calculate IC50 Plot->IC50

Caption: General workflow for determining the IC50 of this compound.

Troubleshooting_Logic rect_node rect_node Start No/Weak Response? Check_Cells Cells Healthy & Expressing ETB? Start->Check_Cells Check_Agonist Agonist Active? Check_Cells->Check_Agonist Yes Sol_Cells Reculture/Validate Cells Check_Cells->Sol_Cells No Optimize_Conc Optimize Agonist Concentration? Check_Agonist->Optimize_Conc Yes Sol_Agonist Prepare Fresh Agonist Check_Agonist->Sol_Agonist No Check_IRL2500 This compound Concentration Too High? Optimize_Conc->Check_IRL2500 Yes Sol_Conc Perform Dose-Response Optimize_Conc->Sol_Conc No Sol_IRL2500 Lower this compound Concentration Check_IRL2500->Sol_IRL2500 Yes

Caption: Troubleshooting logic for a lack of response in an this compound assay.

References

troubleshooting unexpected results with IRL 2500

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with IRL 2500, a potent and selective endothelin-B (ETB) receptor antagonist.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, presenting them in a question-and-answer format.

Q1: Why am I observing a biphasic blood pressure response (initial decrease followed by an increase) after administering this compound alone?

A1: This biphasic response is a known pharmacological effect of this compound, particularly in certain preclinical models like spontaneously hypertensive rats (SHRs). The initial vasodepressor effect is consistent with ETB receptor antagonism. However, a secondary pressor response can occur, which may be attributed to the activation of ETA receptors.[1] Pre-treatment with an ETA-selective antagonist has been shown to attenuate this secondary rise in pressure.[1] Additionally, this compound may have some non-ET receptor-mediated vasodilatory effects that contribute to the initial pressure drop.[1]

Q2: My results show that this compound potentiates the vasoconstrictor effect of endothelin-1 (B181129) (ET-1). Is this expected?

A2: Yes, this is an observed and documented interaction. While seemingly counterintuitive for an antagonist, the potentiation of ET-1-induced vasoconstriction by this compound is a reported phenomenon.[1][2] This effect is thought to be due to the blockade of ETB receptor-mediated vasodilation, which unmasks and enhances the vasoconstrictor effects of ET-1 acting on ETA receptors.[2]

Q3: I am not seeing the expected antagonist effect of this compound in my in vitro assay. What could be the issue?

A3: Several factors could contribute to this:

  • Receptor Subtype: Confirm that your assay system predominantly expresses the ETB receptor. This compound is highly selective for the ETB receptor over the ETA receptor.[3][4]

  • Agonist Choice: The choice of agonist can influence the observed antagonist effect. For instance, this compound effectively inhibits the effects of the ETB-selective agonist IRL 1620.[3]

  • Inverse Agonism: Recent structural studies have revealed that this compound can act as an inverse agonist for the ETB receptor.[5][6] This means it can inhibit basal receptor activity even in the absence of an agonist. If your assay has high basal activity, this could influence your results.

  • Solubility and Concentration: Ensure that this compound is fully dissolved and that the final concentration in your assay is appropriate to achieve the desired level of receptor occupancy.

Q4: I am observing inconsistent results between different experimental models (e.g., in vitro vs. in vivo). Why?

A4: Discrepancies between in vitro and in vivo results are common in pharmacology. For this compound, these differences can be particularly pronounced due to its complex in vivo effects. In vivo, the systemic administration of this compound can lead to a cascade of physiological responses involving both ETA and ETB receptors, as well as potential off-target effects, which would not be observed in a controlled in vitro setting.[1] The biphasic blood pressure response is a key example of an in vivo effect that would not be predicted from simple in vitro binding assays.[1]

Frequently Asked Questions (FAQs)

What is the selectivity profile of this compound?

This compound is a potent and selective antagonist for the endothelin-B (ETB) receptor. It exhibits significantly higher affinity for the ETB receptor compared to the ETA receptor.[3][4]

What is the mechanism of action of this compound?

This compound acts as a competitive antagonist at the ETB receptor, inhibiting the binding of endogenous ligands like endothelin-1.[3] Additionally, it has been shown to function as an inverse agonist, capable of reducing the basal activity of the ETB receptor.[5][6]

Are there any known off-target effects of this compound?

While primarily known for its ETB receptor activity, some studies suggest the possibility of non-ET receptor-mediated vasodilation.[1] As with any pharmacological tool, it is crucial to consider the potential for off-target effects and to include appropriate controls in your experiments.

Data Summary

The following table summarizes the binding affinities of this compound for human endothelin receptors.

Receptor SubtypeIC50 (nM)Reference
ETB1.3 ± 0.2[3]
ETA94 ± 3[3]

Experimental Protocols

In Vitro Receptor Binding Assay

  • Objective: To determine the binding affinity of this compound for ETA and ETB receptors.

  • Materials:

    • Membranes from Chinese hamster ovary (CHO) cells expressing human ETA or ETB receptors.

    • [125I]-endothelin-1 (ET-1) as the radioligand.

    • This compound at various concentrations.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).

  • Methodology:

    • Incubate the cell membranes with [125I]-ET-1 and varying concentrations of this compound in the binding buffer.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Calculate the IC50 value by non-linear regression analysis of the competition binding data.

In Vivo Blood Pressure Measurement in Anesthetized Rats

  • Objective: To assess the effect of this compound on mean arterial pressure (MAP).

  • Animals: Anesthetized rats (e.g., Sprague-Dawley or Wistar-Kyoto).

  • Materials:

    • This compound dissolved in a suitable vehicle.

    • Anesthetic agent (e.g., pentobarbital (B6593769) sodium).

    • Catheters for intravenous administration and blood pressure monitoring.

    • Pressure transducer and data acquisition system.

  • Methodology:

    • Anesthetize the rat and insert catheters into a femoral vein (for drug administration) and a femoral artery (for blood pressure measurement).

    • Allow the animal to stabilize and record baseline MAP.

    • Administer this compound intravenously (e.g., 10 mg/kg).[3]

    • Continuously monitor and record MAP for a defined period (e.g., 90 minutes) to observe both initial and any secondary responses.[1]

Visualizations

IRL2500_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 ET-1 ETB_Receptor ETB Receptor ET-1->ETB_Receptor Activates ETA_Receptor ETA Receptor ET-1->ETA_Receptor Activates IRL_2500 This compound IRL_2500->ETB_Receptor Inhibits Vasodilation Vasodilation ETB_Receptor->Vasodilation Leads to Vasoconstriction Vasoconstriction ETA_Receptor->Vasoconstriction Leads to

Caption: this compound inhibits ET-1 binding to the ETB receptor.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Results Start Unexpected Result Observed Check_Protocol Review Experimental Protocol and Calculations Start->Check_Protocol Biphasic_Response Biphasic Blood Pressure Response? Check_Protocol->Biphasic_Response Potentiation Potentiation of ET-1 Vasoconstriction? Biphasic_Response->Potentiation No Known_Effect Known Pharmacological Effect Biphasic_Response->Known_Effect Yes No_Effect No Antagonist Effect Observed? Potentiation->No_Effect No Unmasked_ETA Unmasking of ETA Receptor Effects Potentiation->Unmasked_ETA Yes Check_Receptor Verify Receptor Subtype and Agonist No_Effect->Check_Receptor Yes End Consult Further Literature or Support Known_Effect->End Unmasked_ETA->End Check_Solubility Check Compound Solubility and Concentration Check_Receptor->Check_Solubility Consider_Inverse_Agonism Consider Inverse Agonist Properties Check_Solubility->Consider_Inverse_Agonism Consider_Inverse_Agonism->End

Caption: A logical workflow for troubleshooting this compound experiments.

References

stability of IRL 2500 in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of IRL 2500 in solution for long-term experiments. The following troubleshooting guides and FAQs address common issues to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For long-term stability, this compound stock solutions, typically prepared in Dimethyl Sulfoxide (DMSO), should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from multiple freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Q2: How stable is this compound in aqueous solutions or cell culture media at physiological temperatures (e.g., 37°C)?

Q3: What are the potential signs of this compound degradation or instability in my experiments?

A3: Signs of instability may include a decrease in the expected biological activity, the appearance of unknown peaks in analytical analyses (e.g., HPLC), or visible precipitation of the compound in your experimental solution.

Q4: Can this compound precipitate out of solution during my experiments? What should I do if this happens?

A4: Yes, precipitation can occur, especially when diluting a concentrated DMSO stock solution into an aqueous buffer or cell culture medium. Refer to the troubleshooting guide below for steps to address precipitation.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Reduced or inconsistent biological activity Degradation of this compound in the experimental solution.- Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.- Perform a stability study under your specific experimental conditions to determine the rate of degradation (see Experimental Protocols).- Consider the half-life of this compound in your experimental setup and refresh the media with freshly diluted compound at appropriate intervals for long-term experiments.
Precipitation of this compound upon dilution The concentration of this compound exceeds its solubility in the aqueous solution. The final concentration of DMSO may be too high, or the aqueous solution may be too cold.- Ensure the final concentration of DMSO in your experiment is low (typically <0.5%).- Warm the aqueous solution (e.g., cell culture media) to 37°C before adding the this compound stock solution.- Add the this compound stock solution dropwise while gently vortexing or swirling the aqueous solution to facilitate mixing.- Consider using a lower final concentration of this compound.
Variability between experimental replicates Inconsistent preparation of this compound solutions or degradation of the compound over the course of the experiment.- Ensure accurate and consistent pipetting when preparing dilutions.- Prepare a master mix of the final this compound dilution to be added to all relevant wells or tubes to minimize variability.- If the experiment is lengthy, consider the stability of this compound and plan for media changes with a fresh compound.

Data Presentation: Stability of Endothelin Receptor Antagonists

While specific long-term stability data for this compound in cell culture media is not publicly available, the following table presents representative stability data for a structurally related endothelin receptor antagonist, Bosentan, in an oral suspension. This can serve as a general guide for experimental design, but it is crucial to validate the stability of this compound under your specific conditions.

Table 1: Representative Stability of Bosentan (6.25 mg/mL) in Oral Suspension

Storage ConditionTime Point (Days)Percent Remaining
Refrigerated (4-8°C)0100%
7>95%
14>95%
21>94%
31>94%
Room Temperature (21-26°C)0100%
7>95%
14>95%
21>94%
31>94%

This data is for Bosentan and should be used as a general reference.[2] Researchers should perform their own stability assessment for this compound.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general procedure to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound powder
  • Anhydrous DMSO
  • Your specific cell culture medium (e.g., DMEM with 10% FBS)
  • Sterile, low-protein binding microcentrifuge tubes or 96-well plates
  • Acetonitrile (B52724) (ACN), HPLC grade
  • Formic acid, LC-MS grade
  • HPLC system with a C18 column and UV detector

2. Preparation of Solutions:

  • This compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
  • Spiked Cell Culture Medium (10 µM): Warm your cell culture medium to 37°C. Prepare a 10 µM working solution of this compound by diluting the stock solution in the pre-warmed medium. Ensure the final DMSO concentration is ≤ 0.1%.

3. Experimental Procedure:

  • Dispense 1 mL aliquots of the 10 µM spiked cell culture medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
  • Incubate the tubes at 37°C in a cell culture incubator.
  • At each designated time point, remove one tube and process it immediately as described below. The T=0 sample should be processed immediately after preparation.

4. Sample Processing (Protein Precipitation):

  • To 100 µL of the spiked media, add 300 µL of ice-cold acetonitrile to precipitate proteins.
  • Vortex the mixture vigorously for 30 seconds.
  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
  • Carefully transfer the supernatant to a clean HPLC vial for analysis.

5. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient to separate this compound from any potential degradation products (e.g., start with a low percentage of B and increase over time).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at a wavelength determined by a UV scan of this compound (e.g., 220 nm).
  • Injection Volume: 10-20 µL.

6. Data Analysis:

  • Quantify the peak area of this compound at each time point.
  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
  • Plot the percentage remaining versus time to determine the stability profile.

Visualizations

Endothelin B (ETB) Receptor Signaling Pathway

ETB_Signaling_Pathway cluster_membrane Cell Membrane IRL2500 This compound ETB_Receptor ETB Receptor (GPCR) IRL2500->ETB_Receptor Antagonizes G_Protein Gq/Gi Protein ETB_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2_increase ↑ [Ca²⁺]i ER->Ca2_increase Releases Ca²⁺ eNOS_activation eNOS Activation Ca2_increase->eNOS_activation NO_production Nitric Oxide (NO) Production eNOS_activation->NO_production Vasodilation Vasodilation NO_production->Vasodilation

Caption: Antagonistic action of this compound on the ETB receptor signaling pathway.

Experimental Workflow for this compound Stability Assessment

Stability_Workflow start Prepare 10 µM this compound in Cell Culture Medium aliquot Aliquot into tubes for each time point start->aliquot incubate Incubate at 37°C aliquot->incubate timepoint Collect sample at designated time point (0, 2, 4, 8, 24, 48, 72h) incubate->timepoint precipitate Protein Precipitation (add ice-cold ACN) timepoint->precipitate centrifuge Centrifuge to pellet precipitated proteins precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Analyze by HPLC supernatant->hplc analyze Quantify Peak Area and Calculate % Remaining hplc->analyze end Determine Stability Profile analyze->end

Caption: Workflow for determining the stability of this compound in cell culture media.

References

Technical Support Center: Minimizing Variability in IRL 2500 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing IRL 2500 in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize experimental variability and ensure the robustness and reproducibility of your data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the Endothelin B (ETB) receptor.[1][2] It functions by blocking the binding of endothelin-1 (B181129) (ET-1) to the ETB receptor, thereby inhibiting its downstream signaling pathways.[3] In vivo, this has been shown to affect physiological processes such as blood pressure and renal vascular resistance.[2][3]

Q2: What are the major sources of variability in in vivo experiments?

A2: Variability in in vivo research can be broadly categorized into three main sources:

  • Biological Variability: Inherent differences between individual animals, such as genetic background, age, sex, and body weight.[4]

  • Environmental Variability: Differences in the macro- and micro-environment of the animals, including housing conditions, temperature, humidity, light cycles, and noise.[5][6][7] Even subtle changes can lead to confounding research outcomes.[5]

  • Procedural Variability: Inconsistencies introduced by the experimenter, such as variations in animal handling, dosing technique, surgical procedures, and data measurement.[4]

Troubleshooting Guides

High Variability in Baseline Physiological Measurements (e.g., Blood Pressure)

Problem: You are observing significant differences in baseline blood pressure or other physiological parameters between animals before the administration of this compound.

Potential Cause Troubleshooting Step Recommended Action
Inadequate Acclimatization Ensure animals are properly acclimatized to the housing facility and experimental procedures.Allow for a minimum of 7-14 days of acclimatization upon arrival. Handle animals regularly and gently to reduce stress responses.[4]
Stress from Handling and Restraint The method of measurement (e.g., tail-cuff plethysmography) may be inducing stress.Train animals on the measurement procedure for several days before recording baseline data. Consider using telemetry for continuous, stress-free measurements if feasible.[4]
Environmental Instability Fluctuations in room temperature, noise, or light cycles can affect cardiovascular parameters.Monitor and maintain a stable environment.[5] Record environmental parameters daily.
Inconsistent Measurement Timing Circadian rhythms can influence physiological readouts.Perform all measurements at the same time of day for all animals.
Inconsistent Response to this compound Administration

Problem: Following administration of this compound, you observe a wide range of responses in your primary endpoints (e.g., change in mean arterial pressure).

Potential Cause Troubleshooting Step Recommended Action
Inaccurate Dosing Errors in calculating or administering the dose of this compound.Double-check all dose calculations. Use calibrated equipment for weighing the compound and measuring injection volumes. Ensure consistent administration route and technique.
Variability in Drug Formulation Inconsistent solubility or stability of the this compound formulation.Prepare the formulation fresh for each experiment. Ensure the compound is fully dissolved. Refer to the manufacturer's guidelines for recommended solvents and storage conditions.
Biological Variation in Drug Metabolism Differences in how individual animals metabolize and clear the compound.Ensure a homogenous study population in terms of age, weight, and genetic background.[4] Consider performing pharmacokinetic studies to understand the drug's profile in your animal model.
Lack of Blinding and Randomization Unconscious bias in how animals are treated or how data is collected.Implement randomization to assign animals to treatment groups and blind the investigators to the treatment allocation.[8][9]

Experimental Protocols

Protocol: Minimizing Variability in a Study of this compound on Blood Pressure in Rats

This protocol outlines key steps to minimize variability in an in vivo study investigating the effect of this compound on blood pressure in a rat model.

  • Animal Selection and Acclimatization:

    • Source animals from a reputable vendor.

    • Use a consistent strain, sex, and age range.[9]

    • Upon arrival, house animals in a controlled environment (e.g., 22 ± 2°C, 55 ± 10% humidity, 12:12 hour light:dark cycle).

    • Allow a 14-day acclimatization period before any procedures.

  • Randomization and Blinding:

    • Randomly assign animals to treatment groups (e.g., vehicle control, this compound).

    • Blinding: The investigator responsible for dosing and data collection should be unaware of the treatment allocation.[9]

  • This compound Formulation and Administration:

    • Prepare the this compound formulation according to a standardized operating procedure (SOP).

    • Administer the compound or vehicle via the chosen route (e.g., intravenous) at a consistent volume and rate.

  • Blood Pressure Measurement:

    • Utilize a consistent method for blood pressure measurement (e.g., telemetry or tail-cuff).

    • If using a non-invasive method, ensure proper and consistent training of the animals.

    • Record baseline measurements for at least 3 consecutive days at the same time each day before the study begins.

  • Data Collection and Analysis:

    • Record all data, including animal health observations, in a standardized format.

    • Collaborate with a biostatistician to determine the appropriate sample size and statistical analysis plan.[8]

Visualizations

experimental_workflow cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase animal_selection Animal Selection (Strain, Sex, Age) acclimatization Acclimatization (14 days) animal_selection->acclimatization baseline Baseline Measurements (3 days) acclimatization->baseline randomization Randomization & Blinding baseline->randomization dosing This compound/Vehicle Administration data_collection Data Collection (e.g., Blood Pressure) dosing->data_collection analysis Statistical Analysis data_collection->analysis reporting Reporting analysis->reporting

Caption: Experimental workflow for an in vivo study with this compound.

signaling_pathway ET1 Endothelin-1 (ET-1) ETB_receptor ETB Receptor ET1->ETB_receptor Binds to IRL2500 This compound IRL2500->ETB_receptor Blocks downstream Downstream Signaling (e.g., Vasodilation/Vasoconstriction) ETB_receptor->downstream Activates

Caption: Simplified signaling pathway showing this compound antagonism at the ETB receptor.

logical_relationship cluster_sources Sources of Variability cluster_strategies Mitigation Strategies Biological Biological Standardization Standardization (SOPs, Environment) Biological->Standardization Environmental Environmental Environmental->Standardization Procedural Procedural Experimental_Design Robust Design (Randomization, Blinding) Procedural->Experimental_Design Training Investigator Training Procedural->Training Reduced_Variability Reduced Variability & Improved Reproducibility Standardization->Reduced_Variability Experimental_Design->Reduced_Variability Training->Reduced_Variability

Caption: Logical relationship between sources of variability and mitigation strategies.

References

Technical Support Center: Addressing Poor Bioavailability of IRL 2500

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to the poor bioavailability of IRL 2500, a potent and selective endothelin-B (ETB) receptor antagonist. While specific oral bioavailability data for this compound is not extensively published, compounds with similar characteristics often face challenges with aqueous solubility, which can directly impact their systemic absorption and therapeutic efficacy.

This guide is structured to help you proactively address and troubleshoot these potential issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a potent and selective antagonist for the endothelin-B (ETB) receptor. It is a valuable tool for in vitro and in vivo research aimed at understanding the physiological and pathological roles of the ETB receptor. Key physicochemical properties are summarized below.

PropertyValue
Molecular Formula C36H35N3O4
Molecular Weight 573.69 g/mol
Solubility 10 mM in DMSO

Source: Various supplier technical data sheets.

Q2: What is bioavailability and why is it important for my experiments with this compound?

Bioavailability refers to the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. For oral administration, poor bioavailability can lead to low and variable drug exposure, potentially resulting in inconclusive or misleading experimental outcomes. Ensuring adequate bioavailability is critical for establishing a clear dose-response relationship and for the successful translation of preclinical findings.

Q3: I am observing lower than expected efficacy of this compound in my in vivo experiments after oral administration. Could this be a bioavailability issue?

Yes, lower than expected efficacy is a common indicator of poor oral bioavailability. This could be due to several factors, including poor solubility in gastrointestinal fluids, low permeability across the intestinal wall, or significant first-pass metabolism. Given that this compound is a relatively large and complex molecule, poor aqueous solubility is a likely contributor if you are encountering this issue.

Q4: How can I assess the bioavailability of my this compound formulation?

A standard approach is to conduct a pharmacokinetic (PK) study. This typically involves administering this compound both intravenously (IV) and orally (PO) to different groups of animals. By comparing the area under the concentration-time curve (AUC) of the oral and intravenous routes, you can calculate the absolute bioavailability (F%).

F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

A low F% value would confirm poor oral bioavailability and the need for formulation optimization.

Troubleshooting Guide: Improving the Bioavailability of this compound

If you suspect or have confirmed poor bioavailability of this compound in your experiments, the following troubleshooting guide provides a systematic approach to identifying and addressing the root cause.

Step 1: Characterize the Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the first step. While some information is publicly available, further in-house characterization is recommended.

Recommended Experiments:

  • Aqueous Solubility: Determine the solubility of this compound in physiologically relevant buffers (e.g., pH 1.2, 4.5, 6.8) to simulate the conditions of the gastrointestinal tract.

  • LogP/LogD: Measure the lipophilicity of the compound, which influences its permeability across biological membranes.

  • Solid-State Characterization: Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to determine if the compound is crystalline or amorphous, as this can significantly impact solubility.

Step 2: Formulation Strategies to Enhance Solubility

Based on the characterization, you can select an appropriate formulation strategy. For a compound like this compound, which is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility), the following approaches are recommended.

Illustrative Comparison of Formulation Strategies for a Poorly Soluble Compound

Formulation StrategyDescriptionPotential Fold Increase in Apparent Solubility (Illustrative)Key Considerations
Co-solvents A mixture of a water-miscible solvent (e.g., PEG 400, propylene (B89431) glycol) with water to increase the solubility of a lipophilic drug.2 - 10Simple to prepare for preclinical studies. May not be suitable for all administration routes.
Surfactant Dispersions Use of surfactants (e.g., Tween 80, Cremophor EL) to form micelles that encapsulate the drug, increasing its solubility.10 - 50Effective for highly lipophilic compounds. Potential for toxicity at high concentrations.
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymeric carrier in an amorphous state, which has higher solubility than the crystalline form.20 - 100+Significant solubility enhancement. Requires specialized manufacturing techniques (e.g., spray drying, hot-melt extrusion). Stability can be a concern.
Lipid-Based Formulations (LBFs) The drug is dissolved in a lipid-based vehicle, which can enhance absorption through various physiological mechanisms.10 - 100Can improve both solubility and permeability. Formulation complexity can be high.
Nanoparticle Formulations Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.5 - 50Can significantly improve dissolution rate. Manufacturing can be complex and costly.
Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation

  • Weigh the required amount of this compound.

  • Dissolve the this compound in a suitable co-solvent (e.g., PEG 400) with gentle heating and stirring if necessary.

  • Slowly add the aqueous vehicle (e.g., saline or water for injection) to the co-solvent solution while stirring to achieve the desired final concentration.

  • Visually inspect the solution for any precipitation.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

  • Dissolve this compound and a suitable polymer (e.g., PVP K30, HPMC-AS) in a common volatile solvent (e.g., methanol, acetone).

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Collect the resulting solid dispersion and dry it further under vacuum to remove any residual solvent.

  • Characterize the solid-state properties of the ASD using XRD to confirm its amorphous nature.

Visualization of Concepts

Diagram 1: Troubleshooting Workflow for Poor Bioavailability

Troubleshooting Workflow A Low In Vivo Efficacy Observed B Hypothesize Poor Bioavailability A->B C Conduct Pilot PK Study (PO vs. IV) B->C D Confirm Poor Bioavailability? C->D E Characterize Physicochemical Properties (Solubility, LogP, Solid State) D->E Yes L Re-evaluate Formulation or Compound D->L No F Select Formulation Strategy (e.g., Co-solvent, ASD, LBF) E->F G Develop and Characterize Formulation F->G H Conduct In Vitro Dissolution/Release Testing G->H I Conduct In Vivo PK Study with Optimized Formulation H->I J Improved Bioavailability? I->J K Proceed with Efficacy Studies J->K Yes J->L No

Technical Support Center: Interpreting Biphasic Responses to IRL 2500 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IRL 2500. The content is designed to help interpret biphasic responses observed during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist for the endothelin-B (ETB) receptor.[1][2] It exhibits significantly higher affinity for the ETB receptor compared to the ETA receptor.[2] In the context of the endothelin system, ETB receptors, primarily located on endothelial cells, mediate vasodilation, while ETA receptors on vascular smooth muscle cells mediate vasoconstriction.[3][4][5]

Q2: What is a "biphasic response" in the context of this compound treatment?

A2: A biphasic response to this compound refers to a two-phase physiological reaction observed following its administration, most notably in blood pressure. This typically manifests as an initial decrease in blood pressure (depressor phase) followed by a subsequent, sustained increase in blood pressure (pressor phase).[1]

Q3: Why does this compound, an ETB antagonist, cause a biphasic response?

A3: The biphasic response is thought to be a result of the dual roles of the endothelin receptors. The initial depressor phase may be attributed to non-ET receptor-mediated vasodilation or other complex physiological responses.[1] The secondary, sustained pressor phase is believed to be a consequence of ETA receptor activation becoming more prominent when the vasodilatory influence of ETB receptors is blocked by this compound.[1]

Q4: In what experimental models has this biphasic response been observed?

A4: The biphasic response to this compound has been notably documented in conscious, spontaneously hypertensive rats (SHRs).[1] The specific characteristics of the response may vary depending on the animal model, anesthetic regimen, and route of administration.

Troubleshooting Guide

This guide addresses common issues and unexpected results researchers may encounter when studying the effects of this compound.

Observed Issue Potential Cause Troubleshooting Steps
No observable biphasic response 1. Animal Model: The animal strain or species may not exhibit a pronounced biphasic response.- Confirm that the chosen animal model is appropriate. The biphasic response is well-documented in SHRs.[1] - Review literature for expected responses in your specific model.
2. Anesthesia: Anesthetics can significantly alter cardiovascular reflexes and blunt the biphasic response.- If possible, use conscious, chronically instrumented animals to avoid the confounding effects of anesthesia. - If anesthesia is necessary, select an agent with minimal impact on cardiovascular dynamics and be consistent across all experimental groups.[6]
3. Dosage: The dose of this compound may be too low or too high to elicit a clear biphasic effect.- Perform a dose-response study to determine the optimal concentration for observing the biphasic response in your model.
Exaggerated or prolonged depressor phase 1. Off-target effects: At higher concentrations, this compound might have off-target vasodilatory effects.[1]- Lower the dose of this compound to a range where it is selective for the ETB receptor. - Test for non-specific vasodilation by observing the response in the presence of a non-selective nitric oxide synthase (NOS) inhibitor.
Absent or weak pressor phase 1. ETA receptor function: The experimental model may have reduced ETA receptor expression or function.- Characterize the ETA receptor function in your model using a selective ETA agonist.
2. Sympathetic nervous system activity: The pressor response can be influenced by sympathetic tone, which may be altered by anesthesia or the experimental conditions.- If using anesthetized animals, ensure physiological stability. - Consider co-administration with autonomic blockers to dissect the contribution of the sympathetic nervous system.
High variability between subjects 1. Animal health and stress: Underlying health issues or stress can significantly impact cardiovascular responses.- Ensure all animals are healthy, acclimatized to the laboratory environment, and handled consistently to minimize stress.
2. Inconsistent drug administration: Variability in the injection rate or volume can affect the pharmacokinetic profile of this compound.- Use precise infusion pumps for intravenous administration to ensure a consistent and reproducible delivery rate.

Quantitative Data Summary

The following table summarizes the quantitative data on the biphasic blood pressure response to this compound as reported in conscious, spontaneously hypertensive rats (SHRs).

Parameter This compound Treatment (10 mg/kg, i.v.) Reference
Initial Depressor Response (mm Hg) -37 ± 8Webb et al., 1995[1]
Secondary Pressor Response (mm Hg) +38 ± 7Webb et al., 1995[1]
Duration of Pressor Response > 90 minutesWebb et al., 1995[1]

Experimental Protocols

Key Experiment: In Vivo Measurement of Biphasic Blood Pressure Response to this compound in Conscious Rats

This protocol provides a generalized procedure for observing the biphasic hemodynamic effects of this compound.

1. Animal Model:

  • Spontaneously Hypertensive Rats (SHRs) are a suitable model.[1]

  • Animals should be male, of a consistent age and weight range.

2. Surgical Preparation (perform under appropriate anesthesia):

  • Implant a catheter into the carotid artery or femoral artery for direct blood pressure measurement.[6]

  • Implant a second catheter into the jugular vein or femoral vein for intravenous drug administration.[6]

  • Exteriorize the catheters and allow the animal to recover fully from surgery (typically 24-48 hours).

3. Experimental Procedure:

  • Place the conscious, unrestrained rat in a quiet, isolated environment.

  • Connect the arterial catheter to a pressure transducer linked to a data acquisition system.

  • Allow for a stabilization period (e.g., 30-60 minutes) to obtain a stable baseline blood pressure and heart rate.

  • Administer a bolus intravenous (i.v.) injection of this compound (e.g., 10 mg/kg).[1]

  • Continuously record mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate for at least 90-120 minutes post-injection to capture both phases of the response.

4. Data Analysis:

  • Calculate the change in MAP from the pre-injection baseline at various time points.

  • Identify the peak depressor and pressor responses and the time to onset for each.

  • Statistically analyze the data to determine the significance of the observed changes.

Visualizations

Signaling_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell ET-1 ET-1 ETB_Receptor_E ETB Receptor ET-1->ETB_Receptor_E ETA_Receptor ETA Receptor ET-1->ETA_Receptor G_Protein_E Gq/Gi ETB_Receptor_E->G_Protein_E PLC_E PLC G_Protein_E->PLC_E IP3_E IP3 PLC_E->IP3_E Ca_E Ca2+ IP3_E->Ca_E eNOS eNOS Ca_E->eNOS NO Nitric Oxide eNOS->NO Relaxation Vasodilation NO->Relaxation IRL_2500 IRL_2500 IRL_2500->ETB_Receptor_E G_Protein_S Gq ETA_Receptor->G_Protein_S PLC_S PLC G_Protein_S->PLC_S IP3_S IP3 PLC_S->IP3_S Ca_S Ca2+ IP3_S->Ca_S Contraction Vasoconstriction Ca_S->Contraction

Caption: Endothelin receptor signaling pathways leading to vasodilation and vasoconstriction.

Troubleshooting_Workflow Start Biphasic Response Not Observed as Expected Check_Model Appropriate Animal Model (e.g., SHR)? Start->Check_Model Check_Anesthesia Conscious or Appropriate Anesthesia? Check_Model->Check_Anesthesia Yes Review_Literature Review Literature for Model-Specific Responses Check_Model->Review_Literature No Check_Dose Dose-Response Performed? Check_Anesthesia->Check_Dose Yes Use_Conscious Switch to Conscious Model or Validate Anesthetic Check_Anesthesia->Use_Conscious No Optimize_Dose Perform Dose-Response Study Check_Dose->Optimize_Dose No Re-evaluate Re-evaluate Experiment Check_Dose->Re-evaluate Yes Review_Literature->Re-evaluate Use_Conscious->Re-evaluate Optimize_Dose->Re-evaluate

Caption: Troubleshooting workflow for unexpected biphasic response results.

Experimental_Workflow Animal_Prep 1. Animal Preparation (Surgery & Recovery) Acclimatization 2. Acclimatization & Baseline (Connect to Recording System) Animal_Prep->Acclimatization Drug_Admin 3. This compound Administration (i.v. bolus) Acclimatization->Drug_Admin Data_Acquisition 4. Continuous Data Recording (Blood Pressure, Heart Rate) Drug_Admin->Data_Acquisition Data_Analysis 5. Data Analysis (Calculate Changes from Baseline) Data_Acquisition->Data_Analysis Interpretation 6. Interpretation of Results Data_Analysis->Interpretation

Caption: Generalized experimental workflow for in vivo this compound studies.

References

controlling for confounding factors in IRL 2500 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IRL 2500, a selective endothelin B (ETB) receptor antagonist. The information provided aims to help control for confounding factors and address specific issues that may be encountered during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the endothelin B (ETB) receptor.[1][2] It works by competitively inhibiting the binding of endothelin-1 (B181129) (ET-1) and other agonists to the ETB receptor, thereby blocking its downstream signaling pathways.[3] In vascular tissues, this can inhibit ETB-mediated effects such as vasodilation or vasoconstriction, depending on the specific vascular bed and experimental conditions.[1][3]

Q2: What are the most common in-vitro assays used to characterize this compound?

A2: The most common in-vitro assays for characterizing this compound and other endothelin receptor antagonists include:

  • Receptor Binding Assays: To determine the binding affinity (IC50, Ki) of this compound for ETB and ETA receptors.[3]

  • Isometric Tension Measurement (Wire Myography): To assess the functional effect of this compound on the contraction and relaxation of isolated blood vessel rings.[4][5][6]

  • Calcium Imaging Assays: To measure changes in intracellular calcium levels in response to ETB receptor activation and its inhibition by this compound.[7][8][9]

Q3: What are the key confounding factors to be aware of in my this compound experiments?

A3: Several confounding factors can affect the outcome and reproducibility of your experiments. These include:

  • Cell Line/Tissue Variability: Passage number, genetic drift, and misidentification of cell lines can alter receptor expression and signaling.[10] Tissues from different animals or even different locations within the same animal can exhibit variability.

  • Reagent and Media Inconsistency: Batch-to-batch variations in serum, media, and other reagents can significantly impact cell health and responsiveness. The stability of compounds in solution is also a critical factor.[11]

  • Experimental Conditions: Fluctuations in incubator temperature, CO2 levels, and humidity can affect cell growth and behavior.[11] In wire myography, factors like buffer composition, oxygenation, and resting tension are critical.[4]

  • Operator Variability: Differences in pipetting techniques, timing of incubations, and handling of tissues or cells can introduce significant errors.[11]

Troubleshooting Guides

Issue 1: High Variability in Isometric Tension Measurements

Question: I am observing significant variability in the contractile responses of my isolated artery rings between experiments, even with the same concentration of this compound. What could be the cause?

Answer: High variability in wire myography experiments is a common issue. Here are several potential causes and troubleshooting steps:

Potential Cause Troubleshooting Steps
Inconsistent Resting Tension Ensure a standardized normalization procedure is used to set the optimal resting tension for each vessel segment. This is critical for achieving maximal and reproducible contractile responses.[4][12][13]
Vessel Viability and Health Only use freshly isolated tissues. Check the viability of each ring by eliciting a robust contraction with a depolarizing agent (e.g., high potassium solution) before adding any experimental compounds.[14] Discard any rings that do not meet a predefined threshold of contraction.
Buffer and Oxygenation Issues Prepare fresh physiological salt solution (PSS) for each experiment. Ensure continuous and consistent aeration with the appropriate gas mixture (e.g., 95% O2, 5% CO2) to maintain pH and oxygenation.[12][14]
Operator Technique Standardize the dissection and mounting procedures to minimize endothelial damage. Ensure all operators follow the exact same protocol.
Issue 2: No or Weak Signal in Calcium Imaging Assay

Question: My calcium imaging assay with this compound is showing a very weak or no signal change after adding the ETB receptor agonist. What should I check?

Answer: A lack of signal in a calcium imaging assay can be due to several factors, from cell health to reagent issues.

Potential Cause Troubleshooting Steps
Low ETB Receptor Expression Confirm that the cell line you are using expresses a sufficient level of functional ETB receptors. You may need to use a cell line that overexpresses the receptor.[10]
Dye Loading Problems Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the incubation time and temperature.[9] Ensure that the dye is not expired and has been stored correctly.
Cell Health Use cells that are in a logarithmic growth phase and have a low passage number. Ensure optimal cell seeding density to achieve a confluent monolayer on the day of the assay.[10][11]
Agonist Concentration Verify the concentration and activity of your ETB receptor agonist. Prepare fresh dilutions for each experiment. Determine the EC80-EC90 concentration of the agonist to ensure a robust signal for antagonist testing.[9]

Experimental Protocols

Protocol 1: Isometric Tension Measurement in Isolated Arterial Rings

This protocol provides a general framework for assessing the effect of this compound on vascular reactivity.

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical guidelines.

    • Carefully dissect the desired artery (e.g., mesenteric, aorta) and place it in cold, oxygenated Physiological Salt Solution (PSS).

    • Under a dissection microscope, remove excess connective and adipose tissue.

    • Cut the artery into 2-3 mm rings.

  • Mounting:

    • Mount each ring on two tungsten wires or stainless steel hooks in a wire myograph organ bath containing PSS at 37°C and continuously bubbled with 95% O2 / 5% CO2.[4][12]

    • One wire is connected to an isometric force transducer and the other to a micrometer for stretching.

  • Normalization and Equilibration:

    • Gradually stretch the vessel to its optimal resting tension. This is a critical step and should be determined empirically for each vessel type to ensure maximal contractile response.[13]

    • Allow the rings to equilibrate for at least 60-90 minutes, with PSS changes every 15-20 minutes.

  • Viability Check:

    • Assess the viability of the rings by inducing contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).

    • Wash the rings with PSS and allow them to return to baseline tension. Repeat this step until a stable contractile response is achieved.[14]

  • Experiment:

    • Pre-incubate the arterial rings with different concentrations of this compound or vehicle for a specified period (e.g., 30 minutes).

    • Generate a cumulative concentration-response curve to an ETB receptor agonist (e.g., ET-1, IRL 1620).

    • Record the isometric tension changes.

Protocol 2: Calcium Imaging Assay

This protocol describes a method for measuring intracellular calcium mobilization in response to ETB receptor modulation.

  • Cell Seeding:

    • The day before the assay, seed cells expressing the ETB receptor into a black, clear-bottom 96-well plate at a density that will form a confluent monolayer.[8]

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate for 30-60 minutes at 37°C in the dark.[9]

  • Antagonist Incubation:

    • Wash the cells with assay buffer to remove excess dye.

    • Add solutions containing different concentrations of this compound or vehicle to the wells.

    • Incubate for 15-30 minutes at room temperature.[9]

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading.

    • Use the instrument's integrated fluidics to add a pre-determined concentration (e.g., EC80) of an ETB agonist to all wells simultaneously.

    • Record the change in fluorescence intensity over time.[7][8][9]

Quantitative Data Summary

The following table summarizes the reported potency of this compound. Note that these values can vary depending on the experimental system and conditions.

Parameter Receptor Value Assay System
IC50Human ETB1.3 ± 0.2 nMRadioligand binding assay with transfected CHO cells
IC50Human ETA94 ± 3 nMRadioligand binding assay with transfected CHO cells
pKbDog Saphenous Vein (ETB)7.77Sarafotoxin S6c-mediated contraction
pKbRabbit Mesenteric Artery (ETB)6.92Sarafotoxin S6c-induced relaxation

Data sourced from Balwierczak et al. (1995) J.Cardiovasc.Pharmacol. 26 S393.[2]

Visualizations

Endothelin B Receptor Signaling Pathway

ETB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ET1 Endothelin-1 (Agonist) ETBR ETB Receptor ET1->ETBR Binds & Activates IRL2500 This compound (Antagonist) IRL2500->ETBR Blocks Gq Gq Protein ETBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses (e.g., Vasodilation/Contraction) Ca2->Downstream Mediates PKC->Downstream Phosphorylates Targets

Caption: Simplified signaling pathway of the Endothelin B (ETB) receptor.

Experimental Workflow for Antagonist Characterization

Antagonist_Workflow start Start: Prepare Cells/Tissues viability Viability/Functionality Check (e.g., KCl stimulation) start->viability incubate Pre-incubate with This compound or Vehicle viability->incubate Pass fail Discard & Troubleshoot viability->fail Fail stimulate Stimulate with ETB Agonist incubate->stimulate measure Measure Response (Tension or Calcium Signal) stimulate->measure analyze Data Analysis (e.g., Dose-Response Curves) measure->analyze end End: Determine Antagonist Potency analyze->end

Caption: General experimental workflow for characterizing this compound's antagonist activity.

Logical Relationship of Confounding Factors

Confounding_Factors treatment This compound Treatment outcome Experimental Outcome (e.g., Change in Tension) treatment->outcome True Effect confounder Confounding Factor (e.g., Reagent Batch, Passage Number) confounder->treatment Associated with confounder->outcome Influences

Caption: Confounding factors can distort the true relationship between treatment and outcome.

References

refinement of IRL 2500 administration techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the administration and troubleshooting of experiments involving IRL 2500, a potent and selective endothelin ETB receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-peptide small molecule that acts as a potent and selective antagonist for the endothelin B (ETB) receptor.[1][2] It functions by inhibiting the binding of endothelins, such as endothelin-1 (B181129) (ET-1), to the ETB receptor.[2] This selectivity allows for the specific investigation of ETB receptor-mediated physiological and pathophysiological processes. Some studies also suggest that this compound may function as an inverse agonist for the ETB receptor.[3]

Q2: What are the typical applications of this compound in research?

A2: this compound is primarily used as a pharmacological tool to study the roles of the ETB receptor in various systems.[1] It is frequently employed in cardiovascular research to investigate its effects on blood pressure regulation, vasoconstriction, and vasodilation.[2][4][5] Additionally, it has been used to explore the role of ETB receptors in renal vascular resistance and has shown potential neuroprotective effects by preventing brain edema in animal models.[2][6]

Q3: How should this compound be stored?

A3: For long-term storage, this compound solid should be desiccated at room temperature. Stock solutions should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[7][8]

Q4: What is the recommended solvent for preparing this compound stock solutions?

A4: The recommended solvent for preparing stock solutions of this compound is DMSO, in which it is soluble up to 100 mg/mL.[9]

Troubleshooting Guide

Problem 1: Unexpected biphasic response in blood pressure after this compound administration.

  • Symptom: In conscious, spontaneously hypertensive rats (SHRs), administration of this compound alone produces an initial decrease in blood pressure (vasodepressor response) followed by a secondary, sustained increase in blood pressure (pressor response).[4]

  • Possible Cause: This complex response is likely due to the multifaceted role of endothelin receptors in blood pressure regulation. The initial depressor response is consistent with the blockade of ETB receptor-mediated vasodilation. The secondary pressor response may be attributed to the unopposed action of endothelin-1 on ETA receptors, which mediate vasoconstriction.[4]

  • Suggested Solution:

    • Co-administration with an ETA antagonist: To isolate the effects of ETB blockade, consider co-administering this compound with a selective ETA receptor antagonist, such as BQ 123. This approach has been shown to potentiate the depressor response and significantly attenuate the secondary pressor response.[4]

    • Careful dose-response studies: Conduct thorough dose-response experiments to determine the optimal concentration of this compound for your specific experimental model that maximizes ETB antagonism while minimizing off-target or secondary effects.

    • Monitor multiple hemodynamic parameters: In addition to mean arterial pressure, simultaneously measure other parameters like total peripheral resistance and cardiac output to gain a more comprehensive understanding of the cardiovascular response.[5]

Problem 2: Variability in the inhibitory effect of this compound on ETB agonist-induced responses.

  • Symptom: The degree of inhibition of this compound on the effects of ETB agonists (like IRL 1620) appears inconsistent across different experiments or vascular beds. For example, this compound may only slightly inhibit the renal constrictor effect of IRL 1620 in some models.[5]

  • Possible Causes:

    • Species and tissue-specific differences: The distribution and density of ETB receptors can vary significantly between different species and even among different tissues within the same animal.[1]

    • Experimental conditions: Factors such as the anesthetic used, the conscious state of the animal, and the specific vascular bed under investigation can all influence the observed effects.

    • Agonist concentration: The concentration of the ETB agonist used can impact the apparent efficacy of the antagonist.

  • Suggested Solutions:

    • Thorough literature review: Carefully review existing literature for studies using this compound in a similar model system to establish expected outcomes and appropriate dosing.

    • Control experiments: Include appropriate positive and negative controls in every experiment. This includes administering the ETB agonist alone to establish a baseline response.

    • Consider alternative antagonists: In some experimental contexts, other ETB antagonists, such as A-192621, may exhibit more complete blockade of agonist-induced responses.[5] A comparative study with another antagonist could help clarify the role of the ETB receptor in your system.

Quantitative Data

Table 1: this compound In Vitro Activity

ParameterValueReceptorCell LineReference
IC₅₀1.3 ± 0.2 nMHuman ETBTransfected CHO cells[2]
IC₅₀94 ± 3 nMHuman ETATransfected CHO cells[2]
pKb7.77Dog ETBDog saphenous vein[2]
pKb6.92Rabbit ETBRabbit mesenteric artery[2]

Table 2: this compound In Vivo Administration

SpeciesModelDoseRoute of AdministrationObserved EffectReference
RatAnesthetized10 mg/kgIntravenous (i.v.)Inhibited IRL 1620-induced decrease in mean arterial pressure[2]
RatConscious WKY10 mg/kgIntravenous (i.v.)Reduced initial vasodepressor response to ET-1 and IRL 1620[4]
RatConscious SHR10 mg/kgIntravenous (i.v.)Produced an initial -37 ± 8 mm Hg reduction in blood pressure, followed by a +38 ± 7 mm Hg pressor response[4]
RatAnesthetized5 mg/kgIntravenous (i.v.)Slightly inhibited the renal constrictor effect of IRL-1620[5]

Experimental Protocols

Protocol: In Vivo Administration of this compound in Anesthetized Rats to Assess Cardiovascular Effects

This protocol is a synthesized representation based on methodologies described in the cited literature.[1][2]

  • Animal Preparation:

    • Male Charles River or Sprague-Dawley rats (260-340 g) are used.

    • Anesthetize the rats with an intraperitoneal injection of pentobarbital (B6593769) sodium (30 mg/kg).

    • Perform a tracheotomy to ensure a clear airway and allow the animal to breathe room air, which may be enriched with oxygen.

    • Place the anesthetized animal in a supine position on a surgical table.

  • Catheter Implantation:

    • Insert a catheter into the femoral artery for continuous measurement of systemic arterial pressure.

    • Insert a catheter into the femoral vein for the administration of this compound and other test compounds.

    • For specific pulmonary studies, a specially designed triple-lumen balloon catheter may be placed into the pulmonary artery via the right jugular vein to measure pulmonary arterial pressure and maintain constant pulmonary blood flow.[1]

  • Hemodynamic Monitoring:

    • Allow the animal to stabilize after surgery and instrumentation.

    • Record baseline hemodynamic parameters, including mean arterial pressure (MAP) and, if applicable, pulmonary arterial pressure.

  • This compound Administration:

    • Prepare a solution of this compound in a suitable vehicle (e.g., saline, DMSO). The final concentration should be calculated based on the desired dose and the animal's body weight.

    • Administer this compound as an intravenous bolus injection (e.g., 10 mg/kg) through the femoral vein catheter.

  • Challenge with ETB Agonist (Optional but Recommended):

    • To confirm ETB receptor blockade, administer an ETB-selective agonist, such as IRL 1620 (e.g., 0.5 nmol/kg, i.v.), before and after this compound administration.

    • A successful blockade will be indicated by a significant attenuation of the hemodynamic response to the agonist after this compound treatment.

  • Data Acquisition and Analysis:

    • Continuously record all hemodynamic parameters throughout the experiment.

    • Analyze the data to determine the effect of this compound on baseline parameters and its ability to block agonist-induced responses. Statistical analysis should be performed to compare pre- and post-treatment values.

Visualizations

IRL2500_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Endothelin-1 Endothelin-1 ETB Receptor ETB Receptor Endothelin-1->ETB Receptor Binds & Activates This compound This compound This compound->ETB Receptor Binds & Blocks G-Protein G-Protein ETB Receptor->G-Protein Activates Downstream Signaling Downstream Signaling G-Protein->Downstream Signaling Initiates Physiological Response Physiological Response Downstream Signaling->Physiological Response Leads to

Caption: Mechanism of this compound as an ETB receptor antagonist.

IRL2500_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal Anesthesia Animal Anesthesia Catheter Implantation Catheter Implantation Animal Anesthesia->Catheter Implantation Baseline Measurement Baseline Measurement Catheter Implantation->Baseline Measurement Agonist Pre-injection Agonist Pre-injection Baseline Measurement->Agonist Pre-injection This compound Administration This compound Administration Agonist Pre-injection->this compound Administration Agonist Post-injection Agonist Post-injection This compound Administration->Agonist Post-injection Data Recording Data Recording Agonist Post-injection->Data Recording Statistical Analysis Statistical Analysis Data Recording->Statistical Analysis Conclusion Conclusion Statistical Analysis->Conclusion

References

Validation & Comparative

A Comparative Guide to the Efficacy of IRL 2500 and BQ-788

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of two selective endothelin B (ETB) receptor antagonists, IRL 2500 and BQ-788. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological properties, supported by experimental data.

Introduction to this compound and BQ-788

This compound and BQ-788 are potent and selective antagonists of the endothelin B (ETB) receptor, a G-protein coupled receptor involved in various physiological processes, including vasoconstriction, vasodilation, cell proliferation, and clearance of endothelin-1 (B181129) (ET-1).[1][2] Their ability to selectively block the ETB receptor makes them valuable tools for investigating the role of this receptor in health and disease, and as potential therapeutic agents.

Quantitative Comparison of Efficacy

The following tables summarize the quantitative data on the binding affinity and functional antagonism of this compound and BQ-788 for endothelin receptors.

Table 1: Comparison of Binding Affinities (IC50 and KD)

CompoundReceptor SubtypeSpeciesCell Line/TissueParameterValue (nM)Selectivity (ETA/ETB)
This compound ETBHumanTransfected CHO cellsIC501.3 ± 0.2[3]72.3
ETAHumanTransfected CHO cellsIC5094 ± 3[3]
ETBHumanLeft VentricleKD78.2 ± 9.7383.6
ETAHumanLeft VentricleKD30000 ± 20800
BQ-788 ETBHumanGirardi Heart CellsIC501.2[4]1083
ETAHumanSK-N-MC NeuroblastomaIC501300[4]
ETBHumanLeft VentricleKD9.8 ± 1.3103.1
ETAHumanLeft VentricleKD1010 ± 200

Table 2: Comparison of Functional Antagonism (pA2 and pKb)

CompoundAssayTissueSpeciesAgonistParameterValue
This compound STX6c-mediated contractionDog Saphenous VeinDogSarafotoxin S6cpKb7.77[3]
STX6c-induced relaxationRabbit Mesenteric ArteryRabbitSarafotoxin S6cpKb6.92[3]
BQ-788 VasoconstrictionRabbit Pulmonary ArteryRabbitBQ-3020pA28.4[4]

In Vivo Efficacy: Effects on Blood Pressure

A direct comparison in conscious Wistar-Kyoto (WKY) rats demonstrated differences in the in vivo effects of this compound and BQ-788 on blood pressure responses to endothelin agonists.[2]

Pretreatment with this compound (10 mg/kg, i.v.) significantly reduced the initial vasodepressor response to ET-1 and the ETB-selective agonist IRL 1620. However, it did not alter the secondary, sustained pressor response to these agonists.[2] In contrast, while BQ-788 also inhibited the initial depressor responses, it attenuated the secondary pressor response to IRL 1620 and potentiated the pressor response to ET-1.[2] In spontaneously hypertensive rats (SHRs), this compound administered alone caused an initial reduction in blood pressure followed by a secondary pressor response.[2]

Efficacy in Melanoma Models

The ETB receptor has been implicated in the progression of melanoma. BQ-788 has been shown to inhibit the growth of human melanoma cell lines in vitro and slow tumor growth in vivo.[5] This inhibition is associated with increased pigmentation and a more dendritic cell shape, characteristic of mature melanocytes, and in some cell lines, an increase in cell death.[5] Currently, there is a lack of publicly available studies directly comparing the efficacy of this compound in melanoma models.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

ETB_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETB_R ETB Receptor ET1->ETB_R Binds Gq11 Gq/11 ETB_R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Response Cellular Responses (e.g., Vasoconstriction, Proliferation) PKC->Response Antagonist This compound / BQ-788 Antagonist->ETB_R Blocks

Caption: ETB Receptor Signaling Pathway.

Receptor_Binding_Assay start Start prep Prepare Cell Membranes (Expressing ETB Receptors) start->prep incubate Incubate Membranes with: - Radiolabeled Ligand ([¹²⁵I]ET-1) - Unlabeled Antagonist (this compound or BQ-788) prep->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate measure Measure Radioactivity of Bound Ligand separate->measure analyze Data Analysis (IC₅₀/Kᵢ Determination) measure->analyze end End analyze->end

References

A Comparative Guide to IRL-2500 and Bosentan as Endothelin B Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent endothelin (ET) receptor antagonists: IRL-2500 and bosentan (B193191). While both molecules interact with the endothelin system, they exhibit distinct pharmacological profiles. IRL-2500 is characterized as a potent and selective antagonist for the endothelin B (ETB) receptor, whereas bosentan acts as a dual antagonist, targeting both ETA and ETB receptors. This guide will delve into their comparative binding affinities, in vitro and in vivo effects, and provide detailed experimental methodologies for their characterization.

Pharmacological Profile: A Head-to-Head Comparison

The primary distinction between IRL-2500 and bosentan lies in their selectivity for the endothelin receptor subtypes. IRL-2500 demonstrates a marked preference for the ETB receptor, making it a valuable tool for elucidating the specific roles of this receptor subtype. In contrast, bosentan's dual antagonism has led to its clinical use in conditions such as pulmonary arterial hypertension (PAH), where blockade of both ETA and ETB receptors is considered beneficial.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for IRL-2500 and bosentan, providing a clear comparison of their in vitro potency and selectivity.

Table 1: Receptor Binding Affinity

CompoundReceptor SubtypeAssay TypeValue (nM)Cell Line/Tissue
IRL-2500 ETBIC501.3[3]Human ETB receptors in CHO cells[4]
ETAIC5094[3]Human ETA receptors in CHO cells[4]
Bosentan ETAKi4.7Human Smooth Muscle Cells
ETBKi95Human Smooth Muscle Cells
ETAIC507.1In vitro 125I-labeling assay
ETBIC50474.8In vitro 125I-labeling assay

Table 2: In Vitro Functional Antagonism

CompoundAssayTissueParameterValue
IRL-2500 Sarafotoxin S6c-mediated contractionDog saphenous veinpKb7.77[4]
Sarafotoxin S6c-induced relaxationRabbit mesenteric arterypKb6.92[4]
Bosentan ET-1-induced contractionIsolated rat aorta (ETA)pA27.2
Sarafotoxin S6c-induced contractionRat trachea (ETB)pA26.0
Sarafotoxin S6c-induced relaxationRabbit superior mesenteric artery (ETB)pA26.7

Table 3: In Vivo Efficacy

CompoundAnimal ModelDose & RouteEffect
IRL-2500 Anesthetized Rat10 mg/kg, i.v.Inhibited the initial transient decrease in mean arterial pressure (MAP) induced by the ETB-selective agonist IRL 1620.[4]
Conscious Spontaneously Hypertensive Rats (SHR)10 mg/kg, i.v.Produced a -37 +/- 8 mm Hg reduction in blood pressure, followed by a secondary pressor response.[2]
Bosentan Hypertensive Rats100 mg/kgDecreased mean arterial blood pressure.
Healthy Humans250 mg daily for 7 daysAbolished acute ET-3-mediated vasodilatation, confirming functional ETB blockade.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these antagonists, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to characterize them.

Endothelin B Receptor Signaling Pathway

The ETB receptor is a G protein-coupled receptor (GPCR) that, upon activation by endothelin peptides, can couple to various G proteins to initiate downstream signaling cascades. These pathways are involved in a range of physiological processes, including vasoconstriction, vasodilation, and cell proliferation.

ETB_Signaling cluster_membrane Cell Membrane ETB ETB Receptor Gq Gq ETB->Gq Gi Gi ETB->Gi PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP ET1 Endothelin-1 ET1->ETB Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Physiological_Effects Physiological Effects (e.g., Vasoconstriction/Dilation, Cell Proliferation) Ca->Physiological_Effects PKC->Physiological_Effects cAMP->Physiological_Effects IRL2500 IRL-2500 IRL2500->ETB Bosentan Bosentan Bosentan->ETB

Caption: Endothelin B Receptor Signaling Pathway and Points of Antagonism.

Experimental Workflow for Antagonist Characterization

The characterization of a novel endothelin receptor antagonist typically follows a multi-step process, from initial binding assays to in vivo functional studies.

Antagonist_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (IC50/Ki determination) Selectivity Determine Receptor Selectivity (ETA vs ETB) Binding_Assay->Selectivity Functional_Assay Functional Assay (e.g., Tissue Contraction) Efficacy Assess Functional Antagonism (pA2/pKb) Functional_Assay->Efficacy Animal_Model Animal Model (e.g., Hypertensive Rat) In_Vivo_Efficacy Evaluate In Vivo Efficacy (e.g., Blood Pressure) Animal_Model->In_Vivo_Efficacy PK_PD Pharmacokinetics & Pharmacodynamics Safety Toxicity & Safety Assessment PK_PD->Safety Start Compound Synthesis Start->Binding_Assay Selectivity->Functional_Assay Efficacy->Animal_Model In_Vivo_Efficacy->PK_PD End Candidate for Further Development Safety->End

Caption: General Experimental Workflow for Endothelin Receptor Antagonist Characterization.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize IRL-2500 and bosentan.

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (IC50 and Ki values) of IRL-2500 and bosentan for human ETA and ETB receptors.

Materials:

  • Membrane Preparations: Cell membranes from Chinese Hamster Ovary (CHO) cells recombinantly expressing either human ETA or ETB receptors.

  • Radioligand: [¹²⁵I]-Endothelin-1 ([¹²⁵I]-ET-1).

  • Test Compounds: IRL-2500 and bosentan, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.2% bovine serum albumin (BSA).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 1 µM unlabeled ET-1.

  • Apparatus: 96-well microplates, cell harvester with glass fiber filters (e.g., GF/C), and a gamma counter.

Procedure:

  • Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

    • Total Binding: 25 µL of assay buffer, 25 µL of [¹²⁵I]-ET-1 (final concentration ~25 pM), and 50 µL of membrane preparation (containing 5-10 µg of protein).

    • Non-specific Binding: 25 µL of 1 µM unlabeled ET-1, 25 µL of [¹²⁵I]-ET-1, and 50 µL of membrane preparation.

    • Competitive Binding: 25 µL of varying concentrations of the test compound (IRL-2500 or bosentan, typically from 10⁻¹¹ to 10⁻⁵ M), 25 µL of [¹²⁵I]-ET-1, and 50 µL of membrane preparation.

  • Incubation: Incubate the plates at 25°C for 120 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in vials and measure the bound radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vitro Isolated Tissue Contractility Assay

Objective: To assess the functional antagonist activity of IRL-2500 and bosentan on endothelin-induced tissue responses.

Materials:

  • Tissues: Dog saphenous vein, rabbit mesenteric artery, or rat aorta and trachea.

  • Agonists: Sarafotoxin S6c (ETB-selective) or Endothelin-1 (non-selective).

  • Antagonists: IRL-2500 or bosentan.

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂ at 37°C.

  • Apparatus: Organ baths, isometric force transducers, and a data acquisition system.

Procedure:

  • Tissue Preparation: Isolate the desired blood vessel or trachea and cut it into rings (2-3 mm in length). Suspend the rings in organ baths containing PSS, maintained at 37°C and continuously gassed.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-2 g, with PSS changes every 15 minutes.

  • Viability Check: Contract the tissues with a high concentration of KCl (e.g., 60 mM) to ensure viability.

  • Antagonist Incubation: For antagonist experiments, incubate the tissues with varying concentrations of IRL-2500 or bosentan (or vehicle control) for a predetermined period (e.g., 30-60 minutes).

  • Cumulative Concentration-Response Curve: Add the agonist (Sarafotoxin S6c or ET-1) in a cumulative manner to generate a concentration-response curve. Record the contractile or relaxation responses.

  • Data Analysis:

    • Express the responses as a percentage of the maximal contraction induced by KCl or the pre-contraction level for relaxation studies.

    • Plot the response against the logarithm of the agonist concentration.

    • Determine the pA2 or pKb values from the rightward shift of the concentration-response curves in the presence of the antagonist using a Schild plot analysis. These values represent the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist EC50.

In Vivo Blood Pressure Measurement in Rats

Objective: To evaluate the in vivo effects of IRL-2500 and bosentan on blood pressure in rodent models.

Materials:

  • Animals: Conscious, freely moving Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.

  • Agonists: ET-1 or the ETB-selective agonist IRL 1620.

  • Antagonists: IRL-2500 or bosentan.

  • Surgical Equipment: For catheter implantation.

  • Apparatus: Blood pressure transducer and a data acquisition system for continuous monitoring of mean arterial pressure (MAP) and heart rate.

Procedure:

  • Catheter Implantation: Surgically implant a catheter into the carotid artery or femoral artery of the rats for direct blood pressure measurement. Allow the animals to recover for at least 24 hours.

  • Baseline Measurement: Record baseline MAP and heart rate for a stable period before any drug administration.

  • Drug Administration:

    • IRL-2500: Administer IRL-2500 (e.g., 10 mg/kg) via intravenous (i.v.) injection.

    • Bosentan: Administer bosentan (e.g., 100 mg/kg) via oral gavage.

  • Agonist Challenge: At a specified time after antagonist administration, administer an i.v. bolus of an agonist (e.g., ET-1 or IRL 1620) and record the subsequent changes in MAP.

  • Data Analysis:

    • Calculate the change in MAP from the pre-injection baseline in response to the agonist in both vehicle- and antagonist-treated groups.

    • Compare the pressor or depressor responses between the groups to determine the in vivo antagonist efficacy. Statistical analysis (e.g., t-test or ANOVA) should be used to determine significance.

Conclusion

IRL-2500 and bosentan represent two distinct approaches to modulating the endothelin system. IRL-2500, with its high selectivity for the ETB receptor, is an invaluable pharmacological tool for investigating the specific physiological and pathophysiological roles of this receptor subtype. Its utility lies primarily in a research context to dissect the intricate signaling of the endothelin system.

Bosentan, as a dual ETA/ETB receptor antagonist, has a well-established clinical profile, particularly in the treatment of pulmonary arterial hypertension.[1] Its mechanism of action, involving the blockade of both receptor subtypes, addresses the multifaceted nature of this disease, which involves both vasoconstriction (primarily ETA-mediated) and vascular remodeling (influenced by both ETA and ETB).

The choice between these two antagonists is therefore highly dependent on the specific research or therapeutic objective. For targeted investigation of ETB receptor function, IRL-2500 is the superior tool. For broad-spectrum endothelin antagonism in a clinical setting like PAH, bosentan has a proven track record. The experimental data and protocols provided in this guide offer a comprehensive framework for the continued investigation and comparison of these and other endothelin receptor modulators.

References

A Comparative Guide to the Selectivity of IRL 2500 for ETB over ETA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of IRL 2500, a potent and selective antagonist for the endothelin B (ETB) receptor, with other notable ETB receptor antagonists. The following sections present quantitative data on receptor selectivity, detailed experimental protocols for assessing binding affinity, and visual representations of the relevant biological pathways and experimental workflows.

Comparative Selectivity of ETB Receptor Antagonists

The selectivity of an antagonist for its target receptor over other receptors is a critical determinant of its therapeutic potential and side-effect profile. The data presented below, summarized from various in vitro studies, highlights the selectivity of this compound for the ETB receptor compared to the endothelin A (ETA) receptor. For a robust comparison, data for other well-characterized ETB-selective antagonists are also included. The primary method for determining this selectivity is the radioligand competition binding assay, which measures the concentration of the antagonist required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50) or the equilibrium dissociation constant (Ki).

CompoundETB Receptor Affinity (IC50/Ki, nM)ETA Receptor Affinity (IC50/Ki, nM)Selectivity (ETA/ETB Ratio)Cell Line/TissueReference
This compound 1.3 (IC50)94 (IC50)~72-foldTransfected CHO cells[1][2]
BQ-7881.2 (IC50)1300 (IC50)~1083-foldHuman Girardi heart cells (ETB), Human neuroblastoma SK-N-MC cells (ETA)[3][4][5]
A-1926214.5 (IC50), 8.8 (Ki)4280 (IC50), 5600 (Ki)~951-fold (IC50), ~636-fold (Ki)Not specified[6]
RES-701-331.5 (Ki)>31500 (inactive)>1000-foldCHO-K1 cells expressing recombinant human ETB and ETA receptors[7]

Note: IC50 and Ki values can vary depending on the specific experimental conditions, including the radioligand used, cell line or tissue preparation, and assay buffer composition.

Experimental Protocols

The determination of receptor binding affinity and selectivity is paramount in drug discovery. The following is a detailed methodology for a competitive radioligand binding assay, a standard procedure for quantifying the interaction of antagonists with endothelin receptors.

Radioligand Competition Binding Assay

This assay quantifies the ability of an unlabeled antagonist (the "competitor," e.g., this compound) to displace a radiolabeled ligand from the ETA or ETB receptor.

1. Membrane Preparation:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably transfected with either human ETA or ETB receptors in appropriate growth medium until confluent.

  • Homogenization: Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors. Homogenize the cell suspension using a Dounce homogenizer or a similar instrument.

  • Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Final Preparation: Wash the membrane pellet with fresh assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4) and resuspend to a final protein concentration of approximately 20-40 µg/mL.

2. Assay Procedure:

  • Reaction Setup: In a 96-well plate, combine the following in each well:

    • Membrane preparation (containing either ETA or ETB receptors).

    • [125I]-ET-1 (a radiolabeled endothelin-1) at a fixed concentration (typically at or below its Kd value).

    • Varying concentrations of the unlabeled antagonist (e.g., this compound or other test compounds) to generate a competition curve.

    • For determining non-specific binding, add a high concentration of unlabeled ET-1.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

  • Detection: Dry the filter plate and add a scintillation cocktail to each well. Measure the radioactivity in each well using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of excess unlabeled ET-1) from the total binding (counts in the absence of competitor) to determine the specific binding of the radioligand.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine IC50: Use non-linear regression analysis to fit a sigmoidal curve to the data and determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific radioligand binding.

  • Calculate Ki (optional): The IC50 value can be converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing the Molecular Landscape

To better understand the context of this compound's activity, the following diagrams illustrate the endothelin B receptor signaling pathway and the workflow of the competition binding assay.

ETB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 ET-1 ETB_Receptor ETB Receptor ET-1->ETB_Receptor Binds & Activates IRL_2500 This compound IRL_2500->ETB_Receptor Binds & Blocks G_Protein Gq/Gi Protein ETB_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Vasodilation) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Endothelin B (ETB) Receptor Signaling Pathway.

Competition_Binding_Assay_Workflow Start Start Membrane_Prep 1. Membrane Preparation (Cells expressing ETA or ETB receptors) Start->Membrane_Prep Incubation 2. Incubation (Membranes + [125I]ET-1 + Competitor) Membrane_Prep->Incubation Filtration 3. Filtration (Separate bound from free radioligand) Incubation->Filtration Counting 4. Scintillation Counting (Measure radioactivity) Filtration->Counting Data_Analysis 5. Data Analysis (Calculate IC50/Ki) Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for a Competition Binding Assay.

References

IRL 2500: A Comparative Analysis of G-Protein Coupled Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comparative analysis of IRL 2500, a potent and selective endothelin B (ETB) receptor antagonist, and its cross-reactivity with other G-protein coupled receptors (GPCRs).

This compound is a well-characterized pharmacological tool used in research to investigate the roles of the ETB receptor. Its high affinity and selectivity for the ETB receptor over the endothelin A (ETA) receptor have been consistently demonstrated. However, a comprehensive screening of its activity against a broader panel of GPCRs is not extensively documented in publicly available literature.

Endothelin Receptor Selectivity

The primary focus of cross-reactivity studies for this compound has been on the closely related endothelin A (ETA) receptor. The data consistently shows a significant preference for the ETB receptor.

ReceptorIC50 (nM)Reference
Endothelin B (ETB)1.3[1]
Endothelin A (ETA)94[1]

IC50: The half maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition in vitro.

This represents an approximately 72-fold selectivity for the ETB receptor over the ETA receptor, highlighting this compound as a highly selective ETB antagonist.

Cross-Reactivity with other G-Protein Coupled Receptors

Despite extensive searches for broad-based screening panel results or off-target profiling studies, no publicly available data was found detailing the cross-reactivity of this compound with other GPCRs, such as adrenergic, muscarinic, dopaminergic, or serotonergic receptors. While this compound is included in compound libraries like the Tocriscreen 2.0 Max, the screening results for this specific compound are not publicly disclosed.

Therefore, a comparative guide on the cross-reactivity of this compound with a wide range of GPCRs cannot be compiled at this time due to the lack of available experimental data.

Experimental Protocols

The determination of the IC50 values for this compound at the ETA and ETB receptors is typically performed using radioligand binding assays. Below is a generalized methodology based on common practices in the field.

Radioligand Binding Assay for ETA and ETB Receptors

Objective: To determine the binding affinity of this compound for the human ETA and ETB receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cell lines stably expressing either the human ETA or ETB receptor.

  • Radioligand: [¹²⁵I]-Endothelin-1 ([¹²⁵I]-ET-1)

  • Test Compound: this compound

  • Non-specific binding control: A high concentration of a non-labeled endothelin receptor antagonist.

  • Assay Buffer: e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.2% Bovine Serum Albumin (BSA).

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in assay buffer to create a range of concentrations.

  • Assay Setup: In a 96-well plate, the following are added in order:

    • Assay buffer

    • Cell membranes (containing either ETA or ETB receptors)

    • [¹²⁵I]-ET-1 at a concentration near its Kd (dissociation constant)

    • Either vehicle, this compound at various concentrations, or the non-specific binding control.

  • Incubation: The plate is incubated for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

To visualize the context of this compound's action, the following diagrams illustrate the general signaling pathway of the endothelin B receptor and a typical workflow for assessing GPCR cross-reactivity.

ETB_Signaling_Pathway cluster_membrane Cell Membrane ETB ETB Receptor Gq Gq/11 ETB->Gq Activates PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC ET1 Endothelin-1 ET1->ETB Binds IRL2500 This compound IRL2500->ETB Blocks Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: Simplified signaling pathway of the Endothelin B (ETB) receptor.

GPCR_Screening_Workflow Compound Test Compound (this compound) Primary_Assay Primary Target Assay (e.g., ETB Binding) Compound->Primary_Assay Selectivity_Panel GPCR Selectivity Panel (Binding or Functional Assays) Primary_Assay->Selectivity_Panel If potent Data_Analysis Data Analysis (IC50/EC50 Determination) Selectivity_Panel->Data_Analysis Hit_Confirmation Hit Confirmation & Dose-Response Data_Analysis->Hit_Confirmation Identified Hits SAR Structure-Activity Relationship (SAR) Hit_Confirmation->SAR

Caption: General experimental workflow for GPCR cross-reactivity screening.

References

A Comparative Guide to the Experimental Reproducibility of IRL 2500, a Selective Endothelin B Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the reproducibility of experimental findings is a cornerstone of scientific validity. This guide provides a comprehensive comparison of IRL 2500, a potent and selective endothelin B (ETB) receptor antagonist, with other commonly used alternatives. By presenting quantitative data from multiple studies, detailing experimental protocols, and visualizing key biological and experimental pathways, this document aims to offer an objective assessment of the consistency of findings related to this compound and its counterparts.

Comparative Analysis of Endothelin B Receptor Antagonists

The following tables summarize key performance indicators for this compound and its alternatives, BQ-788 and A-192621, based on data from various independent studies. This comparative approach allows for an assessment of the reproducibility of their pharmacological profiles.

Table 1: In Vitro Receptor Binding Affinity (IC50, nM)

CompoundTarget ReceptorReported IC50 (nM)SpeciesCell Line/TissueReference
This compound ETB1.3 ± 0.2HumanTransfected CHO cells[1]
ETA94 ± 3HumanTransfected CHO cells[1]
BQ-788 ETB1.2HumanGirrardi heart cells
ETA1300HumanSK-N-MC cells
A-192621 ETBData not explicitly found in searches--
ETAData not explicitly found in searches--

Note: The consistency of IC50 values for this compound and BQ-788 across different studies, where available, suggests a degree of reproducibility in in vitro binding assays.

Table 2: In Vivo Experimental Data

CompoundAnimal ModelDosePrimary EffectMagnitude of EffectReference
This compound Anesthetized Rat10 mg/kg, i.v.Inhibition of IRL 1620-induced decrease in Mean Arterial Pressure (MAP)Significant inhibition[1]
Anesthetized Rat10 mg/kg, i.v.Attenuation of IRL 1620-mediated increase in Renal Vascular Resistance (RVR)Significant attenuation[1]
Conscious Spontaneously Hypertensive Rats (SHR)10 mg/kg, i.v.Reduction in blood pressure followed by a pressor response-37 ± 8 mm Hg reduction, +38 ± 7 mm Hg pressor response[2]
BQ-788 Conscious Rats3 mg/kg/h, i.v.Inhibition of ET-1/sarafotoxin S6c-induced depressor responseComplete inhibition
Dahl Salt-Sensitive Hypertensive Rats3 mg/kg/h, i.v.Increase in blood pressure~20 mm Hg increase
A-192621 Anesthetized Rats5 mg/kgAbolished all hemodynamic responses to IRL-1620Complete abolishment

Note: The in vivo effects of these antagonists appear consistent in direction (e.g., inhibition of ETB agonist effects), though the magnitude can vary depending on the experimental model and conditions. This highlights the importance of standardized protocols for ensuring reproducibility.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of scientific findings. Below are methodologies for key experiments cited in the evaluation of this compound and its alternatives.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound for the ETA and ETB receptors.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells transfected with human ETA or ETB receptors.

  • [125I]-Endothelin-1 (ET-1) as the radioligand.

  • Test compounds (e.g., this compound, BQ-788, A-192621) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.2% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with [125I]-ET-1 and varying concentrations of the test compound in the binding buffer.

  • Allow the binding to reach equilibrium (e.g., for 60 minutes at 25°C).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [125I]-ET-1) by non-linear regression analysis of the competition binding data.

In Vivo Blood Pressure Measurement in Anesthetized Rats

Objective: To evaluate the effect of an ETB receptor antagonist on blood pressure in response to an ETB receptor agonist.

Materials:

  • Male Sprague-Dawley rats.

  • Anesthetic (e.g., pentobarbital (B6593769) sodium).

  • Catheters for intravenous administration and blood pressure monitoring.

  • Pressure transducer and recording system.

  • ETB receptor agonist (e.g., IRL 1620).

  • Test compound (e.g., this compound).

Procedure:

  • Anesthetize the rats and insert catheters into the femoral vein (for drug administration) and carotid artery (for blood pressure measurement).

  • Allow the animal to stabilize.

  • Administer the ETB receptor agonist (IRL 1620) intravenously and record the change in mean arterial pressure (MAP).

  • After the blood pressure returns to baseline, administer the test compound (this compound) intravenously.

  • After a suitable pre-treatment period, administer the ETB receptor agonist again and record the change in MAP.

  • Compare the pressor/depressor response to the agonist before and after the administration of the antagonist to determine its inhibitory effect.

  • Data are typically presented as mean ± SEM, and statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes can enhance understanding and aid in the design of reproducible experiments.

ETB_Signaling_Pathway Endothelin B (ETB) Receptor Signaling Pathway ET1 Endothelin-1 (ET-1) ETB_Receptor ETB Receptor ET1->ETB_Receptor Binds G_Protein Gq/11 Protein ETB_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC_Activation PKC Activation DAG->PKC_Activation Activates Ca2_Release Ca²⁺ Release ER->Ca2_Release Induces Cellular_Response Cellular Response (e.g., Vasodilation/Vasoconstriction) Ca2_Release->Cellular_Response PKC_Activation->Cellular_Response IRL2500 This compound (Antagonist) IRL2500->ETB_Receptor Blocks

Caption: ETB receptor signaling cascade and the inhibitory action of this compound.

Experimental_Workflow_In_Vivo In Vivo Antagonist Efficacy Workflow Start Start Animal_Prep Animal Preparation (Anesthesia, Catheterization) Start->Animal_Prep Stabilization Stabilization Period Animal_Prep->Stabilization Baseline_Measurement Baseline Hemodynamic Measurement Stabilization->Baseline_Measurement Agonist_Admin_1 Administer ETB Agonist (e.g., IRL 1620) Baseline_Measurement->Agonist_Admin_1 Record_Response_1 Record Hemodynamic Response Agonist_Admin_1->Record_Response_1 Antagonist_Admin Administer Antagonist (e.g., this compound) Record_Response_1->Antagonist_Admin Pretreatment Pre-treatment Period Antagonist_Admin->Pretreatment Agonist_Admin_2 Administer ETB Agonist Pretreatment->Agonist_Admin_2 Record_Response_2 Record Hemodynamic Response Agonist_Admin_2->Record_Response_2 Data_Analysis Data Analysis and Comparison Record_Response_2->Data_Analysis Conclusion Conclusion on Antagonist Efficacy Data_Analysis->Conclusion

References

IRL 2500: A Comparative Analysis Against Other Endothelin Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This guide provides a head-to-head comparison of IRL 2500, a potent endothelin (ET) receptor antagonist, with other key players in its class. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on receptor binding affinity, selectivity, and functional activity, supported by detailed experimental protocols and pathway diagrams to facilitate informed decision-making in research and development.

Introduction to the Endothelin System

The endothelin system plays a crucial role in vascular homeostasis. Endothelin-1 (B181129) (ET-1), a potent vasoconstrictor peptide, mediates its effects through two G-protein coupled receptor subtypes: ET-A and ET-B.[1] ET-A receptors are primarily located on vascular smooth muscle cells, and their activation leads to vasoconstriction and cell proliferation.[2] ET-B receptors are found on endothelial cells, where they mediate vasodilation via nitric oxide and prostacyclin release, and also on smooth muscle cells, where they can induce vasoconstriction.[2] The diverse roles of these receptors make targeted antagonism a key therapeutic strategy for conditions like pulmonary arterial hypertension (PAH), heart failure, and hypertension.[1][3]

This compound, chemically known as N-(3,5-dimethylbenzoyl)-N-methyl-(D)-(4-phenylphenyl)-alanyl-L-tryptophan, has emerged as a potent and selective antagonist, primarily targeting the ET-B receptor.[4] This guide compares its performance characteristics against other well-known endothelin antagonists.

Comparative Analysis of Receptor Binding and Potency

The efficacy of an endothelin antagonist is determined by its binding affinity (often expressed as IC50 or Ki values) and its selectivity for ET-A versus ET-B receptors. This compound demonstrates marked selectivity for the ET-B receptor.

Table 1: Receptor Binding Affinity and Selectivity of Endothelin Antagonists
CompoundTypeET-A IC50 (nM)ET-B IC50 (nM)Selectivity Ratio (ET-A/ET-B)Reference
This compound ET-B Selective941.3~0.014 (72-fold selective for ET-B)[4]
BQ-123 ET-A Selective1-10>1000>100-1000[5][6]
BQ-788 ET-B Selective>10001.2<0.0012[7][8]
Bosentan (B193191) Dual Antagonist4.7 - 2027 - 500~0.1 - 0.7 (Slight ET-A preference)[9][10]
Ambrisentan (B1667022) ET-A Selective0.01 - 510 - 60>200[9][10]
Macitentan (B1675890) Dual Antagonist0.525~0.02 (50-fold selective for ET-A)[10]

Note: IC50 values can vary based on experimental conditions and cell types used.

In Vitro and In Vivo Functional Comparisons

Functional assays provide critical insights into the real-world efficacy of these antagonists. This compound has been shown to effectively inhibit ET-B receptor-mediated physiological responses.

In in vitro studies, this compound effectively inhibited the sarafotoxin S6c (an ET-B agonist)-mediated contraction of the dog saphenous vein (pKb 7.77) and the relaxation induced by the same agonist in preconstricted rabbit mesenteric artery (pKb 6.92).[4] In anesthetized rats, a 10 mg/kg intravenous dose of this compound successfully inhibited the transient drop in mean arterial pressure caused by the ET-B selective agonist IRL 1620.[4] It also mitigated the IRL 1620-induced increase in renal vascular resistance.[4]

Comparatively, the ET-A selective antagonist BQ-123 primarily blocks ET-1-induced vasoconstriction in arteries where ET-A receptors are dominant.[8] In contrast, dual antagonists like bosentan and macitentan affect pathways mediated by both receptor types.[9]

Table 2: Summary of Functional Efficacy
CompoundModel SystemKey FindingReference
This compound Anesthetized RatInhibited IRL 1620 (ET-B agonist)-induced transient decrease in mean arterial pressure.[4]
This compound Conscious Spontaneously Hypertensive Rats (SHRs)Produced an initial reduction in blood pressure, followed by a secondary pressor response.[7]
BQ-123 Rat Pulmonary ArteryAntagonized ET-1 induced contractile responses, indicating ET-A receptor blockade.[8]
BQ-788 Rat Trachea and BronchusAntagonized IRL 1620-induced contractile responses, indicating ET-B receptor blockade.[8]
Bosentan, Macitentan, Ambrisentan Human Pulmonary & Radial ArteriesAll caused competitive rightward shifts in ET-1 concentration-response curves.[9]

Signaling Pathways and Experimental Visualization

To better understand the mechanisms of action and experimental designs, the following diagrams illustrate the core endothelin signaling pathway and a typical workflow for antagonist evaluation.

Endothelin_Signaling_Pathway Endothelin Signaling Pathway cluster_ET1 cluster_Effects ET1 Endothelin-1 (ET-1) ETA ET-A Receptor ET1->ETA ETB_EC ET-B Receptor (Endothelial Cell) ET1->ETB_EC ETB_SMC ET-B Receptor (Smooth Muscle Cell) ET1->ETB_SMC VasoC Vasoconstriction Proliferation ETA->VasoC Gq/11 PLC, IP3 Ca²⁺↑ VasoD Vasodilation (NO, PGI2 release) ETB_EC->VasoD eNOS NO↑ ETB_SMC->VasoC Gq/11 PLC, IP3 Ca²⁺↑ SMC Vascular Smooth Muscle Cell EC Endothelial Cell Antagonist_Evaluation_Workflow Experimental Workflow for Antagonist Evaluation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_clinical Pre-clinical/Clinical binding 1. Radioligand Binding Assay (Determine IC50/Ki) functional 2. Functional Assays (e.g., Calcium Mobilization, Isolated Tissue Contraction) binding->functional pk 3. Pharmacokinetic Studies (Animal Models) functional->pk efficacy 4. Efficacy Studies (Disease Models, e.g., SHR) pk->efficacy tox 5. Toxicology Studies efficacy->tox trials 6. Clinical Trials tox->trials

References

Assessing the Specificity of IRL 2500 in Complex Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of IRL 2500, a potent and selective endothelin B (ETB) receptor antagonist, with other relevant endothelin receptor antagonists. The following sections detail its performance based on experimental data, outline the methodologies used in these key studies, and visualize the complex signaling pathways and experimental workflows involved.

Executive Summary

This compound is a highly selective antagonist for the endothelin B (ETB) receptor, a key player in various physiological processes, including vasoregulation. This guide assesses its specificity in complex biological systems by comparing it against other endothelin antagonists: the ETB-selective antagonist BQ-788, the potent ETB antagonist A-192621, and the dual ETA/ETB antagonist bosentan. The data presented herein, derived from in vitro and in vivo studies, demonstrates the nuanced specificity profile of this compound and provides a framework for its application in targeted research and drug development.

Data Presentation: Comparative Specificity of Endothelin Receptor Antagonists

The following tables summarize the quantitative data on the binding affinities and functional potencies of this compound and its comparators.

Table 1: In Vitro Receptor Binding Affinity and Potency

CompoundReceptor SubtypeAssay TypeValueSelectivity (ETA/ETB)Reference
This compound ETBCompetitive Binding (IC50)1.3 ± 0.2 nM~72-fold[1]
ETACompetitive Binding (IC50)94 ± 3 nM[1]
ETBFunctional Antagonism (pKb)7.77 (dog saphenous vein)[1]
ETBFunctional Antagonism (pKb)6.92 (rabbit mesenteric artery)[1]
BQ-788 ETBCompetitive Binding (IC50)1.2 nM~1083-fold[2][3]
ETACompetitive Binding (IC50)1300 nM[2][3]
A-192621 ETBCompetitive Binding (IC50)4.5 nM~951-fold
ETACompetitive Binding (IC50)4280 nM
Bosentan ETBCompetitive Binding (Kd)1.1 µM~0.011 (ETA selective)
ETACompetitive Binding (Kd)12.5 nM

Table 2: In Vivo Efficacy and Specificity

CompoundAnimal ModelAgonistMeasured EffectResultReference
This compound Anesthetized RatIRL 1620 (ETB agonist)Inhibition of transient decrease in Mean Arterial Pressure (MAP)Significant inhibition at 10 mg/kg, i.v.[1]
Anesthetized RatIRL 1620Attenuation of increased Renal Vascular Resistance (RVR)Attenuated at 10 mg/kg, i.v.[1]
Conscious WKY RatET-1 / IRL 1620Inhibition of initial vasodepressor responseSignificantly reduced at 10 mg/kg, i.v.[4]
Conscious SHRET-1 / IRL 1620Secondary pressor responseNot altered[4]
BQ-788 Conscious WKY RatIRL 1620Secondary pressor responseAttenuated[4]
A-192621 Anesthetized RatIRL 1620Hemodynamic responsesAbolished at 5 mg/kg[5]
This compound Anesthetized RatIRL 1620Renal constrictor effectSlightly inhibited at 5 mg/kg[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, based on the referenced literature.

In Vitro Radioligand Binding Assay (Balwierczak et al., 1995)
  • Objective: To determine the binding affinity (IC50) of this compound for human ETA and ETB receptors.

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably transfected with either human ETA or ETB receptors.

  • Radioligand: [125I]-Endothelin-1 ([125I]ET-1).

  • Assay Buffer: 25 mM Tris-HCl (pH 7.4), 1 mM MgCl2, 0.1% bovine serum albumin (BSA), and a cocktail of protease inhibitors (0.025 mg/ml bacitracin, 4 µg/ml leupeptin, 4 µg/ml chymostatin, and 0.1 mM phenylmethylsulfonyl fluoride).

  • Procedure:

    • Incubate receptor membranes (2-10 µg protein) with 25 pM [125I]ET-1 and varying concentrations of this compound in a final volume of 250 µL.

    • Incubate for 2 hours at 37°C.

    • Terminate the reaction by rapid filtration through glass fiber filters (GF/C) presoaked in 0.3% polyethyleneimine.

    • Wash the filters three times with 4 mL of ice-cold 50 mM Tris-HCl (pH 7.4).

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Non-linear regression analysis was used to determine the IC50 values from the competition binding curves. Non-specific binding was determined in the presence of 100 nM unlabeled ET-1.

In Vivo Assessment of ETB Receptor Antagonism in Anesthetized Rats (Leung et al., 2002)
  • Objective: To compare the in vivo efficacy of this compound and A-192621 in blocking the hemodynamic effects of an ETB receptor agonist.

  • Animal Model: Male Sprague-Dawley rats (300-350 g), anesthetized with sodium pentobarbital (B6593769) (65 mg/kg, i.p.).

  • Surgical Preparation:

    • Cannulate the trachea for artificial respiration.

    • Insert a catheter into the right carotid artery to measure mean arterial pressure (MAP).

    • Place a flow probe around the superior mesenteric artery and left renal artery to measure blood flow.

    • Insert a catheter into the right jugular vein for drug administration.

  • Experimental Protocol:

    • Administer the ETB agonist IRL 1620 (2, 5, and 10 nmol/kg, i.v. bolus) and record hemodynamic responses.

    • In separate groups of animals, pretreat with either this compound (5 mg/kg, i.v.) or A-192621 (5 mg/kg, i.v.).

    • Repeat the administration of IRL 1620 and record the hemodynamic responses in the presence of the antagonist.

  • Data Analysis: Compare the hemodynamic responses to IRL 1620 before and after antagonist administration using appropriate statistical tests (e.g., ANOVA).

Mandatory Visualization

Endothelin Receptor Signaling Pathway

The following diagram illustrates the major signaling cascades activated by endothelin receptors.

Endothelin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds ETB ETB Receptor ET1->ETB Binds Gq Gq ETA->Gq Activates ETB->Gq Activates NO_Synthase Nitric Oxide Synthase (NOS) ETB->NO_Synthase Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction Cell Proliferation Ca2->Vasoconstriction PKC->Vasoconstriction NO Nitric Oxide (NO) NO_Synthase->NO Produces Vasodilation Vasodilation NO->Vasodilation

Caption: Simplified Endothelin-1 signaling pathway via ETA and ETB receptors.

Experimental Workflow for In Vitro Receptor Binding Assay

This diagram outlines the general workflow for a competitive radioligand binding assay.

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Antagonist) start->prepare_reagents incubation Incubate Receptor Membranes with Radioligand and this compound prepare_reagents->incubation filtration Separate Bound and Free Ligand (Rapid Filtration) incubation->filtration counting Measure Radioactivity (Gamma Counting) filtration->counting analysis Data Analysis (Determine IC50) counting->analysis end End analysis->end

Caption: General workflow for a competitive radioligand binding assay.

Logical Relationship of Endothelin Receptor Antagonists

This diagram illustrates the classification of the discussed endothelin receptor antagonists.

Antagonist_Classification cluster_selective Selective Antagonists ET_Antagonists Endothelin Receptor Antagonists ETB_Selective ETB Selective ET_Antagonists->ETB_Selective ETA_Selective ETA Selective ET_Antagonists->ETA_Selective Dual_Antagonist Dual ETA/ETB Antagonist ET_Antagonists->Dual_Antagonist IRL2500 This compound ETB_Selective->IRL2500 BQ788 BQ-788 ETB_Selective->BQ788 A192621 A-192621 ETB_Selective->A192621 Bosentan Bosentan Dual_Antagonist->Bosentan

Caption: Classification of discussed endothelin receptor antagonists.

References

Independent Validation of IRL 2500: A Comparative Analysis of Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the endothelin receptor antagonist IRL 2500 with other alternatives, supported by experimental data. The information is intended to assist researchers in evaluating the performance and suitability of this compound for their studies.

Executive Summary

This compound is a potent and highly selective antagonist for the endothelin B (ETB) receptor, with emerging evidence suggesting it also acts as an inverse agonist. Its selectivity for the ETB receptor distinguishes it from other endothelin antagonists such as BQ 123, a selective endothelin A (ETA) receptor antagonist, and SB 209670, a mixed ETA/ETB receptor antagonist. This guide summarizes the quantitative data on the binding affinities and in vivo effects of these compounds, providing a framework for understanding their distinct pharmacological profiles.

Data Presentation

Table 1: Comparative Binding Affinity of Endothelin Receptor Antagonists
CompoundReceptor SubtypeBinding Affinity (IC50/Ki)Species/Cell LineReference
This compound ETB IC50: 1.3 ± 0.2 nM Human (transfected CHO cells)[1]
ETA IC50: 94 ± 3 nM Human (transfected CHO cells)[1]
BQ 123ETAKi: 1.4 nMNot Specified[2]
ETBKi: 1500 nMNot Specified[2]
SB 209670ETAKi: 0.2 nMHuman (cloned)[3][4]
ETBKi: 18 nMHuman (cloned)[3][4]
ETAKi: 4.0 ± 1.5 nMRat (cultured cerebellar granule cells)[5]
ETBKi: 46 ± 14 nMRat (cultured cerebellar granule cells)[5]
Table 2: Comparative In Vivo Effects on Cardiovascular Parameters
CompoundExperimental ModelDoseKey FindingsReference
This compound Anesthetized Rats10 mg/kg, i.v.Inhibited ETB agonist-induced decrease in mean arterial pressure and increase in renal vascular resistance.[1]
Conscious Spontaneously Hypertensive Rats (SHRs)10 mg/kg, i.v.Produced an initial -37 ± 8 mm Hg reduction in blood pressure, followed by a pressor response.[6]
BQ 123Conscious Spontaneously Hypertensive Rats (SHRs)Sustained infusionProduced dose-dependent reductions in mean arterial pressure.[7]
This compound vs. BQ 123 Intact-Chest Rats with Pulmonary HypertensionThis compound: 10mg/kg, i.v.; BQ 123: 1mg/kg, i.v.This compound significantly attenuated ET-1-induced pulmonary vasodilation; BQ 123 had no effect.[8]
This compound with BQ 123 or SB 209670 Conscious Spontaneously Hypertensive Rats (SHRs)10 mg/kg, i.v.Pretreatment with BQ 123 or SB 209670 potentiated the initial depressor response to this compound.[6]

Experimental Protocols

Endothelin Receptor Binding Assay (Competitive Inhibition)

This protocol outlines a general method for determining the binding affinity of a test compound for endothelin receptors.

1. Membrane Preparation:

  • Homogenize cells or tissues expressing the target endothelin receptor subtype in a cold lysis buffer.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Pellet the membranes from the supernatant by high-speed centrifugation.

  • Wash the membrane pellet with fresh buffer and resuspend in the assay buffer. The protein concentration is then determined.

2. Competitive Binding Assay:

  • In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1) and varying concentrations of the unlabeled test compound (e.g., this compound, BQ 123, or SB 209670).

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled endothelin-1).

  • Incubate the plate to allow the binding to reach equilibrium.

3. Separation and Detection:

  • Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter, which traps the membrane-bound radioactivity.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the resulting dose-response curve.

  • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Blood Pressure Measurement in Rats

This protocol describes a general procedure for measuring blood pressure in rats to assess the in vivo effects of endothelin receptor antagonists.

1. Animal Preparation:

  • Male Wistar or Spontaneously Hypertensive Rats (SHRs) are commonly used.

  • For invasive blood pressure monitoring, anesthetize the rats (e.g., with pentobarbital (B6593769) or a ketamine/xylazine cocktail).

  • Surgically implant a catheter into a major artery, such as the carotid or femoral artery.

2. Blood Pressure Monitoring:

  • Connect the arterial catheter to a pressure transducer.

  • Allow the animal to stabilize after surgery and record baseline blood pressure, heart rate, and other hemodynamic parameters.

3. Compound Administration:

  • Administer the test compound (e.g., this compound, BQ 123, or SB 209670) via the desired route (e.g., intravenous bolus or infusion).

  • A vehicle control group should be included in the experimental design.

4. Data Acquisition and Analysis:

  • Continuously record blood pressure and heart rate throughout the experiment.

  • Analyze the data to determine the effect of the compound on mean arterial pressure, systolic and diastolic blood pressure, and heart rate compared to baseline and the vehicle control group.

Mandatory Visualization

Endothelin_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds ETB ETB Receptor ET1->ETB Binds Gq11 Gq/11 ETA->Gq11 Activates ETB->Gq11 PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Response Cellular Responses (Vasoconstriction, etc.) Ca2->Response PKC->Response IRL2500 This compound IRL2500->ETB Antagonizes BQ123 BQ 123 BQ123->ETA Antagonizes SB209670 SB 209670 SB209670->ETA Antagonizes SB209670->ETB Antagonizes

Caption: Endothelin signaling pathway and points of antagonist intervention.

Experimental_Workflow start Start: In Vivo Hypertension Study acclimation Animal Acclimation (e.g., Male Wistar Rats) start->acclimation induction Induction of Hypertension (e.g., L-NAME administration) acclimation->induction grouping Random Assignment to Treatment Groups induction->grouping vehicle Vehicle Control grouping->vehicle irl2500 This compound grouping->irl2500 bq123 BQ 123 grouping->bq123 sb209670 SB 209670 grouping->sb209670 administration Compound Administration (e.g., intravenous) vehicle->administration irl2500->administration bq123->administration sb209670->administration monitoring Blood Pressure Measurement (Invasive Arterial Cannulation) administration->monitoring analysis Data Analysis and Comparison monitoring->analysis end End analysis->end

Caption: A typical experimental workflow for in vivo hypertension studies.

References

Comparative Analysis of Endothelin B Receptor Antagonists: IRL 2500 vs. A-192621

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The endothelin (ET) system, comprising three peptide ligands (ET-1, ET-2, ET-3) and two G protein-coupled receptors (ETA and ETB), is a critical regulator of vascular tone and cellular growth. While ETA receptor activation primarily mediates vasoconstriction and proliferation, the ETB receptor has more complex roles. On endothelial cells, its activation leads to the release of nitric oxide and prostacyclin, causing vasodilation. On smooth muscle cells, it can mediate vasoconstriction. This dual functionality makes the ETB receptor an intriguing target for therapeutic intervention in various cardiovascular and proliferative diseases.

This guide provides a detailed comparative analysis of two potent and selective ETB receptor antagonists: IRL 2500 and A-192621. We will examine their pharmacological profiles, present key experimental data in a comparative format, and outline the methodologies used to generate this data.

Data Presentation: Quantitative Comparison

The following tables summarize the key pharmacological parameters of this compound and A-192621, derived from in vitro and in vivo studies.

Table 1: General Properties and Receptor Binding Affinity

ParameterThis compoundA-192621Reference
Compound Type PeptidomimeticNon-peptide[1][2]
Primary Target Endothelin B (ETB) ReceptorEndothelin B (ETB) Receptor[1][3]
Oral Activity Not reportedOrally Active[1]
ETB Receptor Affinity (IC50/Ki) IC50: 1.3 nMIC50: 4.5 nM; Ki: 8.8 nM[1][4]
ETA Receptor Affinity (IC50/Ki) IC50: 94 nMIC50: 4280 nM; Ki: 5600 nM[1][3]
Selectivity (ETA IC50 / ETB IC50) ~72-fold~951-fold[1][3]

Table 2: Summary of Key In Vitro and In Vivo Effects

Experimental ModelEffect of this compoundEffect of A-192621Reference
Radioligand Binding Assay Competitively inhibited [125I]-ET-1 binding to human ETB receptors.Competitively inhibited [125I]-ET-1 binding to cloned human ETB receptors.[3][5]
Functional In Vitro Assays Inhibited ETB-agonist (sarafotoxin S6c) mediated contraction (pKb 7.77) and relaxation (pKb 6.92).Reduced viability and promoted apoptosis in pulmonary artery smooth muscle cells (PASMCs) and glioma cells.[1][3][6]
Anesthetized Rat Model (Hemodynamics) Inhibited the initial transient vasodepressor response to the ETB agonist IRL 1620.[3][7]Abolished all hemodynamic responses to IRL 1620; reversed ET-1-induced medullary vasodilation into vasoconstriction.[8][9]
Conscious Rat Model (Blood Pressure) Caused an initial drop in blood pressure followed by a sustained pressor response in hypertensive rats.[10]Caused an elevation of arterial blood pressure and plasma ET-1 levels in normotensive rats.[1]
Direct Comparison in Rats Slightly inhibited the renal vasoconstrictor effect of IRL 1620.[8]More effective; abolished the renal vasoconstrictor effect of IRL 1620.[8]

Signaling Pathways and Experimental Workflows

Visual diagrams help clarify the complex biological and experimental processes involved in the characterization of these antagonists.

Endothelin_Signaling cluster_ligands Ligands cluster_receptors Receptors cluster_antagonists Antagonists cluster_effects Cellular Effects ET1 Endothelin-1 (B181129) (ET-1) ETA ET-A Receptor ET1->ETA Binds ETB ET-B Receptor ET1->ETB Binds IRL1620 IRL 1620 (ETB Agonist) IRL1620->ETB Binds (Selective) VasoC Vasoconstriction (Smooth Muscle) ETA->VasoC Activates ETB->VasoC Activates (Smooth Muscle) VasoD Vasodilation (Endothelium) ETB->VasoD Activates (Endothelium) IRL2500 This compound IRL2500->ETB Inhibits A192621 A-192621 A192621->ETB Inhibits Apoptosis Apoptosis (e.g., PASMCs) A192621->Apoptosis Promotes

Caption: Endothelin receptor signaling pathways and points of antagonist intervention.

Experimental_Workflow cluster_setup Animal Preparation cluster_treatment Treatment Groups (i.v. Admin) cluster_challenge Agonist Challenge cluster_measurement Data Acquisition & Analysis A1 Anesthetize Sprague-Dawley Rat A2 Catheterize Femoral Artery/Vein (Drug Admin & BP Monitoring) A1->A2 A3 Stabilization Period A2->A3 T1 Vehicle Control A3->T1 Randomize T2 This compound (e.g., 5 mg/kg) A3->T2 Randomize T3 A-192621 (e.g., 5 mg/kg) A3->T3 Randomize C1 Administer ETB Agonist (e.g., IRL 1620) T1->C1 Pre-treatment T2->C1 Pre-treatment T3->C1 Pre-treatment M1 Continuously Record Mean Arterial Pressure (MAP) C1->M1 M2 Measure Hemodynamic Responses (e.g., % change in MAP) M1->M2 M3 Compare Antagonist Efficacy in Blocking Agonist Effect M2->M3

Caption: Workflow for in vivo comparison of antagonist effects on hemodynamics.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize this compound and A-192621.

Radioligand Binding Assay (for Receptor Affinity)

This assay quantifies the affinity of a compound for its target receptor by measuring its ability to displace a radiolabeled ligand.

  • Cell Preparation: Chinese Hamster Ovary (CHO) cells stably transfected with and expressing high levels of either human ETA or ETB receptors are cultured and harvested. Membranes are prepared by homogenization and centrifugation.

  • Assay Conditions: Cell membranes (25-50 µg protein) are incubated in a binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, with 1 mM MgCl2 and 0.1% BSA).

  • Competition Binding: Membranes are incubated with a fixed concentration of a radiolabeled endothelin ligand (e.g., [125I]-ET-1) and varying concentrations of the unlabeled antagonist (this compound or A-192621) for a defined period (e.g., 60 minutes at 25°C).

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is determined (IC50). This value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Hemodynamic Evaluation in Anesthetized Rats

This protocol assesses the effect of the antagonists on blood pressure and their ability to block the effects of an ETB receptor agonist.

  • Animal Model: Male Sprague-Dawley rats are anesthetized (e.g., with sodium pentobarbital).

  • Surgical Preparation: The femoral vein is catheterized for intravenous administration of compounds. The femoral artery is catheterized and connected to a pressure transducer to continuously monitor mean arterial pressure (MAP) and heart rate.

  • Experimental Procedure:

    • After a stabilization period, a baseline hemodynamic recording is established.

    • Rats are pre-treated with an intravenous bolus of either vehicle, this compound (e.g., 5-10 mg/kg), or A-192621 (e.g., 5 mg/kg).[7][8]

    • After a set pre-treatment time (e.g., 15 minutes), an ETB-selective agonist like IRL 1620 is administered intravenously.

    • Hemodynamic parameters (especially the transient vasodepressor response characteristic of ETB activation) are recorded for up to 60 minutes post-agonist injection.

  • Data Analysis: The magnitude of the hemodynamic response to the agonist in the presence of the antagonist is compared to the response in the vehicle-treated group to determine the degree of receptor blockade.

Cell Viability and Apoptosis Assays

These in vitro assays are used to determine the effects of the compounds on cell survival and programmed cell death, particularly relevant for the anti-proliferative effects of A-192621.

  • Cell Culture: A relevant cell line, such as human pulmonary artery smooth muscle cells (PASMCs) or a glioma cell line, is cultured in appropriate media.[1][11]

  • Treatment: Cells are seeded in multi-well plates and treated with various concentrations of A-192621 (e.g., 1-100 µM) or vehicle for a specified duration (e.g., 48 hours).[1]

  • Cell Viability (MTT Assay):

    • The MTT reagent is added to each well and incubated, allowing viable cells to convert it into formazan (B1609692) crystals.

    • A solubilization solution is added to dissolve the crystals.

    • The absorbance, which is proportional to the number of viable cells, is read on a microplate reader.

  • Apoptosis (Caspase-Glo 3/7 Assay):

    • A luminogenic caspase-3/7 substrate is added to the treated cells.

    • The substrate is cleaved by active caspase-3/7 in apoptotic cells, generating a luminescent signal.

    • Luminescence is measured with a luminometer to quantify apoptosis.

  • Data Analysis: Results are expressed as a percentage of the vehicle-treated control group to determine the dose-dependent effect of the antagonist on cell viability and apoptosis.

Comparative Summary and Conclusion

Both this compound and A-192621 are potent and selective antagonists of the ETB receptor. However, a detailed comparison reveals significant differences in their pharmacological profiles that make them suitable for different research applications.

  • Selectivity and Potency: A-192621 demonstrates substantially higher selectivity for the ETB receptor over the ETA receptor (~951-fold) compared to this compound (~72-fold).[1][3] While both have nanomolar potency at the ETB receptor, this higher selectivity makes A-192621 a more precise tool for isolating ETB-mediated effects without confounding ETA blockade.

  • Pharmacokinetics: A-192621 is a non-peptide, orally active compound, which is a significant advantage for in vivo studies requiring chronic administration.[1] The properties of this compound necessitate intravenous administration for systemic effects.[3]

  • Functional Effects: In direct comparative studies, A-192621 was found to be a more effective functional antagonist in vivo, completely abolishing the hemodynamic responses to an ETB agonist, whereas this compound showed only partial inhibition.[8] Furthermore, A-192621 has been shown to induce apoptosis in certain cell types, such as PASMCs and glioma cells, suggesting a potential role in anti-proliferative research that has not been extensively reported for this compound.[1][11]

References

Safety Operating Guide

Proper Disposal Procedures for IRL 2500: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling IRL 2500 require clear and immediate safety and logistical information for its proper disposal. This guide provides a procedural, step-by-step approach to ensure the safe handling and disposal of this compound in a laboratory setting, in accordance with general best practices and the imperative to adhere to local regulations.

Essential Safety and Handling Information

Prior to any handling or disposal procedures, it is critical to be familiar with the necessary personal protective equipment (PPE) and safety measures. The following table summarizes the essential safety equipment and precautions.

Safety MeasureDescription
Eye Protection Safety goggles with side-shields should be worn at all times to protect against accidental splashes or dust.
Hand Protection Wear appropriate chemical-resistant protective gloves.
Skin and Body Protection An impervious lab coat or other protective clothing is necessary to prevent skin contact.
Respiratory Protection A suitable respirator should be used, especially when handling the powder form, to avoid inhalation.
Ventilation Ensure adequate ventilation in the work area, preferably within a fume hood.
Emergency Equipment An accessible safety shower and eye wash station are mandatory in the event of accidental exposure.

Step-by-Step Disposal Procedures for this compound

The disposal of this compound, as with any laboratory chemical, must be conducted in a manner that ensures the safety of personnel and compliance with all applicable regulations. The following procedures are based on general laboratory chemical waste guidelines. Note: Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) office for definitive guidance.

Step 1: Initial Assessment and Containment

  • Consult the Safety Data Sheet (SDS): Before beginning any disposal process, locate and thoroughly review the SDS for this compound. This document will provide specific information on hazards, handling, and disposal.

  • Wear Appropriate PPE: Don all personal protective equipment as outlined in the table above.

  • Designate a Waste Container: Use a clearly labeled, sealable container for the collection of this compound waste. The container must be compatible with the chemical.

Step 2: Handling Solid this compound Waste

  • Weigh and Document: If disposing of unused or expired solid this compound, record the amount being discarded.

  • Transfer to Waste Container: Carefully transfer the solid waste into the designated hazardous waste container. Avoid creating dust. A fume hood should be used for this procedure.

  • Seal and Label: Securely seal the waste container. The label should include the chemical name ("this compound"), the quantity, and the date of disposal.

Step 3: Managing Contaminated Materials

  • Segregate Waste: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be considered contaminated and disposed of as chemical waste.

  • Collect in Labeled Bags: Place these contaminated items in a designated, clearly labeled hazardous waste bag or container.

Step 4: Spill Cleanup and Decontamination

In the event of a spill, follow these procedures:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Contain the Spill: If it is safe to do so, prevent the spread of the solid material.

  • Clean the Area: Carefully sweep or wipe up the spilled material. Use a wet paper towel to gently wipe the area to avoid generating airborne dust.

  • Dispose of Cleanup Materials: All materials used for cleanup, including paper towels and contaminated PPE, must be disposed of as hazardous chemical waste.

  • Decontaminate: Clean the spill area with an appropriate laboratory detergent and water.

Step 5: Final Disposal

  • Follow Institutional Procedures: Adhere strictly to your institution's established procedures for the pickup and disposal of chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office.

  • Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or down the sink.

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found in the available documentation. The procedures outlined above are based on general best practices for laboratory chemical waste management.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

IRL2500_Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Final Disposal start Start: Need to Dispose of this compound consult_sds Consult this compound SDS and Institutional EHS Policy start->consult_sds don_ppe Don Appropriate PPE: Goggles, Gloves, Lab Coat, Respirator consult_sds->don_ppe is_spill Is it a spill? don_ppe->is_spill cleanup_spill Follow Spill Cleanup Procedure: 1. Alert others 2. Contain spill 3. Clean with appropriate materials 4. Decontaminate area is_spill->cleanup_spill Yes collect_solid Collect Solid this compound Waste is_spill->collect_solid No package_waste Securely package all waste in a clearly labeled, compatible container cleanup_spill->package_waste collect_contaminated Collect Contaminated Materials (e.g., gloves, pipette tips) collect_solid->collect_contaminated collect_contaminated->package_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup package_waste->contact_ehs end End: Waste Properly Disposed contact_ehs->end

Essential Safety and Handling of IRL 2500 for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling, use, and disposal of IRL 2500. The following procedural guidance is designed to ensure a safe laboratory environment and minimize exposure risk.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required personal protective equipment.

Protection TypeRecommended EquipmentSpecifications and Procedures
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times when handling this compound. In cases of potential splashing, a face shield is also recommended.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Inspect gloves for integrity before each use. Change gloves frequently and immediately if contaminated, torn, or punctured. Avoid skin contact with the substance.
Respiratory Protection NIOSH-approved respiratorRequired when engineering controls are not sufficient to maintain exposure below acceptable levels or when handling the powder outside of a ventilated enclosure. Use in a well-ventilated area is crucial.
Body Protection Laboratory coatA standard lab coat is required. For procedures with a higher risk of contamination, a disposable gown should be used.

Safe Handling and Operational Plan

Adherence to proper handling procedures is paramount to ensure safety.

Engineering Controls:

  • Work in a well-ventilated laboratory.

  • Use a chemical fume hood or other ventilated enclosure when handling the solid form of this compound to minimize dust inhalation.

General Hygiene Practices:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling and before breaks.[1]

Spill and Disposal Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

Spill Response:

  • Evacuate the immediate area.

  • Ensure proper PPE is worn before attempting to clean the spill.

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place in a sealed, labeled container.

  • For solutions, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container.

  • Ventilate the area and wash the spill site after material has been removed.

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Do not allow the substance to enter drains or waterways.

Experimental Protocol: Safe Weighing and Solubilization of this compound

This protocol outlines the step-by-step procedure for safely weighing and preparing a solution of this compound.

Materials:

  • This compound solid

  • Appropriate solvent (e.g., DMSO)

  • Analytical balance

  • Chemical fume hood

  • Spatula

  • Weighing paper or boat

  • Vortex mixer

  • Appropriate volumetric flask and glassware

  • Personal Protective Equipment (as specified in the table above)

Procedure:

  • Preparation:

    • Don all required PPE: lab coat, safety glasses, and chemical-resistant gloves.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Decontaminate the work surface within the fume hood.

  • Weighing:

    • Place a pre-labeled weighing boat on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound solid to the weighing boat using a clean spatula.

    • Record the exact weight.

    • Securely close the primary container of this compound.

  • Solubilization:

    • Carefully transfer the weighed this compound to the appropriate volumetric flask.

    • Add a small amount of the desired solvent to the flask.

    • Gently swirl the flask or use a vortex mixer until the solid is completely dissolved.

    • Once dissolved, add the solvent to the final desired volume.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Cleanup:

    • Dispose of the weighing boat and any other contaminated disposable materials in the designated chemical waste container.

    • Clean all non-disposable glassware and equipment thoroughly.

    • Wipe down the work surface in the fume hood.

    • Remove PPE and wash hands thoroughly.

Logical Relationship Diagram: this compound Spill Response Workflow

The following diagram illustrates the decision-making process and necessary actions in the event of an this compound spill.

IRL2500_Spill_Response cluster_assessment Initial Assessment cluster_response Response Actions cluster_cleanup Final Cleanup and Reporting Spill Spill of this compound Occurs Assess Assess Spill Size and Risk Spill->Assess Evacuate Evacuate Immediate Area Assess->Evacuate Don_PPE Don Appropriate PPE Evacuate->Don_PPE Assess_Type Liquid or Solid? Don_PPE->Assess_Type Contain_Solid Contain Solid Spill (Sweep/Vacuum) Package Package Waste in Labeled Container Contain_Solid->Package Contain_Liquid Contain Liquid Spill (Absorb) Contain_Liquid->Package Decontaminate Decontaminate Spill Area Package->Decontaminate Dispose Dispose of Waste per Regulations Decontaminate->Dispose Report Report Incident Dispose->Report Assess_Type->Contain_Solid Solid Assess_Type->Contain_Liquid Liquid

Caption: Workflow for a safe and effective response to an this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IRL 2500
Reactant of Route 2
IRL 2500

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.